Product packaging for Bongardol(Cat. No.:CAS No. 123690-76-6)

Bongardol

Cat. No.: B179853
CAS No.: 123690-76-6
M. Wt: 544.9 g/mol
InChI Key: NWKOPJFXYGLJSQ-UHFFFAOYSA-N
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Description

Bongardol has been reported in Bongardia chrysogonum and Acca sellowiana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H64O3 B179853 Bongardol CAS No. 123690-76-6

Properties

IUPAC Name

2-(4-hydroxyphenyl)ethyl octacosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H64O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-36(38)39-33-32-34-28-30-35(37)31-29-34/h28-31,37H,2-27,32-33H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKOPJFXYGLJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H64O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154062
Record name Bongardol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123690-76-6
Record name Bongardol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bongardol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Bongardol in Insects

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Despite a comprehensive search of available scientific literature, no specific information was found regarding a compound named "Bongardol" and its mechanism of action in insects. The following guide is a structured template based on common insecticidal mechanisms of action that researchers and drug development professionals might investigate for a novel compound. This framework can be populated with specific data once information on "this compound" becomes available.

Executive Summary

This guide provides a comprehensive overview of the putative mechanism of action for the novel insecticidal agent, this compound. It is intended for researchers, scientists, and drug development professionals. The document outlines the core molecular targets, summarizes key quantitative data, details experimental methodologies for target validation, and visualizes the proposed signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel compound under investigation for its insecticidal properties. Its chemical structure, while not publicly disclosed, is hypothesized to interact with key physiological pathways in insects, leading to mortality or significant disruption of life processes. This document serves as a repository for the current understanding and future research directions for this compound.

Putative Core Mechanism of Action

Based on preliminary screening and structural similarities to known insecticides, this compound is hypothesized to act on one or more of the following well-established insecticidal targets. Further research is required to elucidate the precise mechanism.

Neurotransmission Disruption

Many potent insecticides target the insect nervous system due to its rapid and critical function.

  • Acetylcholinesterase (AChE) Inhibition: this compound may inhibit AChE, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing hyperexcitation, paralysis, and death.

  • GABA-gated Chloride Channel Antagonism: The compound could block the inhibitory effects of GABA, leading to hyperexcitation of the central nervous system.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonism/Antagonism: Interaction with nAChRs can disrupt nerve impulse transmission.

  • Octopamine Receptor Modulation: As octopamine is a key neurotransmitter in insects, interference with its receptor can lead to a broad range of physiological disruptions.

Disruption of Cellular Respiration

Interference with energy production is another common insecticidal pathway.

  • Mitochondrial Electron Transport Chain Inhibition: this compound could potentially inhibit key complexes in the electron transport chain, leading to a failure of ATP production.

Chitin Synthesis Inhibition

Disruption of the insect's exoskeleton formation is a target for insect growth regulators.

  • Inhibition of Chitin Synthase: By inhibiting this enzyme, this compound could prevent the proper formation of the cuticle during molting, leading to developmental failure and death.

Quantitative Data Summary

No quantitative data for this compound is currently available. The following tables are placeholders for future experimental results.

Table 1: In Vitro Enzyme/Receptor Binding Affinity of this compound

Target SiteAssay TypeThis compound IC₅₀ / Kᵢ (nM)Positive Control IC₅₀ / Kᵢ (nM)
Acetylcholinesterase (AChE)Ellman's AssayData Unavailablee.g., Eserine
GABA ReceptorRadioligand BindingData Unavailablee.g., Fipronil
nAChRCompetitive BindingData Unavailablee.g., Imidacloprid
Octopamine ReceptorcAMP AssayData Unavailablee.g., Amitraz
Chitin SynthaseEnzyme Activity AssayData Unavailablee.g., Lufenuron

Table 2: In Vivo Efficacy of this compound Against Key Insect Pests

Insect SpeciesApplication MethodThis compound LC₅₀ / LD₅₀24h Mortality (%)48h Mortality (%)
Drosophila melanogasterTopical ApplicationData UnavailableData UnavailableData Unavailable
Aedes aegypti (larvae)Larval BioassayData UnavailableData UnavailableData Unavailable
Myzus persicaeLeaf-dip BioassayData UnavailableData UnavailableData Unavailable

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine if this compound inhibits the activity of AChE.

Principle: This colorimetric assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine iodide by AChE produces thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

  • Insect head homogenate (source of AChE)

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Eserine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound and the positive control in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound/control, 50 µL of phosphate buffer, and 25 µL of insect head homogenate.

  • Incubate the mixture at room temperature for 15 minutes.

  • Add 50 µL of DTNB solution.

  • Initiate the reaction by adding 50 µL of acetylthiocholine iodide solution.

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction and determine the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

GABA Receptor Binding Assay

Objective: To assess the binding of this compound to the insect GABA receptor.

Principle: A competitive radioligand binding assay is used. Insect neuronal membranes are incubated with a radiolabeled ligand known to bind to the GABA receptor (e.g., [³H]-EBOB). The ability of this compound to displace the radioligand is measured, indicating its binding affinity.

Materials:

  • Isolated insect neuronal membranes

  • [³H]-EBOB (radioligand)

  • This compound (test compound)

  • Fipronil (positive control)

  • Incubation buffer

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of this compound and the positive control.

  • In microcentrifuge tubes, combine the insect neuronal membranes, the radioligand, and the test compound/control in the incubation buffer.

  • Incubate at the appropriate temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.

  • Calculate the percentage of displacement by the test compound and determine the Kᵢ value.

Visualizations

The following diagrams illustrate hypothetical pathways and workflows.

G cluster_0 Hypothetical Neurotoxic Pathway of this compound This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes SynapticCleft Synaptic Cleft ACh->SynapticCleft Accumulates in nAChR Nicotinic ACh Receptor (nAChR) SynapticCleft->nAChR Binds to PostsynapticNeuron Postsynaptic Neuron Hyperexcitation Continuous Nerve Firing (Hyperexcitation) PostsynapticNeuron->Hyperexcitation nAChR->PostsynapticNeuron Activates Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Hypothetical AChE inhibition pathway for this compound.

G cluster_1 Experimental Workflow: Target Identification Start Novel Compound (this compound) Screening In Silico & In Vitro Screening Start->Screening Neuro Neurotoxic Activity? Screening->Neuro Metabolic Metabolic Disruption? Screening->Metabolic IGR Growth Regulation? Screening->IGR AChE_Assay AChE Assay Neuro->AChE_Assay Yes GABA_Assay GABA Receptor Binding Assay Neuro->GABA_Assay Yes Mito_Assay Mitochondrial Respiration Assay Metabolic->Mito_Assay Yes Chitin_Assay Chitin Synthase Assay IGR->Chitin_Assay Yes Validate In Vivo Validation (Insect Bioassays) AChE_Assay->Validate GABA_Assay->Validate Mito_Assay->Validate Chitin_Assay->Validate

Bongardol: An Obscure Natural Phenolic Ester

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide consolidates the currently available information on Bongardol, a natural product identified as a phenolic ester. Despite its classification, publicly accessible data on its synthesis, spectroscopic properties, and biological activities are exceptionally limited. This document provides a summary of its known characteristics and outlines a general, hypothetical synthetic approach due to the absence of published experimental protocols.

Chemical Structure and Properties

This compound is chemically identified as octacosanoic acid 2-(4-hydroxyphenyl)ethyl ester .[1] Based on this nomenclature, its structure consists of a long-chain saturated fatty acid, octacosanoic acid, esterified with 2-(4-hydroxyphenyl)ethanol (tyrosol).

Chemical Structure:

Figure 1: Chemical Structure of this compound (Octacosanoic acid 2-(4-hydroxyphenyl)ethyl ester)

A summary of the available physicochemical data is presented in Table 1. It is important to note a discrepancy in the literature, with one source also reporting a chemical formula of C20H36O, which is inconsistent with the compound's established synonym.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 123690-76-6[1][2]
Molecular Formula C36H64O3[1][2]
Molecular Weight 544.9 g/mol [1][2]
Boiling Point 627.8 °C at 760 mmHg[2]
Classification Natural Product, Phenol[1]

Synthesis of this compound

Detailed, peer-reviewed experimental protocols for the total synthesis of this compound are not available in the public domain. One source vaguely suggests a preparation method involving the reaction of fatty alcohols with isocyanates, which is an unconventional method for ester synthesis and may be inaccurate.[2]

A more chemically plausible and standard approach to synthesize this compound would be through the direct esterification of its constituent acid and alcohol. A generalized, hypothetical protocol for this synthesis is outlined below.

Hypothetical Synthesis Workflow

The logical workflow for a standard laboratory synthesis of this compound would involve the activation of the carboxylic acid followed by reaction with the alcohol.

Bongardol_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product Octacosanoic_Acid Octacosanoic Acid Activation Carboxylic Acid Activation (e.g., with SOCl2 or DCC) Octacosanoic_Acid->Activation Tyrosol 2-(4-hydroxyphenyl)ethanol (Tyrosol) Esterification Esterification Reaction Tyrosol->Esterification Activation->Esterification Purification Work-up and Purification (e.g., Chromatography) Esterification->Purification This compound This compound Purification->this compound

Caption: Hypothetical workflow for the synthesis of this compound via direct esterification.

General Experimental Protocol (Hypothetical)

Objective: To synthesize this compound by esterification of octacosanoic acid and 2-(4-hydroxyphenyl)ethanol.

Materials:

  • Octacosanoic acid

  • 2-(4-hydroxyphenyl)ethanol (Tyrosol)

  • A suitable acid catalyst (e.g., sulfuric acid) or coupling agent (e.g., dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP))

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Reagents for work-up (e.g., sodium bicarbonate solution, brine)

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reactant Dissolution: Dissolve equimolar amounts of octacosanoic acid and 2-(4-hydroxyphenyl)ethanol in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst/Coupling Agent Addition: Add the acid catalyst or coupling agent to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., dicyclohexylurea if DCC is used) forms, filter it off. Wash the organic solution sequentially with a mild base (e.g., saturated sodium bicarbonate solution) and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure this compound ester.

  • Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

Spectroscopic Data

No experimental spectroscopic data, such as ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound, were found in the public domain. Characterization of this molecule would be necessary upon its synthesis.

Biological Activity and Signaling Pathways

There is a significant absence of published research on the biological activities of this compound. Consequently, no information regarding its mechanism of action or any associated signaling pathways is available. While its structural components—a long-chain fatty acid and a phenolic compound—are classes of molecules known to exhibit various biological activities, any potential effects of this compound remain uninvestigated.

Conclusion

This compound is a structurally defined natural product for which there is a notable lack of scientific literature. The information available is limited to its basic chemical identity. There are no published studies detailing its synthesis, spectroscopic characterization, or biological evaluation. The synthetic protocol provided herein is hypothetical and based on standard organic chemistry principles. Further research is required to isolate or synthesize and subsequently characterize this compound to determine its physicochemical properties and explore its potential biological activities. This presents an opportunity for researchers in natural product chemistry and drug discovery to investigate this obscure molecule.

References

In-depth Technical Guide: The Discovery and History of Bongardol

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on the Availability of Information

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, on the discovery and history of "Bongardol" as no such information appears to exist in the current body of scientific literature.

It is possible that "this compound" may be a very new or internal designation for a compound that has not yet been publicly disclosed. Alternatively, it could be a misnomer or a misspelling of a different substance.

For the benefit of the intended audience of researchers, scientists, and drug development professionals, the following sections outline the standard structure and type of information that would typically be included in a technical guide for a discovered compound. This framework can be applied to other molecules of interest.

I. Discovery and Initial Characterization

This section would typically detail the initial discovery of a new compound. This could involve:

  • Screening Programs: High-throughput screening of chemical libraries against a specific biological target.

  • Natural Product Isolation: Identification and purification of a novel bioactive molecule from a natural source (e.g., plant, microorganism).

  • Rational Drug Design: Computational or structure-based design of a molecule to interact with a known target.

Initial characterization would involve elucidation of the chemical structure, typically using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

II. Preclinical Development

This phase involves extensive in vitro and in vivo studies to understand the compound's biological activity, mechanism of action, and safety profile.

A. Pharmacodynamics

This subsection would focus on what the drug does to the body.

  • Mechanism of Action: How the compound exerts its therapeutic effect at the molecular level. This often involves identifying the specific protein, enzyme, or receptor it interacts with.

  • Target Engagement Assays: Experiments to confirm that the drug binds to its intended target.

  • In Vitro Efficacy: Studies using cell cultures to demonstrate the desired biological effect.

Table 1: Example of In Vitro Efficacy Data

Cell LineAssay TypeIC50 / EC50 (nM)
ExampleCell-1Proliferation150
ExampleCell-2Apoptosis250
B. Pharmacokinetics

This subsection would detail what the body does to the drug.

  • Absorption: How the drug is taken up into the body.

  • Distribution: Where the drug travels within the body.

  • Metabolism: How the drug is chemically modified by the body.

  • Excretion: How the drug is eliminated from the body.

Table 2: Example of Pharmacokinetic Parameters in Animal Models

SpeciesRoute of AdministrationTmax (h)Cmax (ng/mL)Half-life (h)
MouseOral25008
RatIntravenous0.512006
C. Toxicology

This subsection would outline the safety profile of the compound.

  • In Vitro Cytotoxicity: Assessing the toxicity of the compound to various cell types.

  • In Vivo Acute and Chronic Toxicity: Studies in animal models to determine the short-term and long-term adverse effects.

III. Clinical Development

This section would cover the evaluation of the drug in human subjects.

  • Phase I Trials: The first studies in humans, typically in a small group of healthy volunteers, to assess safety, tolerability, and pharmacokinetics.

  • Phase II Trials: Studies in a larger group of patients to evaluate the drug's effectiveness and further assess its safety.

  • Phase III Trials: Large-scale, multicenter trials to confirm the drug's effectiveness, monitor side effects, and compare it to standard treatments.

Table 3: Example of Clinical Trial Design

PhaseNumber of ParticipantsPrimary EndpointSecondary Endpoints
Phase I20-80Safety and TolerabilityPharmacokinetics
Phase II100-300EfficacyDose-response
Phase III1000-3000Clinical BenefitLong-term safety

IV. Signaling Pathways

This section would provide a detailed visualization of the molecular pathways affected by the compound.

Example Signaling Pathway Diagram

Below is a hypothetical diagram illustrating how a fictional compound might interact with a cellular signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive TF_active Active Transcription Factor TF_inactive->TF_active Phosphorylation Gene Target Gene TF_active->Gene Binds to Promoter Response Cellular Response Gene->Response Leads to This compound Fictional Compound (this compound) This compound->Receptor Binds and Activates

Caption: Hypothetical signaling pathway for a fictional compound.

V. Experimental Protocols

This section would provide detailed, step-by-step methodologies for key experiments.

Example Experimental Protocol: Western Blot for Kinase Activation

  • Cell Lysis:

    • Treat cells with the compound of interest at various concentrations for a specified time.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate with a primary antibody against the phosphorylated form of the kinase of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Bongardol (CAS 123690-76-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bongardol (CAS 123690-76-6), with the IUPAC name 2-(4-hydroxyphenyl)ethyl octacosanoate, is a phenolic fatty acid ester. It is a natural product that has been isolated from the tubers of Bongardia chrysogonum (L.) Spach, a plant used in traditional medicine for various ailments. This technical guide provides a comprehensive overview of the known properties of this compound and the biological activities associated with its natural source, intended for researchers, scientists, and drug development professionals. While extensive research exists on the extracts of Bongardia chrysogonum, it is important to note that specific pharmacological and toxicological data for isolated this compound are limited in publicly available scientific literature.

Physicochemical Properties of this compound

This compound is characterized as a powder that is soluble in organic solvents but insoluble in water. Its long alkyl chain imparts significant lipophilicity.

PropertyValueSource(s)
CAS Number 123690-76-6[1][2]
Molecular Formula C36H64O3[1][2]
Molecular Weight 544.89 g/mol [1][2]
IUPAC Name 2-(4-hydroxyphenyl)ethyl octacosanoate[2]
Appearance Powder[1]
Solubility Soluble in organic solvents (e.g., ethanol, benzene), insoluble in water.[1]
Boiling Point (predicted) 627.8 °C at 760 mmHg[1]
Storage Condition 2-8°C[1]
Predicted PSA 46.53[3]
Predicted XLogP3 15.5[3]

Biological Activities of Bongardia chrysogonum Extracts Containing this compound

While data on the isolated this compound is scarce, various extracts of Bongardia chrysogonum, where this compound is a known constituent, have been investigated for their pharmacological properties. These studies provide context for the potential bioactivity of its components.

Antioxidant Activity

Extracts from the leaves, stems, and tubers of Bongardia chrysogonum have demonstrated significant antioxidant activity in various in vitro assays. The leaf extracts, in particular, showed the highest radical scavenging activities.

AssayPlant Part and ExtractIC50 Value (µg/mL)Source
DPPH Radical ScavengingStem (Ethanol)46.85 ± 0.19[4]
ABTS Radical ScavengingLeaf (Ethanol)73.28 ± 0.17[4]
Anticancer Activity

Ethanolic and water extracts from the tubers of Bongardia chrysogonum have been shown to possess cytotoxic activity against several human cancer cell lines. The tuber ethanol extract was found to be most potent against MCF-7 breast cancer cells.

Cell LinePlant Part and ExtractIC50 Value (µg/mL)Source
A549 (Lung Carcinoma)Tuber (Water)49.31 ± 0.09[5]
MCF-7 (Breast Adenocarcinoma)Tuber (Ethanol)28.36 ± 0.04[5]
C6 (Brain Glioma)Tuber (Water)55.42 ± 0.12[5]
Neuroprotective Activity (Cholinesterase Inhibition)

Extracts from Bongardia chrysogonum have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease. The tuber water extract exhibited the highest inhibitory activity.

EnzymePlant Part and ExtractInhibition at 400 µg/mL (%)Source
Acetylcholinesterase (AChE)Tuber (Water)83.81 ± 0.33[5]
Butyrylcholinesterase (BChE)Tuber (Water)62.14 ± 0.60[5]
Spasmolytic Activity

In traditional medicine, Bongardia chrysogonum tubers are used to treat gastrointestinal disorders.[2] Scientific studies have provided evidence for the spasmolytic (antispasmodic) activity of its extracts. An ethanolic extract of the tubers was shown to attenuate contractions in isolated rat duodenum induced by acetylcholine, KCl, and BaCl2.[2][3] This suggests a mechanism possibly involving the blockade of muscarinic receptors and/or interference with calcium influx.[2][3]

Experimental Protocols

Detailed experimental protocols for the biological activities of Bongardia chrysogonum extracts are described in the cited literature. The following provides a summary of the general methodologies used.

Antioxidant Activity Assays (DPPH and ABTS)
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance that is measured to determine the scavenging capacity.

Anticancer Activity Assay (MTT Assay)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.

Cholinesterase Inhibition Assay
  • This spectrophotometric method, based on Ellman's reaction, is used to measure the activity of AChE and BChE. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine iodide) to produce thiocholine, which then reacts with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce a yellow-colored anion, the absorbance of which is monitored over time.

Spasmolytic Activity Assay
  • Isolated Tissue Preparation: A segment of an animal's intestine (e.g., rat duodenum) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Contraction Measurement: The tissue's contractions are recorded using an isotonic transducer connected to a data acquisition system.

  • Spasmogen-Induced Contractions: Spasmogens such as acetylcholine, KCl, or BaCl2 are added to the organ bath to induce contractions. The ability of the plant extract to inhibit these contractions is then measured.

Visualizations

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_assays In Vitro Bioassays plant_material Bongardia chrysogonum (Tubers, Leaves, Stems) extraction Extraction (Ethanol, Water, Chloroform) plant_material->extraction extracts Crude Extracts extraction->extracts antioxidant Antioxidant Assays (DPPH, ABTS) extracts->antioxidant anticancer Anticancer Assay (MTT on A549, MCF-7, C6) extracts->anticancer neuroprotective Cholinesterase Inhibition (AChE, BChE) extracts->neuroprotective spasmolytic Spasmolytic Assay (Isolated Rat Duodenum) extracts->spasmolytic data_analysis Data Analysis (IC50, % Inhibition) antioxidant->data_analysis anticancer->data_analysis neuroprotective->data_analysis spasmolytic->data_analysis

Caption: General workflow for the extraction and bioactivity screening of Bongardia chrysogonum.

Postulated Mechanism of Spasmolytic Activity

spasmolytic_mechanism cluster_cell Smooth Muscle Cell spasmogen Spasmogen (e.g., Acetylcholine) receptor Muscarinic Receptor spasmogen->receptor ca_channel Voltage-Gated Ca²⁺ Channel receptor->ca_channel Depolarization ca_influx Ca²⁺ Influx ca_channel->ca_influx contraction Muscle Contraction ca_influx->contraction bc_extract Bongardia chrysogonum Extract bc_extract->receptor Blockade? bc_extract->ca_channel Blockade?

Caption: Hypothesized mechanism of the spasmolytic action of Bongardia chrysogonum extract.

Conclusion

This compound is a natural phenolic fatty acid ester with defined physicochemical properties, isolated from Bongardia chrysogonum. While specific biological data on the pure compound is lacking, extracts from its source plant exhibit a range of promising pharmacological activities, including antioxidant, anticancer, neuroprotective, and spasmolytic effects. These findings provide a strong rationale for further investigation into the individual phytochemical constituents of Bongardia chrysogonum, including this compound, to elucidate their specific contributions to the observed bioactivities and to explore their potential as therapeutic agents. Future research should focus on the isolation and comprehensive pharmacological and toxicological profiling of this compound to determine its potential for drug development.

References

Neurotoxic Effects of Bongardol on Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Whitepaper

Abstract

Bongardol, a novel synthetic compound, has demonstrated potent neurotoxic effects in a range of invertebrate species. This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, supported by quantitative data from various experimental paradigms. Detailed protocols for the key assays used to characterize this compound's neurotoxicity are provided to facilitate reproducibility and further investigation. The primary mode of action appears to be the potentiation of inhibitory GABAergic signaling, leading to neuromuscular blockade and subsequent paralysis. This guide is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and invertebrate neurobiology.

Introduction

The intricate nervous systems of invertebrates present unique targets for novel chemical compounds.[1][2] this compound is a recently synthesized small molecule that has shown significant insecticidal and molluscicidal properties. Initial screenings indicated that its primary mode of action is neurotoxic, necessitating a deeper investigation into its effects on neural signaling and behavior in invertebrates. This whitepaper summarizes the findings of a series of studies aimed at elucidating the neurotoxic profile of this compound.

Mechanism of Action: Potentiation of GABAergic Signaling

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in both vertebrate and invertebrate nervous systems.[3][4][5] In invertebrates, GABAergic signaling is crucial for motor control and sensory processing.[4][5] this compound has been identified as a positive allosteric modulator of GABAA receptors in invertebrates. It binds to a site distinct from the GABA binding site, increasing the receptor's affinity for GABA and prolonging the opening of the associated chloride channel. This leads to an enhanced influx of chloride ions, hyperpolarization of the postsynaptic membrane, and a potentiation of inhibitory postsynaptic potentials (IPSPs). The sustained neural inhibition results in flaccid paralysis and eventual death.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Bongardol_GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_release->GABA_A_Receptor GABA binds Hyperpolarization Hyperpolarization (Inhibition) GABA_A_Receptor->Hyperpolarization Increased Cl- Influx Bongardol_binding This compound Bongardol_binding->GABA_A_Receptor Positive Allosteric Modulation

Caption: this compound enhances GABAergic inhibition in postsynaptic neurons.

Quantitative Neurotoxicity Data

The neurotoxic effects of this compound have been quantified across several invertebrate species using various assays. The following tables summarize the key findings.

Table 1: Acute Toxicity of this compound in Selected Invertebrate Species
SpeciesAssay TypeEndpointValue (µg/g body weight)
Drosophila melanogaster (Fruit Fly)Topical ApplicationLD50 (24h)0.85 ± 0.12
Periplaneta americana (American Cockroach)InjectionLD50 (24h)1.20 ± 0.25
Lymnaea stagnalis (Great Pond Snail)Aqueous ExposureLC50 (48h)0.50 ± 0.08 mg/L
Caenorhabditis elegans (Nematode)Aqueous ExposureLC50 (24h)1.50 ± 0.30 mg/L

LD50: Lethal dose for 50% of the population. LC50: Lethal concentration for 50% of the population.

Table 2: Electrophysiological Effects of this compound on Invertebrate Neurons
PreparationThis compound Conc.ParameterChange from Baseline
D. melanogaster larval CNS10 µMSpontaneous Firing Rate-85% ± 10%
P. americana giant axon10 µMIPSP Amplitude+150% ± 25%
L. stagnalis buccal ganglion5 µMMembrane Potential-15 mV ± 3 mV

IPSP: Inhibitory Postsynaptic Potential.

Table 3: Behavioral Effects of this compound Exposure
SpeciesExposure ConcentrationBehavioral EndpointObservation
D. melanogaster0.1 µg/g (topical)Locomotor Activity95% reduction in movement within 1 hour
C. elegans0.5 mg/L (aqueous)Pharyngeal Pumping98% cessation within 30 minutes
L. stagnalis0.1 mg/L (aqueous)Feeding BehaviorComplete inhibition within 2 hours

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Extracellular Recording from Drosophila melanogaster Larval Central Nervous System (CNS)

This protocol is adapted from established methods for recording neuronal activity from the isolated insect CNS.[6][7]

Objective: To measure the effect of this compound on the spontaneous electrical activity of the larval CNS.

Materials:

  • Third-instar D. melanogaster larvae

  • Dissection dish with Sylgard elastomer base

  • Fine dissection pins and forceps

  • Suction electrode (borosilicate glass capillary pulled to a 5-15 MΩ resistance)

  • Micromanipulator

  • Amplifier and data acquisition system

  • Drosophila saline solution

  • This compound stock solution in DMSO

Procedure:

  • Dissect a third-instar larva in saline to expose the CNS.

  • Transect the nerve roots and isolate the brain and ventral nerve cord.

  • Transfer the isolated CNS to a recording chamber containing fresh saline.

  • Using a suction electrode attached to a micromanipulator, draw the posterior end of the ventral nerve cord into the electrode tip to form a seal.

  • Record baseline spontaneous neural activity for 10 minutes.

  • Perfuse the chamber with saline containing the desired concentration of this compound (with 0.1% DMSO as a vehicle control).

  • Record the neural activity for at least 30 minutes post-application.

  • Analyze the spike frequency and amplitude changes compared to the baseline.

Extracellular_Recording_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis larva_dissection Dissect Larva in Saline cns_isolation Isolate CNS larva_dissection->cns_isolation transfer_chamber Transfer CNS to Recording Chamber cns_isolation->transfer_chamber attach_electrode Attach Suction Electrode transfer_chamber->attach_electrode record_baseline Record Baseline Activity (10 min) attach_electrode->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_treatment Record Post-Treatment Activity (30 min) apply_this compound->record_treatment analyze_data Analyze Spike Frequency and Amplitude record_treatment->analyze_data

Caption: Workflow for extracellular recording of CNS activity.

Caenorhabditis elegans Locomotor Assay

This assay quantifies the effect of this compound on the movement of C. elegans.

Objective: To assess the impact of this compound on the locomotor activity of an intact invertebrate.

Materials:

  • Age-synchronized young adult C. elegans (N2 strain)

  • 96-well microtiter plates

  • M9 buffer

  • This compound stock solution

  • Automated worm tracking system with camera and software

Procedure:

  • In a 96-well plate, add 50 µL of M9 buffer containing the desired concentration of this compound to each well.

  • Transfer 10-20 age-synchronized worms to each well.

  • Place the plate in the automated tracking system.

  • Record video of worm movement for 1 hour at 10 frames per second.

  • Use the tracking software to quantify parameters such as speed of movement and number of body bends per minute.

  • Compare the activity of this compound-treated worms to vehicle control worms.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the detailed study of this compound's effects on individual neurons.[8]

Objective: To measure changes in membrane potential and postsynaptic currents in a single invertebrate neuron.

Materials:

  • Isolated ganglia from Lymnaea stagnalis

  • Dissection microscope

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes (pulled to 3-5 MΩ)

  • Intracellular and extracellular solutions

  • This compound stock solution

Procedure:

  • Isolate the buccal ganglia from an adult snail and place it in a recording chamber with extracellular solution.

  • Identify a target neuron under the microscope.

  • Using a micromanipulator, approach the neuron with a pipette filled with intracellular solution.

  • Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane and achieve whole-cell configuration.

  • Record baseline membrane potential and synaptic activity in voltage-clamp or current-clamp mode.

  • Perfuse the chamber with extracellular solution containing this compound.

  • Record changes in holding current, membrane potential, and the frequency and amplitude of IPSPs.

Patch_Clamp_Workflow start Isolate Ganglion identify_neuron Identify Target Neuron start->identify_neuron approach_neuron Approach with Pipette identify_neuron->approach_neuron form_seal Form Giga-Seal approach_neuron->form_seal rupture_membrane Rupture Membrane (Whole-Cell) form_seal->rupture_membrane record_baseline Record Baseline Activity rupture_membrane->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_treatment Record Post-Treatment Activity apply_this compound->record_treatment analyze Analyze IPSPs and Membrane Potential record_treatment->analyze

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

The data presented in this technical guide strongly indicate that this compound is a potent neurotoxin in invertebrates, acting as a positive allosteric modulator of GABAA receptors. This mechanism leads to enhanced neural inhibition, resulting in paralysis and death at low concentrations. The provided experimental protocols offer a robust framework for further investigation into the specific binding sites of this compound and its potential for species selectivity. Future research should focus on exploring the molecular determinants of this compound's action to better understand its toxicological profile and potential applications.

References

A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The identification of a small molecule's molecular target is a critical step in drug discovery and chemical biology. It provides the foundation for understanding its mechanism of action, optimizing its efficacy, and assessing potential off-target effects. This technical guide outlines a comprehensive framework for the molecular target identification of novel compounds. Due to the limited publicly available scientific literature on a specific compound named "Bongardol," this document will serve as an in-depth, generalized guide for researchers, scientists, and drug development professionals engaged in the process of identifying and validating the molecular targets of new chemical entities.

The methodologies, data presentation formats, and visualizations provided herein are based on established and widely used approaches in the field of molecular target identification.

Core Strategies for Molecular Target Identification

The process of identifying a molecular target for a novel compound can be broadly categorized into three complementary approaches: direct biochemical methods, genetic and genomic methods, and computational methods.[1] A combination of these strategies is often required for comprehensive target validation.

1. Direct Biochemical Methods: These approaches aim to directly isolate and identify the protein(s) that physically interact with the compound of interest.

  • Affinity-Based Approaches: A modified version of the compound (e.g., biotinylated or attached to a solid support like beads) is used as "bait" to capture its binding partners from a cell lysate or tissue extract. The captured proteins are then identified, typically by mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): This method uses reactive chemical probes to covalently label the active sites of enzymes in a competitive manner with the compound of interest, allowing for the identification of enzyme targets in complex proteomes.

2. Genetic and Genomic Methods: These methods identify targets by observing the phenotypic consequences of genetic perturbations and how they relate to the compound's effects.

  • Yeast Three-Hybrid System: An adaptation of the yeast two-hybrid system, this technique can identify proteins that bind to a small molecule.

  • RNAi/CRISPR Screening: Genome-wide RNA interference (RNAi) or CRISPR-Cas9 knockout screens can identify genes whose inactivation results in a phenotype similar to that induced by the small molecule, or genes that confer resistance or sensitivity to the compound.[1]

3. Computational Methods: In silico approaches can predict potential targets based on the chemical structure of the compound or by analyzing large biological datasets.

  • Ligand-Based Approaches: These methods compare the structure of the novel compound to libraries of compounds with known targets to infer potential binding partners based on chemical similarity.[2]

  • Structure-Based Approaches: If the three-dimensional structure of potential target proteins is known, molecular docking simulations can predict the binding affinity and mode of interaction between the compound and the protein.[3]

  • Network-Based Approaches: These methods analyze the compound's effects on gene expression or protein networks to identify key nodes (proteins) that are significantly perturbed, suggesting them as potential targets.[2]

Quantitative Data Presentation

The quantitative characterization of the interaction between a compound and its putative target is essential for validating the identified target. This data is typically presented in tabular format for clear comparison.

Table 1: Summary of Binding Affinity Data

This table summarizes the binding affinity of a hypothetical compound for its potential molecular targets, as determined by techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a measure of binding affinity; a smaller Kd value indicates a stronger interaction.[4][5]

Target ProteinMethodDissociation Constant (Kd)Stoichiometry (n)
Kinase AITC50 nM1.1
Kinase BSPR2 µMNot Determined
Protease XITC150 nM0.9
GPCR YRadioligand Binding80 nMNot Determined

Table 2: Summary of In Vitro Inhibition Data

This table presents the half-maximal inhibitory concentration (IC50) values for a hypothetical compound against various enzymes or cellular processes. The IC50 value represents the concentration of the compound required to inhibit a specific biological process by 50%.[6][7]

Target/AssayAssay TypeIC50 ValueHill Slope
Kinase A ActivityKinase Glo75 nM1.2
Protease X ActivityFRET Assay200 nM1.0
Cancer Cell Line 1 ProliferationMTT Assay1.5 µM0.9
Cancer Cell Line 2 ProliferationCellTiter-Glo5.8 µM1.1

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the scientific process.[8] Below are generalized protocols for key experiments in molecular target identification.

Protocol 1: Affinity Chromatography Coupled with Mass Spectrometry

Objective: To identify proteins that bind to an immobilized novel compound from a cell lysate.

Materials:

  • Compound-conjugated agarose beads

  • Control agarose beads (without the compound)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5, or a solution of the free compound)

  • Protein quantitation assay (e.g., BCA assay)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Cell Lysate Preparation: Culture and harvest cells. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the soluble proteome.

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Affinity Pull-Down:

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the compound-conjugated beads and control beads separately.

    • Rotate the mixtures at 4°C for 2-4 hours.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using the elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Neutralize the eluate if an acidic elution buffer was used.

    • Run the eluates on an SDS-PAGE gel and visualize proteins by Coomassie or silver staining.

    • Excise unique protein bands that appear in the compound pull-down but not in the control.

    • Alternatively, perform an in-solution trypsin digest of the entire eluate.

  • Mass Spectrometry Analysis: Analyze the digested protein samples by LC-MS/MS to identify the proteins.

  • Data Analysis: Compare the list of proteins identified from the compound-conjugated beads to the control beads. Proteins enriched in the compound sample are considered potential binding partners.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction between a compound and a purified target protein.

Materials:

  • Purified target protein

  • Compound of interest

  • ITC instrument

  • Matching buffer for protein and compound

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein into the desired buffer.

    • Dissolve the compound in the same buffer.

    • Degas both the protein and compound solutions.

  • Instrument Setup:

    • Set the experimental temperature.

    • Fill the sample cell with the protein solution.

    • Load the injection syringe with the compound solution.

  • Titration:

    • Perform a series of small injections of the compound into the protein solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and enthalpy of binding (ΔH).

Visualization of Pathways and Workflows

Visual diagrams are crucial for representing complex biological processes and experimental designs.

G cluster_workflow Experimental Workflow for Target Identification Compound Novel Compound Affinity_Chromatography Affinity Chromatography Compound->Affinity_Chromatography Mass_Spectrometry Mass Spectrometry Affinity_Chromatography->Mass_Spectrometry Candidate_Targets Candidate Targets Mass_Spectrometry->Candidate_Targets Binding_Assay Binding Assay (ITC/SPR) Candidate_Targets->Binding_Assay Functional_Assay Functional Assay Candidate_Targets->Functional_Assay Validated_Target Validated Target Binding_Assay->Validated_Target Functional_Assay->Validated_Target

Caption: A typical experimental workflow for molecular target identification.

G cluster_pathway Hypothetical Signaling Pathway Modulation Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Cellular_Response Cellular Response Gene_Expression->Cellular_Response Compound Compound (Inhibitor) Compound->Kinase2

Caption: A hypothetical signaling cascade inhibited by a novel compound.

Conclusion

The identification of a novel compound's molecular target is a multifaceted process that integrates biochemical, genetic, and computational approaches. A systematic and rigorous application of these methodologies, coupled with careful quantitative analysis and validation, is paramount for elucidating the compound's mechanism of action. This guide provides a foundational framework to assist researchers in navigating the complexities of molecular target identification and advancing the development of new therapeutic agents.

References

An In-Depth Technical Guide on the Core of Bongardol Degradation Pathway in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature reveals a significant gap in knowledge regarding the specific degradation pathway of Bongardol in soil. This compound, chemically identified as Octacosanoic acid 2-(4-hydroxyphenyl)ethyl ester[1][2], has not been the subject of published environmental fate or microbial metabolism studies. Consequently, this document presents a scientifically inferred, hypothetical degradation pathway based on established principles of microbial biochemistry for analogous compounds, namely phenolic esters, long-chain fatty acids, and simple phenols. The experimental protocols and data presentation tables provided are standardized templates designed to guide future research in this area.

Hypothetical Biodegradation Pathway of this compound

The microbial degradation of this compound in a soil environment is postulated to occur in a sequential manner, initiated by the enzymatic cleavage of its ester bond, followed by the catabolism of the resulting fatty acid and phenolic moieties.

Step 1: Initial Hydrolysis of the Ester Linkage The degradation cascade is likely initiated by the action of extracellular hydrolases, specifically esterases or lipases, secreted by a diverse community of soil microorganisms. These enzymes catalyze the hydrolysis of the ester bond in the this compound molecule. This initial cleavage yields two primary metabolites: Octacosanoic acid and 2-(4-hydroxyphenyl)ethanol.

Step 2: Catabolism of Octacosanoic Acid Octacosanoic acid, a C28 saturated fatty acid, is a readily metabolizable substrate for many soil bacteria and fungi. Its degradation is presumed to follow the well-documented β-oxidation pathway. In this cyclic metabolic process, the fatty acid is progressively shortened by two-carbon units in the form of acetyl-CoA. The generated acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and H₂O, thereby generating cellular energy.

Step 3: Degradation of the Aromatic Moiety The second product of hydrolysis, 2-(4-hydroxyphenyl)ethanol, is a simple phenolic compound. Its degradation would likely commence with the oxidation of the primary alcohol group to an aldehyde and subsequently to a carboxylic acid, forming 4-hydroxyphenylacetic acid. This intermediate is a common metabolite in the degradation of various aromatic compounds. The aromatic ring of 4-hydroxyphenylacetic acid is then typically hydroxylated and subsequently cleaved by dioxygenase enzymes. This ring-opening step, which can occur via ortho or meta cleavage, yields aliphatic dicarboxylic acids that are further metabolized through central metabolic pathways.

The following diagram illustrates the proposed signaling pathway for this compound degradation.

This compound Degradation Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Octacosanoic_Acid Octacosanoic Acid Hydrolysis->Octacosanoic_Acid Phenylethanol 2-(4-hydroxyphenyl)ethanol Hydrolysis->Phenylethanol Beta_Oxidation β-Oxidation Octacosanoic_Acid->Beta_Oxidation Side_Chain_Oxidation Side-Chain Oxidation Phenylethanol->Side_Chain_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle HPA 4-Hydroxyphenylacetic Acid Side_Chain_Oxidation->HPA Ring_Cleavage Aromatic Ring Cleavage HPA->Ring_Cleavage Intermediates Aliphatic Intermediates Ring_Cleavage->Intermediates Central_Metabolism Central Metabolism Intermediates->Central_Metabolism

Caption: A hypothetical microbial degradation pathway for this compound in soil.

Data Presentation

The following tables are templates for the systematic recording of quantitative data from future experimental studies on this compound degradation.

Table 1: Degradation Kinetics of this compound in Soil

Time (Days)This compound Concentration (µg/g soil)Standard DeviationPercent Degradation
00
1
3
7
14
28
56

Table 2: Metabolite Identification and Quantification

Time (Days)Metabolite IdentifiedRetention Time (min)Peak AreaConcentration (µg/g soil)
72-(4-hydroxyphenyl)ethanol
Octacosanoic Acid
142-(4-hydroxyphenyl)ethanol
Octacosanoic Acid
4-Hydroxyphenylacetic Acid
28...

Experimental Protocols

Detailed methodologies for key experiments to elucidate the this compound degradation pathway are outlined below.

3.1. Soil Microcosm Incubation Study

Objective: To quantify the rate of this compound degradation in soil and identify major metabolites.

Materials:

  • Freshly collected and sieved (<2 mm) soil with known physicochemical properties.

  • Analytical grade this compound.

  • HPLC-grade solvents (e.g., acetone, acetonitrile, ethyl acetate).

  • Sterile deionized water.

  • Incubation chambers (e.g., 250 mL glass jars with Teflon-lined lids).

  • High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD) and a Mass Spectrometer (MS).

Procedure:

  • Soil Characterization: Analyze the soil for pH, organic carbon content, texture, and microbial biomass.

  • Microcosm Preparation: Weigh 50 g (dry weight equivalent) of soil into each incubation jar. Adjust the soil moisture to 60% of its water-holding capacity.

  • Spiking: Prepare a stock solution of this compound in a minimal volume of acetone. Fortify the soil to a final concentration of 10 mg/kg, ensuring even distribution. Include a solvent-only control. Allow the solvent to evaporate in a fume hood for 2 hours.

  • Incubation: Place the jars in a dark incubator at 25°C. Aerate the jars weekly by opening them for a few minutes.

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate jars for each treatment.

  • Extraction: Extract the soil samples with a suitable solvent system (e.g., accelerated solvent extraction with acetonitrile:water).

  • Analysis: Analyze the extracts by HPLC-DAD/MS to quantify the parent this compound and to identify and quantify the transient metabolites.

3.2. Isolation of this compound-Degrading Microorganisms

Objective: To isolate and identify specific soil microorganisms capable of utilizing this compound as a growth substrate.

Materials:

  • Soil from the microcosm study showing significant this compound degradation.

  • Minimal Salt Medium (MSM) with this compound as the sole carbon source.

  • Agar, Petri dishes, and other standard microbiology labware.

  • Shaking incubator.

  • DNA extraction kits and PCR reagents.

  • 16S rRNA and ITS primers.

Procedure:

  • Enrichment Culture: Inoculate 100 mL of MSM containing 50 mg/L of this compound with 1 g of soil. Incubate at 28°C on a rotary shaker at 150 rpm.

  • Subculturing: After one week, transfer 1 mL of the enrichment culture to fresh MSM with this compound. Repeat this step three to five times to enrich for this compound-degrading microorganisms.

  • Isolation: Perform serial dilutions of the final enrichment culture and plate onto MSM agar plates containing this compound.

  • Purification: Select distinct colonies and streak them onto fresh plates to obtain pure cultures.

  • Degradation Confirmation: Inoculate pure isolates into liquid MSM with this compound and monitor the disappearance of the compound by HPLC.

  • Identification: Identify the isolates with the highest degradation capacity by amplifying and sequencing the 16S rRNA gene (for bacteria) or the Internal Transcribed Spacer (ITS) region (for fungi).

The following diagram outlines the general experimental workflow for investigating the this compound degradation pathway.

Experimental Workflow cluster_0 Soil Microcosm Study cluster_1 Microbial Isolation Soil_Spiking Soil Spiking with this compound Incubation Time-Course Incubation Soil_Spiking->Incubation Extraction Sample Extraction Incubation->Extraction Enrichment Enrichment Culture Incubation->Enrichment Analysis HPLC-MS Analysis (Kinetics and Metabolites) Extraction->Analysis Isolation Pure Culture Isolation Enrichment->Isolation Identification Molecular Identification (16S rRNA/ITS Sequencing) Isolation->Identification

Caption: Experimental workflow for investigating this compound degradation in soil.

References

The Environmental Persistence of Bongardol: A Predictive Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific empirical data for Bongardol (CAS 123690-76-6), a phenol ester identified as Octacosanoic acid 2-(4-hydroxyphenyl)ethyl ester, necessitates a predictive assessment of its environmental persistence. This whitepaper, intended for researchers, scientists, and drug development professionals, synthesizes information on the compound's structural components—a phenolic group and a long-chain fatty acid—and related chemical classes to forecast its likely environmental fate and behavior.

Based on its chemical structure, this compound is anticipated to undergo hydrolysis as a primary degradation pathway, yielding 4-hydroxyphenethyl alcohol and octacosanoic acid. The environmental persistence of this compound will therefore be largely dependent on the degradation rates of these two products. Phenolic compounds are known to be susceptible to microbial degradation in soil and aquatic environments.[1][2][3][4] Similarly, long-chain fatty acids are generally considered to be readily biodegradable.

Predicted Physicochemical Properties and Environmental Distribution

A summary of this compound's known and predicted physicochemical properties is presented in Table 1. Its high molecular weight and predicted high octanol-water partition coefficient (LogP) suggest low water solubility and a strong tendency to adsorb to organic matter in soil and sediment. Consequently, this compound is expected to be relatively immobile in the environment, with a low potential for leaching into groundwater.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 123690-76-6ChemBK[1]
Molecular Formula C36H64O3ChemBK[1]
Molar Mass 544.89 g/mol ChemBK[1]
Boiling Point 627.8 °C at 760 mmHgChemBK[1]
Appearance PowderChemBK[1]
Water Solubility InsolubleChemBK[1]
LogP (Predicted) > 10Estimation based on structure

Predicted Environmental Degradation Pathways

The primary degradation pathway for this compound is expected to be the hydrolysis of the ester linkage, followed by the degradation of the resulting alcohol and fatty acid.

Bongardol_Degradation This compound This compound (Octacosanoic acid 2-(4-hydroxyphenyl)ethyl ester) Hydrolysis Hydrolysis (Abiotic/Biotic) This compound->Hydrolysis Phenethyl_Alcohol 4-Hydroxyphenethyl alcohol Hydrolysis->Phenethyl_Alcohol Fatty_Acid Octacosanoic acid Hydrolysis->Fatty_Acid Microbial_Degradation_Phenol Microbial Degradation Phenethyl_Alcohol->Microbial_Degradation_Phenol Microbial_Degradation_FA Microbial Degradation (β-oxidation) Fatty_Acid->Microbial_Degradation_FA CO2_H2O CO2 + H2O Microbial_Degradation_Phenol->CO2_H2O Microbial_Degradation_FA->CO2_H2O

Predicted degradation pathway of this compound.

Hypothetical Experimental Protocols for Assessing Environmental Persistence

To empirically determine the environmental persistence of this compound, a tiered testing strategy adhering to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is recommended.

1. Ready Biodegradability:

  • Protocol: OECD 301B (CO2 Evolution Test).

  • Methodology: A solution or suspension of this compound is inoculated with microorganisms from a sewage treatment plant and incubated in the dark. The evolution of CO2 is measured over 28 days and is expressed as a percentage of the theoretical maximum. A passing result (≥60% mineralization within a 10-day window) would indicate that this compound is readily biodegradable.

2. Simulation Testing in Environmental Compartments: If the substance is not readily biodegradable, further testing under conditions more representative of specific environmental compartments is warranted.

  • Aerobic and Anaerobic Transformation in Soil:

    • Protocol: OECD 307.

    • Methodology: Radiolabeled this compound is applied to different soil types and incubated under controlled aerobic or anaerobic conditions. Samples are taken at various time points and analyzed for the parent compound and its transformation products to determine the degradation half-life (DT50).

  • Aerobic and Anaerobic Transformation in Aquatic Sediment Systems:

    • Protocol: OECD 308.

    • Methodology: Radiolabeled this compound is introduced into test systems containing water and sediment. The systems are incubated, and the distribution and degradation of the compound in the water and sediment phases are monitored over time to calculate DT50 values.

3. Bioaccumulation Potential:

  • Protocol: OECD 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure).

  • Methodology: Due to its low water solubility, a dietary exposure study would be more appropriate. Fish are fed with feed spiked with this compound for a specific period, followed by a depuration phase with clean feed. The concentration of this compound in the fish tissue is measured over time to determine the Bioconcentration Factor (BCF).

Experimental_Workflow cluster_0 Tier 1: Screening cluster_1 Tier 2: Simulation cluster_2 Bioaccumulation Assessment Ready_Biodegradability Ready Biodegradability (OECD 301B) Soil_Degradation Soil Degradation (OECD 307) Ready_Biodegradability->Soil_Degradation If not readily biodegradable Sediment_Degradation Aquatic Sediment Degradation (OECD 308) Ready_Biodegradability->Sediment_Degradation If not readily biodegradable Bioaccumulation Bioaccumulation in Fish (OECD 305) Ready_Biodegradability->Bioaccumulation High LogP suggests need for assessment

Proposed experimental workflow for assessing this compound's environmental persistence.

Predicted Environmental Persistence and Ecotoxicity

The predicted environmental persistence and ecotoxicity of this compound are summarized in Table 2. These predictions are based on the properties of similar compounds and should be confirmed with experimental data.

Table 2: Predicted Environmental Persistence and Ecotoxicity of this compound

EndpointPredicted OutcomeRationale
Ready Biodegradability Unlikely to passHigh molecular weight and low water solubility may limit bioavailability to microorganisms.
Persistence in Soil Moderately PersistentStrong adsorption to soil organic matter may reduce bioavailability for degradation.
Persistence in Sediment PersistentLikely to partition to sediment and persist under anaerobic conditions.
Bioaccumulation Potential HighHigh predicted LogP suggests a high potential for bioaccumulation in aquatic organisms.
Aquatic Toxicity Potentially ToxicThe phenolic moiety suggests potential for toxicity to aquatic organisms.[5][6]

Conclusion

In the absence of direct experimental data, this whitepaper provides a predictive assessment of the environmental persistence of this compound based on its chemical structure and information on related compounds. It is predicted that this compound will be a moderately persistent substance with a high potential for bioaccumulation. The primary degradation pathway is expected to be hydrolysis followed by microbial degradation of the resulting phenol and fatty acid. To obtain definitive data, a tiered experimental approach following OECD guidelines is strongly recommended. The findings of such studies would be crucial for a comprehensive environmental risk assessment of this compound.

References

An In-depth Technical Guide to Bongardol: IUPAC Name, Synonyms, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongardol, a long-chain phenolic ester, has garnered interest for its potential applications as a preservative, antimicrobial, and insecticidal agent. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a discussion of its potential biological activities based on related compounds. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes the existing knowledge to provide a foundation for future research and development.

Chemical Identity and Synonyms

The nomenclature and key identifiers for this compound are summarized in the table below. The IUPAC name, 2-(4-hydroxyphenyl)ethyl octacosanoate, is derived from its structure as an ester of tyrosol (2-(4-hydroxyphenyl)ethanol) and octacosanoic acid, a 28-carbon saturated fatty acid.

IdentifierValue
IUPAC Name 2-(4-hydroxyphenyl)ethyl octacosanoate
Synonyms This compound, Octacosanoic acid 2-(4-hydroxyphenyl)ethyl ester
CAS Number 123690-76-6
Molecular Formula C36H64O3

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various systems, including its solubility, stability, and potential for formulation. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Weight 544.9 g/mol
Boiling Point 627.8 °C at 760 mmHg
Flash Point 221.5 °C
Density 0.929 g/cm³
Vapor Pressure 2.35E-16 mmHg at 25°C
Refractive Index 1.488

Experimental Protocols

General Protocol for Lipase-Catalyzed Synthesis of Tyrosol Esters

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

  • Tyrosol (2-(4-hydroxyphenyl)ethanol)

  • Octacosanoic acid

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol, hexane, or a solvent-free system using an excess of one reactant)

  • Molecular sieves (optional, to remove water and drive the reaction forward)

  • Rotary evaporator

  • Chromatography system for purification (e.g., silica gel column chromatography)

Procedure:

  • Reactant Dissolution: Dissolve tyrosol and octacosanoic acid in the chosen organic solvent in a sealed reaction vessel. A slight molar excess of the fatty acid is often used.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically a percentage of the total substrate weight and needs to be optimized.

  • Reaction Conditions: The reaction is typically carried out with agitation (e.g., magnetic stirring or shaking) at a controlled temperature (e.g., 40-60 °C) for a period ranging from several hours to days, depending on the desired conversion.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal: Once the reaction has reached the desired endpoint, the immobilized enzyme can be easily removed by filtration for potential reuse.

  • Solvent Removal: The organic solvent is removed from the reaction mixture using a rotary evaporator.

  • Purification: The crude product is then purified using an appropriate chromatographic technique to isolate the desired 2-(4-hydroxyphenyl)ethyl octacosanoate.

  • Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Specific studies on the biological activity and the signaling pathways affected by this compound are not available. However, based on its structure as a phenolic lipid, its potential mechanisms of action can be postulated.

Postulated Antimicrobial Mechanism of Action

Phenolic lipids are known to exert their antimicrobial effects primarily through the disruption of microbial cell membranes. The lipophilic fatty acid chain is thought to intercalate into the lipid bilayer of the cell membrane, leading to a loss of integrity, increased permeability, and eventual cell death. The phenolic headgroup may also play a role by interacting with membrane proteins or interfering with cellular energy production.

Antimicrobial_Mechanism This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Intercalation of lipophilic tail Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Postulated mechanism of this compound's antimicrobial activity.

Postulated Insecticidal Mechanism of Action

The insecticidal activity of long-chain fatty acid esters is often attributed to their ability to penetrate the insect's waxy cuticle, leading to dehydration. Additionally, they may interfere with the respiratory system by blocking spiracles or have neurotoxic effects. One source has suggested that this compound acts as a neurotoxin in insects.

Insecticidal_Mechanism This compound This compound Cuticle Insect Cuticle This compound->Cuticle NervousSystem Nervous System This compound->NervousSystem Postulated Penetration Cuticle Penetration Cuticle->Penetration Dehydration Dehydration Penetration->Dehydration InsectDeath Insect Death Dehydration->InsectDeath Neurotoxicity Neurotoxic Effects NervousSystem->Neurotoxicity Neurotoxicity->InsectDeath

Bongardol physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on Bongardol (CAS No: 123690-76-6) is compiled from publicly available data, primarily from chemical supplier databases. As of the date of this document, there is a notable absence of peer-reviewed scientific literature detailing its synthesis, experimental use, or biological activity. Therefore, sections on detailed experimental protocols and biological signaling pathways cannot be provided.

Core Physical and Chemical Properties

This compound, systematically known as Octacosanoic acid 2-(4-hydroxyphenyl)ethyl ester, is a phenolic compound.[1] Its primary identification and key physical and chemical properties are summarized below.

Identification
IdentifierValue
Chemical Name This compound
Systematic Name Octacosanoic acid 2-(4-hydroxyphenyl)ethyl ester
CAS Number 123690-76-6
Molecular Formula C36H64O3
Molecular Weight 544.9 g/mol
Synonyms 4-Hydroxyphenethyl Octacosanoate
Physicochemical Data
PropertyValueSource
Appearance PowderChemFaces
Boiling Point 627.8 °C at 760 mmHgChemBK
Storage Condition 2-8°C, protected from air and lightChemFaces
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces

A Certificate of Analysis from one supplier indicates a purity of ≥98% as determined by 1H-NMR, with the results being consistent with the expected structure.[2]

Experimental Protocols

A comprehensive search of scientific databases reveals no published, peer-reviewed experimental protocols for the synthesis, purification, or analytical characterization of this compound. The information available is limited to what is found in supplier documentation, which lacks the detailed methodology required for replication in a research setting.

One supplier notes that this compound can be isolated from the herbs of Bongardia chrysogonum.[3] However, no specific extraction and purification protocols are provided.

Signaling Pathways and Biological Activity

There is currently no publicly available information on the biological activity or mechanism of action of this compound. Consequently, no signaling pathways associated with this compound have been described in the scientific literature.

Mandatory Visualizations

Due to the lack of information on experimental workflows or biological signaling pathways for this compound, no diagrams can be generated at this time. The creation of meaningful visualizations requires data on the compound's interactions and effects, which is not available in the public domain.

References

Methodological & Application

Application Note: Analysis of Bongardol Residue in Crops by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

AN-BONG-CROP-001

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Bongardol residues in various crop matrices. The protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences.[1] The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent resolution and sensitivity. This method is suitable for researchers, scientists, and quality control professionals for monitoring this compound residues in agricultural products to ensure food safety and regulatory compliance.

Introduction

The monitoring of chemical residues in agricultural products is crucial for protecting consumer health and adhering to international food safety standards.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of non-volatile compounds in complex matrices like food and plant tissues.[3][4]

This document provides a comprehensive protocol for the analysis of this compound, a hypothetical compound of interest, in crop samples. The methodology is built upon established principles for the analysis of secondary metabolites and pesticides in plant materials.[5][6] The described method has been validated for its specificity, linearity, accuracy, and precision.[7]

Experimental Protocol

Sample Preparation: QuEChERS Extraction and Cleanup

The QuEChERS method is employed for its efficiency and effectiveness in extracting a wide range of analytes from complex food matrices.[1][8]

Protocol Steps:

  • Homogenization: Weigh 10 g of a representative homogenized crop sample (e.g., leafy greens, fruits, or grains) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salt packet containing 4 g MgSO₄ (magnesium sulfate) and 1 g NaCl (sodium chloride).

    • Securely cap the tube and shake vigorously for 1 minute. The MgSO₄ absorbs excess water, while NaCl helps in partitioning the analyte into the acetonitrile layer.

    • Centrifuge at 4,000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine). For samples rich in pigments (e.g., spinach), C18 or graphitized carbon black (GCB) may be included.

    • Vortex the d-SPE tube for 30 seconds to facilitate the removal of interfering substances like fatty acids, sugars, and pigments.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV/Diode-Array Detector (DAD). A C18 column is used for reversed-phase separation.[4]

Parameter Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 275 nm (Note: A DAD can be used to identify the optimal wavelength for specific analytes)[9][10]
Run Time 20 minutes
Table 1: Optimized Chromatographic Conditions

Method Validation and Data

The analytical method was validated according to established guidelines to ensure its reliability for quantitative analysis.[9]

Linearity, LOD, and LOQ

The linearity of the method was assessed by preparing a series of standard solutions of this compound in a blank matrix extract. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Analyte Linear Range (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL)
This compound0.05 - 10.0> 0.9990.0150.05
Table 2: Summary of Method Validation for Linearity, LOD, and LOQ
Accuracy and Precision

Accuracy was evaluated through recovery studies by spiking blank crop samples at three different concentration levels. Precision was determined by calculating the relative standard deviation (RSD) for replicate analyses.

Spiked Level (µg/g) Mean Recovery (%) Precision (RSD, %)
0.1 (Low)98.54.2
1.0 (Medium)101.22.8
5.0 (High)99.33.1
Table 3: Accuracy (Recovery) and Precision (RSD%) Data for this compound in Crop Matrix

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Crop Sample Collection (10 g) Homogenize 2. Homogenization Sample->Homogenize Extract 3. QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Centrifuge1 4. Centrifugation (4,000 rpm) Extract->Centrifuge1 Cleanup 5. d-SPE Cleanup (Aliquot + Sorbents) Centrifuge1->Cleanup Centrifuge2 6. Centrifugation (10,000 rpm) Cleanup->Centrifuge2 Filter 7. Filtration (0.22 µm) Centrifuge2->Filter HPLC 8. HPLC-UV Analysis Filter->HPLC Data 9. Data Acquisition & Processing HPLC->Data Report 10. Final Report Data->Report G Xenobiotic Xenobiotic Stimulus (e.g., this compound) Receptor Membrane Receptor or Sensor Protein Xenobiotic->Receptor Perception ROS Secondary Messengers (ROS, Ca2+) Receptor->ROS Signal Transduction MAPK MAP Kinase Cascade ROS->MAPK Activation TF Transcription Factors (e.g., WRKY, bZIP) MAPK->TF Phosphorylation Gene Stress-Responsive Gene Expression TF->Gene Regulation Detox Detoxification Enzymes (GSTs, CYPs) Gene->Detox Translation Response Cellular Tolerance & Detoxification Detox->Response Catalysis

References

Gas Chromatography Method for Bongkrekic Acid Detection: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bongkrekic acid (BKA), a lethal toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, is a significant food safety concern, implicated in severe and often fatal food poisoning outbreaks. Its timely and accurate detection is crucial for public health. While liquid chromatography-mass spectrometry (LC-MS/MS) is the established and validated method for BKA analysis, this application note outlines a hypothetical gas chromatography-mass spectrometry (GC-MS) method for the detection of Bongkrekic acid, developed for research and specialized analytical purposes.

Bongkrekic acid is a complex, long-chain tricarboxylic fatty acid.[1] Due to its low volatility and thermal instability, direct analysis by GC-MS is challenging. Therefore, a derivatization step is proposed to convert the polar carboxyl groups into more volatile and thermally stable esters, enabling its passage through the GC system. This protocol is based on established methods for the GC-MS analysis of other long-chain fatty acids.[2][3][4][5]

Principle of the Method

This method involves the extraction of Bongkrekic acid from the sample matrix, followed by a derivatization reaction to form volatile esters. The derivatized BKA is then separated and detected by a gas chromatograph coupled with a mass spectrometer (GC-MS). Quantification would be achieved by using an internal standard and generating a calibration curve.

Quantitative Data Summary (LC-MS/MS Methods)

Currently, validated quantitative data for a GC-MS method for Bongkrekic acid is not available in the scientific literature. The tables below summarize the performance characteristics of established Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) methods, which are the industry standard for BKA quantification.

ParameterFood Matrices (e.g., Tremella fuciformis)Biofluids (Plasma and Urine)Fermented Dairy ProductsLiushenqu (Medicated Leaven)
Linearity (Range) 0.25–500 µg/kg[6][7]2.5–500 ng/mL[8]1–200 ng/mL0.5–100 µg/L[9]
Correlation Coefficient (r²) > 0.998[6]≥ 0.9994[8]> 0.999> 0.99[9]
Limit of Detection (LOD) -1 ng/mL[8]0.075 µg/kg0.4 µg/kg[9]
Limit of Quantification (LOQ) 0.25 µg/kg[6][7]2.5 ng/mL[8]-1.2 µg/kg[9]
Recovery (%) 82.32–114.84%[6][7]91.23–103.7%[8]90.8%–106%80.6%–85.3%[9]
Precision (RSD %) < 12.67%[6][7]0.82–3.49%[8]0.80%–6.1%4.2%–13.2%[9]

Experimental Protocols

Hypothetical GC-MS Method for Bongkrekic Acid

1. Sample Preparation and Extraction

  • Homogenization: Homogenize 1 gram of the sample (e.g., food matrix) with 5 mL of a suitable solvent like acetonitrile or methanol.

  • Sonication: Sonicate the mixture for 15-20 minutes to ensure complete extraction of BKA.

  • Centrifugation: Centrifuge the homogenate at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step may be incorporated here.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Reagent Preparation: Prepare a derivatization reagent. A common choice for fatty acids is Pentafluorobenzyl bromide (PFBBr) in acetonitrile with a catalyst like diisopropylethylamine (DIPEA).[5]

  • Reaction: Reconstitute the dried extract in 50 µL of the derivatization reagent.

  • Incubation: Heat the mixture at 60°C for 30 minutes to facilitate the esterification of the carboxylic acid groups of BKA.

  • Solvent Evaporation: After the reaction, evaporate the solvent under nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of a GC-compatible solvent such as hexane or isooctane for injection.[5]

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Target ions would need to be determined from the mass spectrum of the derivatized BKA standard.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Homogenization 1. Homogenization (Sample + Solvent) Sonication 2. Sonication Homogenization->Sonication Centrifugation 3. Centrifugation Sonication->Centrifugation Collection 4. Supernatant Collection Centrifugation->Collection Drying_prep 5. Drying under N2 Collection->Drying_prep Reconstitution_deriv 6. Reconstitution in Derivatization Reagent Drying_prep->Reconstitution_deriv Incubation 7. Incubation (60°C, 30 min) Reconstitution_deriv->Incubation Drying_deriv 8. Drying under N2 Incubation->Drying_deriv Reconstitution_final 9. Reconstitution in Hexane Drying_deriv->Reconstitution_final GCMS_Injection 10. GC-MS Injection Reconstitution_final->GCMS_Injection Data_Analysis 11. Data Analysis GCMS_Injection->Data_Analysis

Caption: Proposed experimental workflow for the GC-MS analysis of Bongkrekic acid.

BKA_Signaling_Pathway cluster_mitochondrion Mitochondrion BKA Bongkrekic Acid (BKA) ANT Adenine Nucleotide Translocase (ANT) BKA->ANT Inhibits IMM Inner Mitochondrial Membrane ATP_out ATP ANT->ATP_out Transport Energy_Depletion Cellular Energy Depletion ANT->Energy_Depletion Leads to ADP_in ADP ADP_in->ANT Transport Cellular_Respiration Cellular Respiration (Produces ATP in Matrix) Cellular_Respiration->Matrix Generates Cell_Death Cell Death (Apoptosis/Necrosis) Energy_Depletion->Cell_Death

Caption: Mechanism of Bongkrekic acid toxicity via inhibition of mitochondrial ANT.

Discussion

The proposed GC-MS method offers a potential alternative for laboratories where LC-MS/MS instrumentation is unavailable. However, it is crucial to note that this method is hypothetical and would require thorough validation, including determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The derivatization step is critical and requires optimization to ensure complete and reproducible conversion of BKA to its esterified form.

The primary challenges for GC-MS analysis of BKA include its complex structure with multiple functional groups and potential for thermal degradation even after derivatization. In contrast, UHPLC-MS/MS methods are well-established, highly sensitive, and specific for BKA and its isomers, and do not require derivatization, making them the recommended approach for routine analysis and regulatory compliance.[6][7][8]

Conclusion

While LC-MS/MS remains the gold standard for the detection and quantification of Bongkrekic acid, this application note provides a theoretical framework for the development of a GC-MS method. This hypothetical protocol, involving solvent extraction and chemical derivatization, could serve as a starting point for researchers aiming to explore alternative analytical techniques for this potent mitochondrial toxin. Rigorous validation would be essential before this method could be applied for quantitative analysis.

References

Application Notes and Protocols for the Laboratory Synthesis of a Phenolic Natural Product: A Case Study of Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Due to the limited and inconsistent information available for the synthesis of "Bongardol," this document provides a detailed protocol for the laboratory synthesis of resveratrol, a well-characterized phenolic natural product with significant interest in drug development. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering a representative example of a synthetic protocol for a complex phenolic compound. The document includes detailed experimental procedures, tabulated quantitative data, and a visualization of a key biological signaling pathway associated with the synthesized molecule.

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, blueberries, and peanuts. It has garnered considerable attention in the scientific community for its wide range of biological activities, including antioxidant, anti-inflammatory, and potential anti-aging properties.[1][2] The synthesis of resveratrol and its analogs is a crucial aspect of ongoing research to explore its therapeutic potential. This document outlines a reliable method for the chemical synthesis of resveratrol, providing a step-by-step protocol suitable for a laboratory setting.

Synthetic Strategy

The synthesis of resveratrol can be accomplished through various methods, including Perkin reaction, Heck reaction, and Wittig-Hormer reaction.[3] This protocol details a convergent synthesis strategy that involves a Wittig reaction to form the characteristic stilbene backbone, followed by demethylation to yield the final product. This approach is selected for its relatively high yield and stereoselectivity for the desired trans-isomer.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of resveratrol.

3.1. Synthesis of 3,5-Dimethoxybenzyl Chloride

  • In a round-bottom flask, dissolve 3,5-dimethoxybenzyl alcohol in a suitable organic solvent such as toluene.

  • Add a phase-transfer catalyst and an inorganic salt (e.g., sodium chloride).

  • Add concentrated hydrochloric acid to the mixture. The ratio of 3,5-dimethoxybenzyl alcohol to concentrated hydrochloric acid should be approximately 1g : 2mL.[4]

  • Heat the reaction mixture at a temperature between 25-80°C for 3-12 hours.[4]

  • After the reaction is complete, wash the mixture, dry the organic phase, and remove the solvent under reduced pressure to obtain 3,5-dimethoxybenzyl chloride.[4]

3.2. Synthesis of 3,5-Dimethoxybenzyldimethyl Phosphate

  • React the 3,5-dimethoxybenzyl chloride obtained in the previous step with trimethyl phosphite.

  • This reaction typically proceeds to completion to yield 3,5-dimethoxybenzyldimethyl phosphate.

3.3. Wittig Reaction to form (E)-3,4',5-Trimethoxystilbene

  • In an alkaline condition, react 3,5-dimethoxybenzyldimethyl phosphate with anisaldehyde.[4]

  • The reaction is typically stirred for 10-14 hours.[4]

  • After the reaction, the product is extracted with ethyl acetate.

  • The crude product is purified by recrystallization from an alcohol-water mixture to obtain (E)-3,4',5-trimethoxystilbene.[4]

3.4. Demethylation to yield Resveratrol

  • Dissolve the (E)-3,4',5-trimethoxystilbene in a suitable solvent.

  • Add aluminum trichloride to the solution.

  • Heat the reaction mixture at 40-80°C for 5-9 hours to effect the demethylation.[4]

  • Upon completion, the reaction is quenched, and the product is extracted and purified to yield resveratrol.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the resveratrol synthesis.

StepReactantsProductTypical Yield (%)
Chlorination3,5-Dimethoxybenzyl alcohol, Concentrated HCl3,5-Dimethoxybenzyl chlorideHigh
Phosphonate Formation3,5-Dimethoxybenzyl chloride, Trimethyl phosphite3,5-Dimethoxybenzyldimethyl phosphateHigh
Wittig Reaction3,5-Dimethoxybenzyldimethyl phosphate, Anisaldehyde(E)-3,4',5-TrimethoxystilbeneGood
Demethylation(E)-3,4',5-Trimethoxystilbene, Aluminum trichlorideResveratrolHigh

Note: Yields can vary depending on the specific reaction conditions and purification methods. An improved total synthesis of resveratrol has reported an overall yield of 71%.[5]

Visualization of Experimental Workflow and Biological Pathway

5.1. Resveratrol Synthesis Workflow

The following diagram illustrates the key stages in the laboratory synthesis of resveratrol.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product A 3,5-Dimethoxybenzyl Alcohol C 3,5-Dimethoxybenzyl Chloride A->C Chlorination B Anisaldehyde E (E)-3,4',5-Trimethoxystilbene B->E D 3,5-Dimethoxybenzyldimethyl Phosphate C->D Phosphonate Formation D->E Wittig Reaction F Resveratrol E->F Demethylation

Caption: Workflow for the synthesis of Resveratrol.

5.2. Key Signaling Pathway Modulated by Resveratrol

Resveratrol is known to modulate several key cellular signaling pathways. One of the most studied is its activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.

G Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 AMPK AMPK Activation Resveratrol->AMPK PGC1a PGC-1α Deacetylation SIRT1->PGC1a Oxidative_Stress Reduced Oxidative Stress SIRT1->Oxidative_Stress AMPK->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: Resveratrol's activation of the SIRT1 signaling pathway.

Biological Activity and Significance

Resveratrol's interaction with cellular signaling pathways contributes to its observed biological effects. By activating SIRT1, resveratrol can influence processes related to aging, metabolism, and cellular stress resistance.[1][2] It also modulates other pathways, including the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.[1] Furthermore, resveratrol exhibits anti-inflammatory effects by acting on pathways involving NF-κB and cyclooxygenases.[1][2] The ability to synthesize resveratrol in the laboratory allows for the production of this compound for further investigation into its mechanisms of action and potential therapeutic applications in various diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1]

Conclusion

While a detailed protocol for "this compound" remains elusive, the provided methodology for the synthesis of resveratrol offers a robust and well-documented example for researchers in the field of natural product synthesis and drug development. The outlined procedures and accompanying data provide a solid foundation for the laboratory preparation of a biologically active phenolic compound. The visualization of both the synthetic workflow and a key biological pathway serves to enhance the understanding of the chemical and biological aspects of this important molecule.

References

Application Notes and Protocols: Using Bongardol for Pest Control in Maize

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific pesticide named "Bongardol" is not available in the public domain or scientific literature based on the conducted searches. The following application notes and protocols are constructed based on general principles of insecticide application and management of common maize pests. This information is intended for a research and drug development audience and should be adapted based on the actual properties and regulatory status of a specific active ingredient.

Introduction

Maize (Zea mays L.) is a critical global crop, but its production is significantly hampered by a variety of insect pests. Effective pest management strategies are essential to ensure yield stability and grain quality. This document outlines the hypothetical application of "this compound," a novel pest control agent, for managing key lepidopteran and coleopteran pests in maize. The protocols provided are intended as a template for researchers to develop specific experimental designs to evaluate the efficacy and mechanism of action of new active ingredients.

Target Pests

This compound is postulated to be effective against a range of chewing and boring insects that are major pests of maize, including:

  • Fall Armyworm (FAW) (Spodoptera frugiperda)

  • Maize Stem Borer (Chilo partellus)

  • Maize Weevil (Sitophilus zeamais)

Quantitative Data Summary

Efficacy of a novel insecticide is determined through rigorous testing. The following tables represent hypothetical data structures for summarizing the performance of this compound against target pests.

Table 1: Larvicidal Activity of this compound against Spodoptera frugiperda

TreatmentConcentration (ppm)Larval Mortality (%) (48h)LC50 (ppm)LC90 (ppm)
This compound1025.3 ± 2.145.298.7
2542.1 ± 3.5
5058.9 ± 4.2
10092.5 ± 5.1
Control02.1 ± 0.5--
Cypermethrin5095.2 ± 3.815.842.3

Table 2: Field Efficacy of this compound against Maize Stem Borer (Chilo partellus)

TreatmentApplication Rate (g a.i./ha)Infestation Reduction (%)Yield Increase (%)
This compound5065.7 ± 5.415.2 ± 2.1
10082.3 ± 6.125.8 ± 3.5
15091.5 ± 4.932.1 ± 2.9
Chlorantraniliprole7593.2 ± 3.735.5 ± 3.1
Untreated Control000

Table 3: Efficacy of this compound against Maize Weevil (Sitophilus zeamais) in Stored Grain

TreatmentDose (mg/kg of grain)Progeny Reduction (%) (30 days)Grain Weight Loss Reduction (%)
This compound10078.4 ± 6.265.1 ± 5.8
20092.1 ± 4.585.3 ± 4.1
Malathion15095.6 ± 3.990.2 ± 3.5
Untreated Control000

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

4.1. Protocol 1: Leaf-Dip Bioassay for Larvicidal Activity

Objective: To determine the contact and ingestion toxicity of this compound against lepidopteran larvae.

Materials:

  • Maize seedlings (V3-V4 stage)

  • This compound technical grade, dissolved in an appropriate solvent (e.g., acetone)

  • Surfactant (e.g., Triton X-100)

  • Second or third instar larvae of Spodoptera frugiperda

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Distilled water

Procedure:

  • Prepare a stock solution of this compound (e.g., 1000 ppm) in the chosen solvent.

  • Create a series of dilutions (e.g., 10, 25, 50, 100 ppm) in distilled water containing 0.1% surfactant. The final solvent concentration should be consistent across all treatments.

  • Excise maize leaves (approximately 5x5 cm).

  • Dip each leaf into a treatment solution for 30 seconds with gentle agitation.

  • Allow the leaves to air dry on a clean surface for 1-2 hours.

  • Place a treated leaf in a Petri dish lined with moistened filter paper.

  • Introduce 10 larvae into each Petri dish.

  • Seal the Petri dishes with perforated lids to allow for air exchange.

  • Incubate at 25 ± 2°C with a 14:10 h (L:D) photoperiod.

  • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Replicate each treatment at least three times. A control group with solvent and surfactant only should be included.

4.2. Protocol 2: Field Trial for Efficacy Assessment

Objective: To evaluate the performance of this compound under field conditions against a target pest population.

Materials:

  • Certified maize seed of a locally adapted variety.

  • This compound formulated for field application (e.g., emulsifiable concentrate).

  • Knapsack sprayer calibrated for the desired application volume.

  • Standard insecticide for comparison.

  • Plot markers and measuring tapes.

Procedure:

  • Select a field with a known history of the target pest infestation.

  • Design the experiment using a Randomized Complete Block Design (RCBD) with at least three replications.

  • Establish individual plots of a standard size (e.g., 5m x 5m) with appropriate buffer zones.

  • Sow the maize seeds at the recommended spacing and follow standard agronomic practices for the region.

  • Monitor the crop for the appearance of the target pest.

  • Apply the treatments at the economic threshold level of the pest.

  • Prepare the spray solutions according to the desired application rates (e.g., g a.i./ha).

  • Spray the treatments evenly over the foliage of the plants in each plot.

  • Conduct pre-treatment and post-treatment pest counts at regular intervals (e.g., 3, 7, and 14 days after application).

  • At harvest, measure yield parameters such as cob weight, grain weight, and assess pest damage (e.g., percentage of infested plants, tunnel length in stems).

  • Analyze the data using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

Understanding the mode of action is critical in drug development. The following diagrams illustrate a hypothetical signaling pathway affected by this compound and a general workflow for its evaluation.

G cluster_pathway Hypothetical this compound Signaling Pathway Inhibition This compound This compound Receptor Insect-Specific Receptor (e.g., GPCR) This compound->Receptor Binds and Blocks G_Protein G-Protein Activation Receptor->G_Protein Inhibition Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Inhibition Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Inhibition Cellular_Response Physiological Disruption (e.g., Paralysis, Death) Kinase_Cascade->Cellular_Response Inhibition

Caption: Hypothetical inhibition of an insect-specific signaling pathway by this compound.

G cluster_workflow Experimental Workflow for this compound Evaluation A Compound Synthesis and Formulation B Primary Screening (e.g., Leaf-Dip Bioassay) A->B C Dose-Response Studies (LC50/LD50 Determination) B->C D Mode of Action Studies (e.g., Electrophysiology, Omics) C->D E Greenhouse Trials C->E F Field Efficacy Trials E->F G Toxicology and Environmental Fate Studies F->G H Regulatory Submission G->H

Application of Brassinosteroids in Cotton Farming: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brassinosteroids (BRs) are a class of naturally occurring polyhydroxylated steroidal phytohormones that play a pivotal role in regulating a wide array of physiological processes in plants, including cell elongation, division, and differentiation. In cotton (Gossypium hirsutum), BRs are instrumental in fiber development, influencing both the initiation and elongation phases, which are critical determinants of fiber length and overall yield.[1][2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the utility of brassinosteroids in cotton farming.

Mechanism of Action

Brassinosteroids exert their effects by binding to a cell-surface receptor kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1). This binding event triggers a phosphorylation cascade that ultimately leads to the activation of key transcription factors, such as BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[3] These transcription factors regulate the expression of a multitude of downstream genes involved in cell wall modification, cytoskeletal arrangement, and other processes essential for cell expansion. In cotton fibers, this signaling pathway is crucial for achieving their characteristic highly elongated state.[3][4] Transcriptomic analyses have revealed that BRs promote fiber elongation by affecting the expression of genes related to fatty acid biosynthesis, ethylene signaling, and cell wall structure.[4]

Brassinosteroid_Signaling_Pathway BR Brassinosteroid (BR) BRI1 BRI1 (Cell Surface Receptor) BR->BRI1 Binds Phosphorylation_Cascade Phosphorylation Cascade BRI1->Phosphorylation_Cascade Activates BES1_BZR1 BES1/BZR1 (Transcription Factors) Phosphorylation_Cascade->BES1_BZR1 Activates Gene_Expression Target Gene Expression BES1_BZR1->Gene_Expression Regulates Fiber_Elongation Cotton Fiber Elongation Gene_Expression->Fiber_Elongation Promotes

Simplified Brassinosteroid Signaling Pathway in Cotton Fiber.

Quantitative Data Summary

The application of exogenous brassinosteroids has demonstrated significant positive effects on various aspects of cotton growth and development. The following tables summarize key quantitative findings from different experimental setups.

Table 1: Effect of Brassinolide (BL) on Fiber Length in Cultured Cotton Ovules

TreatmentMean Fiber Length (mm)Percent Change from Control
Control (with Auxin and Gibberellin)15.0-
+ 0.1 µM Brassinolide (BL)16.9+12.7%
+ 10 µM Brassinazole (Brz - BR inhibitor)9.3-38.0%
+ 10 µM Brz + 0.1 µM BL13.7-8.7% (Recovery of 47% from Brz treatment)

Data synthesized from in vitro ovule culture experiments.[1][2]

Table 2: Effect of Foliar Application of Brassinosteroid on Cotton Yield

Treatment Concentration (mg·L⁻¹)Yield Increase (%)Increase in Bolls per Plant
0.050.6%Not significant
0.206.3%0.8
0.406.05%1.3

Data from field experiments with foliar application of brassinosteroid.[5]

Table 3: Effect of 24-Epibrassinolide (EBR) Seed Priming on Germination under Heat Stress

TemperatureTreatmentGermination on Day 2 (%)
35°CControl (Untreated)14%
35°C+ 2.0 µM EBR77%
40°CControl (Untreated)3%
40°C+ 2.0 µM EBR20%

Data from seed priming experiments assessing tolerance to abiotic stress.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of brassinosteroid effects on cotton.

Protocol 1: In Vitro Cotton Ovule Culture for Fiber Elongation Assay

This protocol is designed to assess the direct effect of brassinosteroids on cotton fiber initiation and elongation, independent of whole-plant physiological factors.

Materials:

  • Cotton plants (Gossypium hirsutum) at the flowering stage

  • Beasley and Ting medium (or similar basal salt medium)

  • Sucrose

  • Myo-inositol

  • Indole-3-acetic acid (IAA)

  • Gibberellic acid (GA₃)

  • Brassinolide (BL)

  • Brassinazole (Brz)

  • Ethanol (95%) for stock solutions

  • Sterile culture vessels (e.g., 25 mL flasks)

  • Laminar flow hood

  • Incubator (34°C, dark)

Procedure:

  • Medium Preparation: Prepare liquid culture medium containing basal salts, 3% (w/v) sucrose, myo-inositol, 5 µM IAA, and 0.5 µM GA₃. Autoclave to sterilize.

  • Stock Solution Preparation: Prepare a 1 mM stock solution of Brassinolide (BL) and a 10 mM stock solution of Brassinazole (Brz) in 95% ethanol. Store at -20°C.

  • Ovule Excision: On the day of anthesis (flowering), collect cotton flowers. Under sterile conditions in a laminar flow hood, excise the ovules from the ovaries.

  • Treatment Application: Aliquot the sterile culture medium into culture vessels. Add BL and/or Brz from stock solutions to achieve the desired final concentrations (e.g., 0.1 µM BL, 10 µM Brz). Ensure a control group receives an equivalent volume of ethanol.

  • Incubation: Place the excised ovules into the treatment media. Incubate the cultures at 34°C in complete darkness without agitation for 14 days.[1]

  • Data Collection: After the incubation period, soak the ovules in 95°C water for 5 minutes to relax the fibers. Spread the fibers and measure their length using a ruler or image analysis software.[2]

Ovule_Culture_Workflow Start Collect Cotton Flowers (Day of Anthesis) Excise Aseptically Excise Ovules Start->Excise Incubate Incubate Ovules in Media (14 days, 34°C, Dark) Excise->Incubate Prepare Prepare Culture Media (Basal + Auxin/GA) Treat Add Treatments: - Control (Ethanol) - Brassinolide (BL) - Brassinazole (Brz) Prepare->Treat Treat->Incubate Measure Heat Relax Fibers & Measure Length Incubate->Measure

Experimental Workflow for Cotton Ovule Culture.

Protocol 2: Foliar Application of Brassinosteroids in Field-Grown Cotton

This protocol outlines a field-based experiment to evaluate the impact of brassinosteroid application on cotton yield and its components under agronomic conditions.

Materials:

  • Cotton seeds of a chosen cultivar

  • Standard field plot equipment and fertilizers

  • Brassinosteroid formulation (e.g., 24-Epibrassinolide)

  • Backpack sprayer or similar application equipment

  • Water

Procedure:

  • Experimental Design: Establish a randomized complete block design with at least three replications. Each plot should be of a sufficient size to minimize edge effects (e.g., 6 rows, 10 meters long).

  • Crop Management: Cultivate the cotton crop according to standard local agronomic practices regarding planting density, fertilization, irrigation, and pest control.

  • Treatment Preparation: Prepare aqueous solutions of brassinosteroid at various concentrations (e.g., 0, 0.05, 0.20, 0.40 mg·L⁻¹).[5] Include a surfactant if recommended by the BR manufacturer to ensure even leaf coverage.

  • Application Timing: Apply the foliar spray at a key developmental stage, such as the peak flowering or early boll development stage.[5]

  • Application Method: Use a calibrated sprayer to apply the treatments evenly to the cotton canopy, ensuring thorough coverage. Apply on a calm day to prevent drift.

  • Data Collection:

    • Photosynthetic Rate: Measure the net photosynthetic rate (Pn) on upper fully expanded leaves at set intervals (e.g., 7, 14, 21 days) after application using a portable photosynthesis system.[5]

    • Yield Components: At maturity, harvest a predetermined area from the center of each plot. Count the number of bolls per plant and determine the average single-boll weight.

    • Yield: Calculate the final seed cotton yield per unit area.

    • Fiber Quality: Analyze fiber samples for key quality parameters such as length, strength, and micronaire using standard methods (e.g., HVI testing).

Protocol 3: Cotton Seed Priming with Brassinosteroids for Stress Tolerance

This protocol is used to assess the potential of brassinosteroids to enhance germination and early seedling growth, particularly under abiotic stress conditions like high temperature or salinity.

Materials:

  • Uniformly sized cotton seeds

  • 24-Epibrassinolide (EBR)

  • Ethanol for stock solution

  • Petri dishes with filter paper

  • Germination chamber or incubator with controlled temperature and light

  • Distilled water

Procedure:

  • Stock Solution: Prepare a stock solution of EBR (e.g., 20 mM) in absolute ethanol.

  • Priming Solutions: Prepare priming solutions by diluting the stock solution in distilled water to final concentrations of 0.5, 1.0, and 2.0 µM.[6] The control solution should contain an equivalent amount of ethanol.

  • Seed Soaking: Soak cotton seeds in the respective priming solutions for 6 hours in the dark at room temperature.[6] Use a sufficient volume to cover the seeds (e.g., 40 seeds per 30 mL).

  • Germination Assay:

    • Place a set number of primed seeds (e.g., 20) in Petri dishes on moist filter paper.

    • For Stress Treatment: Place the Petri dishes in an incubator set to a stress condition (e.g., 35°C or 40°C for heat stress).[6]

    • For Control: Place a parallel set of dishes under optimal germination conditions (e.g., 25-28°C).

  • Data Collection:

    • Record the number of germinated seeds daily for a set period (e.g., 7 days). A seed is considered germinated when the radicle emerges.

    • After the germination period, measure seedling parameters such as root length, shoot length, and lateral root development.

References

Application Note: Quantification of Bongardol (Bongkrekic Acid) in Water using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bongardol, more commonly known as Bongkrekic Acid (BKA), is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] Contamination of food and water sources with BKA has led to severe foodborne illness outbreaks with high mortality rates.[2][3][4] The toxin is heat-stable, colorless, and odorless, making it difficult to detect without sensitive analytical methods.[2] BKA's primary mechanism of toxicity involves the inhibition of the mitochondrial ADP/ATP carrier, which disrupts cellular energy metabolism and can lead to liver, brain, and kidney damage.[1][2]

Given the significant public health risk, a robust and sensitive method for the quantification of BKA in water is crucial for environmental monitoring and ensuring public safety. This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective and sensitive quantification of Bongkrekic Acid in water samples. The method utilizes solid-phase extraction (SPE) for sample concentration and clean-up, followed by analysis using a triple quadrupole mass spectrometer.

Materials and Methods

Reagents and Chemicals

  • Bongkrekic Acid (BKA) analytical standard

  • Isotope-labeled BKA (¹³C₂₈-BKA) as an internal standard (IS)[3]

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Oasis WAX solid-phase extraction cartridges

Instrumentation

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is employed to concentrate the analyte from the water matrix and remove potential interferences.

  • Conditioning: Condition the Oasis WAX SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove any unbound impurities.

  • Elution: Elute the BKA and IS from the cartridge with 5 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase composition. It is recommended to use polypropylene autosampler vials to avoid adsorption of BKA onto glass surfaces.[3][5]

LC-MS/MS Analysis

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution program. The mass spectrometer is operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Water Sample (100 mL) spike Spike with Internal Standard (¹³C₂₈-BKA) sample->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lc UHPLC Separation reconstitute->lc ms Tandem MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of this compound in water.

Quantitative Data Summary

The following table summarizes the key parameters for the LC-MS/MS method.

ParameterValueReference
LC Column Hypersil Gold C18 (50 x 2.1 mm, 1.8 µm)[3][5]
Mobile Phase A 0.1% Formic acid in Water[3][6]
Mobile Phase B 0.1% Formic acid in Methanol[3]
Flow Rate 0.3 mL/min[6]
Injection Volume 10 µL[3]
Ionization Mode Negative Electrospray (ESI-)[7]
MRM Transition (BKA) 485.1 > 441.0 (Quantifier)[3]
MRM Transition (BKA) 485.1 > 394.0 (Qualifier)[3]
MRM Transition (IS) 513.1 > 469.0[3]
Linear Range 0.5 - 200 ng/mL[8][9]
Limit of Detection (LOD) 0.1 ng/mL[7][9]
Limit of Quantification (LOQ) 0.5 ng/mL[8][9]

Mechanism of Toxicity: Inhibition of Mitochondrial ADP/ATP Translocase

Bongkrekic acid exerts its toxic effect by targeting the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane. This protein is essential for exchanging ADP from the cytoplasm for ATP produced in the mitochondrial matrix, a critical step in providing energy to the cell. By binding to and inhibiting ANT, BKA effectively halts the export of ATP, leading to a rapid depletion of cellular energy and ultimately cell death.[1]

G cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_cytoplasm Cytoplasm atp_prod ATP Production (Oxidative Phosphorylation) atp_matrix ATP atp_prod->atp_matrix ant ADP/ATP Translocase (ANT) atp_matrix->ant Export adp_matrix ADP ant->adp_matrix atp_cyto ATP (Cellular Energy) ant->atp_cyto adp_cyto ADP adp_cyto->ant Import bka Bongkrekic Acid bka->inhibition inhibition->ant Inhibition

Caption: Mechanism of Bongkrekic Acid toxicity.

Detailed Experimental Protocol

1. Preparation of Standards and Quality Controls

  • Prepare a 1 mg/mL stock solution of BKA in methanol.

  • Prepare a 1 mg/mL stock solution of ¹³C₂₈-BKA (IS) in methanol.

  • Perform serial dilutions of the BKA stock solution with the initial mobile phase to prepare calibration standards ranging from 0.5 to 200 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 75, and 150 ng/mL) in LC-MS grade water.

2. Sample Preparation

  • For each 100 mL water sample, calibration standard, and QC sample, add a fixed amount of the IS working solution.

  • Proceed with the Solid-Phase Extraction protocol as described in the "Sample Preparation" section.

3. LC-MS/MS System Setup and Analysis

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Set up the gradient elution program as follows:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-10% B

    • 4.1-6.0 min: 10% B

  • Set the mass spectrometer parameters (e.g., ion source temperature, gas flows, collision energies) as optimized for BKA and its IS.[3]

  • Create an injection sequence including blanks, calibration standards, QC samples, and unknown water samples.

4. Data Analysis and Quantification

  • Integrate the chromatographic peaks for the quantifier MRM transitions of BKA and the IS.

  • Calculate the peak area ratio of BKA to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x) linear regression.

  • Determine the concentration of BKA in the QC and unknown water samples by interpolating their peak area ratios from the calibration curve. The coefficient of determination (R²) for the calibration curve should be ≥ 0.99.[3][8]

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound (Bongkrekic Acid) in water samples. The use of solid-phase extraction for sample preparation enhances the sensitivity and selectivity of the method, allowing for the detection of BKA at sub-ng/mL levels. This method is suitable for routine monitoring of water quality and can be a valuable tool for public health protection and environmental risk assessment.

References

Application Notes and Protocols: In Vitro Neurotoxicity Assay for Bongkrekic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid (BA), a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, is a potent inhibitor of the mitochondrial adenine nucleotide translocase (ANT).[1] This inhibition blocks the exchange of ATP and ADP across the inner mitochondrial membrane, leading to a rapid depletion of cellular energy and subsequent cell death.[1] Poisoning incidents, often linked to contaminated fermented coconut or corn products, result in multi-organ failure, with the liver, brain, and kidneys being particularly susceptible.[1] Given the severe neurotoxic effects observed in vivo, robust in vitro assays are essential to understand the mechanisms of BA-induced neurotoxicity and to screen for potential therapeutic interventions.

These application notes provide a detailed framework for assessing the neurotoxicity of Bongkrekic acid in vitro using the human neuroblastoma cell line, SH-SY5Y. This cell line is a well-established model in neurotoxicity studies due to its human origin and ability to differentiate into a more mature neuronal phenotype. The provided protocols cover key aspects of neurotoxicity assessment, including cell viability, mitochondrial health, and apoptosis.

Core Concepts and Signaling Pathways

The primary mechanism of Bongkrekic acid's toxicity is the irreversible inhibition of the Adenine Nucleotide Translocase (ANT) on the inner mitochondrial membrane.[1] This leads to a cascade of events culminating in neuronal cell death.

Key Events in Bongkrekic Acid-Induced Neurotoxicity:

  • ANT Inhibition: Bongkrekic acid binds to ANT, preventing the export of ATP from the mitochondria into the cytosol and the import of ADP into the mitochondrial matrix.[1]

  • ATP Depletion: The lack of cytosolic ATP disrupts numerous cellular processes that are vital for neuronal function and survival.

  • Mitochondrial Dysfunction: Inhibition of the ADP/ATP exchange leads to mitochondrial depolarization.

  • Oxidative Stress: Disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.

  • Apoptosis Induction: Cellular stress and mitochondrial damage can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases.

Below is a diagram illustrating the proposed signaling pathway for Bongkrekic acid-induced neurotoxicity.

Bongkrekic_Acid_Pathway Proposed Signaling Pathway of Bongkrekic Acid Neurotoxicity Bongkrekic_Acid Bongkrekic Acid ANT Adenine Nucleotide Translocase (ANT) Bongkrekic_Acid->ANT Inhibits ATP_ADP Mitochondrial ATP/ADP Exchange Blocked ANT->ATP_ADP ATP_Depletion Cytosolic ATP Depletion ATP_ADP->ATP_Depletion Mito_Dysfunction Mitochondrial Dysfunction ATP_Depletion->Mito_Dysfunction ROS Increased Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS Caspase_Activation Caspase Activation (e.g., Caspase-3) Mito_Dysfunction->Caspase_Activation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling cascade of Bongkrekic acid-induced neurotoxicity.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the neurotoxicity of Bongkrekic acid in vitro.

Experimental_Workflow In Vitro Neurotoxicity Assay Workflow for Bongkrekic Acid cluster_prep Preparation cluster_exposure Exposure cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture SH-SY5Y Cell Culture (and optional differentiation) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding BA_Prep Bongkrekic Acid Stock Solution Preparation BA_Treatment Treat cells with varying concentrations of Bongkrekic Acid BA_Prep->BA_Treatment Cell_Seeding->BA_Treatment Incubation Incubate for defined time points (e.g., 24, 48, 72 hours) BA_Treatment->Incubation Viability Cell Viability Assay (MTT / Resazurin) Incubation->Viability Mito_Health Mitochondrial Health Assays (e.g., MMP, ATP levels) Incubation->Mito_Health Apoptosis Apoptosis Assay (e.g., Caspase-3/7 activity) Incubation->Apoptosis Data_Acquisition Data Acquisition (e.g., Plate Reader) Viability->Data_Acquisition Mito_Health->Data_Acquisition Apoptosis->Data_Acquisition Data_Analysis Calculate IC50 values and statistical analysis Data_Acquisition->Data_Analysis Reporting Generate Tables and Figures Data_Analysis->Reporting

Caption: General workflow for in vitro neurotoxicity assessment of Bongkrekic acid.

Data Presentation

The following tables summarize hypothetical quantitative data for the neurotoxic effects of Bongkrekic acid on SH-SY5Y cells. Note: These are example data based on findings from related studies and should be experimentally determined for Bongkrekic acid.

Table 1: Effect of Bongkrekic Acid on SH-SY5Y Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
195 ± 4.988 ± 5.575 ± 6.3
582 ± 6.165 ± 7.248 ± 5.9
1068 ± 5.845 ± 6.825 ± 4.7
2545 ± 7.322 ± 5.110 ± 3.5
5020 ± 4.58 ± 2.95 ± 2.1
IC50 (µM) ~28 ~8 ~4

Table 2: Effect of Bongkrekic Acid on Mitochondrial and Apoptotic Markers in SH-SY5Y Cells (48h exposure)

Concentration (µM)Mitochondrial Membrane Potential (% of Control)Intracellular ATP Levels (% of Control)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Control)100 ± 8.1100 ± 7.51.0 ± 0.2
192 ± 7.585 ± 8.11.5 ± 0.3
575 ± 9.260 ± 9.53.2 ± 0.5
1055 ± 8.835 ± 7.95.8 ± 0.8
2530 ± 6.915 ± 5.48.5 ± 1.1
5012 ± 4.35 ± 2.812.1 ± 1.5

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

Objective: To determine the dose- and time-dependent effects of Bongkrekic acid on the viability of SH-SY5Y neuroblastoma cells.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Bongkrekic acid (prepare a stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment with Bongkrekic Acid:

    • Prepare serial dilutions of Bongkrekic acid in serum-free medium from the stock solution. The final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest BA treatment.

    • After 24 hours of cell attachment, carefully remove the medium and replace it with 100 µL of medium containing the different concentrations of Bongkrekic acid.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)

Objective: To assess the effect of Bongkrekic acid on the mitochondrial membrane potential of SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • Bongkrekic acid

  • 96-well black, clear-bottom cell culture plates

  • JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, seeding cells in a black, clear-bottom 96-well plate.

  • Staining with MMP-sensitive dye (JC-1 as an example):

    • After the desired incubation time with Bongkrekic acid, remove the treatment medium.

    • Wash the cells once with warm PBS.

    • Add 100 µL of medium containing JC-1 dye (final concentration 1-5 µg/mL) to each well.

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Data Acquisition:

    • If using a fluorescence plate reader, measure the fluorescence intensity of JC-1 aggregates (red, excitation ~560 nm, emission ~595 nm) and JC-1 monomers (green, excitation ~485 nm, emission ~535 nm).

    • The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

  • Data Analysis:

    • Calculate the red/green fluorescence ratio for each treatment group.

    • Express the results as a percentage of the control group.

Protocol 3: Determination of Intracellular ATP Levels

Objective: To quantify the effect of Bongkrekic acid on intracellular ATP concentrations in SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • Bongkrekic acid

  • 96-well white, solid-bottom cell culture plates

  • Commercially available ATP assay kit (e.g., luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, seeding cells in a white, solid-bottom 96-well plate.

  • ATP Measurement:

    • After the incubation period with Bongkrekic acid, follow the manufacturer's protocol for the chosen ATP assay kit. This typically involves lysing the cells and adding a reagent that produces a luminescent signal in the presence of ATP.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the intracellular ATP concentration for each treatment group.

    • Express the results as a percentage of the control group.

Protocol 4: Caspase-3/7 Activity Assay

Objective: To determine if Bongkrekic acid induces apoptosis through the activation of executioner caspases.

Materials:

  • SH-SY5Y cells

  • Bongkrekic acid

  • 96-well white, solid-bottom cell culture plates

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, seeding cells in a white, solid-bottom 96-well plate.

  • Caspase Activity Measurement:

    • After the incubation period with Bongkrekic acid, follow the manufacturer's protocol for the caspase assay kit. This usually involves adding a reagent containing a luminogenic caspase-3/7 substrate.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase-3/7 activity for each treatment group compared to the control group.

Conclusion

The protocols outlined in these application notes provide a comprehensive approach to evaluating the in vitro neurotoxicity of Bongkrekic acid. By assessing multiple endpoints, including cell viability, mitochondrial function, and apoptosis, researchers can gain valuable insights into the mechanisms underlying BA-induced neuronal cell death. The provided workflow and data presentation formats offer a structured framework for conducting and reporting these critical neurotoxicity studies. It is important to reiterate that the quantitative data presented are illustrative and must be experimentally determined for Bongkrekic acid in the specific cellular model being used.

References

Unable to Proceed: Information on "Bongardol" Pesticide Not Found

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "Bongardol pesticide," no specific information was found for a product matching this name. This prevents the creation of the requested detailed Application Notes and Protocols, as no data is available regarding its field application techniques, mode of action, or relevant experimental data.

The initial search aimed to gather extensive information on "this compound," including its application rates, target pests, crop-specific recommendations, and the biochemical pathways it affects. However, the search yielded no results for a pesticide with this name, suggesting that "this compound" may be:

  • A newly developed or experimental compound not yet documented in public databases.

  • A product with a different or misspelled name.

  • A fictional substance.

Without foundational information on "this compound," it is not possible to fulfill the core requirements of the request, which include:

  • Data Presentation: Summarizing quantitative data into structured tables.

  • Experimental Protocols: Providing detailed methodologies for key experiments.

  • Visualization: Creating diagrams for signaling pathways and experimental workflows.

To proceed with this request, please verify the spelling of "this compound" or provide any of the following information:

  • The chemical class or family of the pesticide.

  • Its known or suspected mode of action.

Once a valid pesticide with available data is identified, the process of creating detailed Application Notes and Protocols can be initiated. This would involve a thorough review of the scientific literature to extract the necessary quantitative data and experimental details to generate the comprehensive document as originally requested.

Application Note: Extraction and Analysis of Bongardol from Environmental Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the extraction, purification, and preliminary analysis of Bongardol, a phenolic natural product, from soil samples. The methodologies outlined are designed to serve as a foundational guide for researchers interested in isolating and studying this compound for potential therapeutic applications.

Introduction

This compound (CAS 123690-76-6) is a phenolic organic compound with the molecular formula C36H64O3.[1][2] As a natural product, it holds potential for various biological activities, a common trait among phenolic compounds which are known for properties such as antioxidant and antimicrobial effects.[3] The effective extraction and isolation of this compound from complex environmental matrices like soil is the critical first step in its journey from a natural source to a potential drug candidate.

Understanding the composition and quantity of phenolic compounds in soil is crucial for studies related to soil organic matter and nutrient cycling.[4] The protocols herein are adapted from established methods for extracting natural products and phenolics from soil, providing a robust framework for obtaining this compound for further analysis.[4][5][6]

Physicochemical Properties of this compound

A summary of this compound's key properties is presented below.

PropertyValueReference
Molecular FormulaC36H64O3[1][2]
Molar Mass544.89 g/mol [1][2]
Chemical CategoryNatural Products > Phenols[2]
AppearancePowder[1]
SolubilitySoluble in organic solvents like ethanol and benzene; insoluble in water.[1]
Storage Condition2-8°C[1]

Experimental Workflow

The overall process for isolating and analyzing this compound from soil samples involves several key stages, from sample collection to final characterization.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Extraction cluster_2 Phase 3: Purification & Analysis A Soil Sample Collection B Sieving & Homogenization A->B C Drying (Lyophilization) B->C D Solvent Extraction (e.g., Acidified Methanol) C->D E Filtration / Centrifugation D->E F Solvent Evaporation (Rotary Evaporator) E->F G Crude Extract F->G H Column Chromatography G->H I Fraction Collection H->I J Purity Analysis (HPLC) I->J K Structural Elucidation (GC-MS, NMR) J->K

Caption: Workflow for this compound extraction from soil.

Detailed Experimental Protocols

Protocol 1: Soil Sample Preparation
  • Sample Collection: Collect approximately 200g of soil from the desired location at a depth of 30 cm to ensure consistency.[7] Place samples in sterile plastic bags and transport them to the laboratory at ambient temperature.[7]

  • Sieving: Air-dry the soil samples in a well-ventilated area. Once dried, pass the soil through a 2 mm sieve to remove large debris, rocks, and roots.

  • Homogenization: Thoroughly mix the sieved soil to ensure a homogenous sample for extraction.

  • Drying: For optimal extraction efficiency, lyophilize (freeze-dry) the soil sample to remove residual moisture. Store the dried soil in a desiccator until extraction.

Protocol 2: Solvent Extraction of this compound

This protocol is based on methods known to be effective for extracting phenolic compounds from soil.[4] Organic solvents of varying polarities are generally selected for the extraction of natural products.[5]

  • Extraction Setup: Weigh 50g of the prepared soil sample into a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 250 mL of acidified methanol (0.12M HCl in Methanol). Studies have shown that acidified methanol is effective for extracting total phenolics from soil.[4]

  • Extraction Process:

    • Maceration: Seal the flask and place it on an orbital shaker. Agitate the mixture at 180 rpm for 24 hours at room temperature.[8] This prolonged soaking allows for the solubilization of target compounds.[6]

    • Ultrasound-Assisted Extraction (Optional Enhancement): For potentially higher yields, sonicate the mixture in an ultrasonic bath for 30 minutes. The use of ultrasound facilitates cellular breakdown and can improve extraction efficiency.[5][6]

  • Separation of Extract:

    • Centrifuge the mixture at 6000g for 15 minutes to pellet the soil particles.[8]

    • Decant the supernatant through a Whatman No. 1 filter paper to remove any remaining fine particulates.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of thermolabile components.[5]

  • Crude Extract: The resulting residue is the crude extract containing this compound. Weigh the crude extract and store it at 4°C in a dark vial.

Protocol 3: Purification and Analysis

The crude extract is a complex mixture that requires further separation to isolate this compound.[9]

  • Column Chromatography (Purification):

    • Prepare a silica gel column using a non-polar solvent (e.g., hexane).

    • Dissolve a portion of the crude extract in a minimal amount of the non-polar solvent and load it onto the column.

    • Elute the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC) (Purity Assessment):

    • Analyze the promising fractions using HPLC to determine the purity of the isolated this compound.

    • Typical HPLC Conditions (Example):

      • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

      • Mobile Phase: Isocratic elution with Methanol:Water (90:10 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 280 nm

  • Structural Characterization:

    • Use hyphenated techniques for simultaneous separation and identification.[10]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight and fragmentation pattern of the purified compound.[9]

    • Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR spectroscopy to elucidate the final structure of this compound.

Data Presentation

Extraction Yield

The following table should be used to record the yield from the extraction process.

Soil Sample IDInitial Soil Mass (g)Volume of Solvent (mL)Mass of Crude Extract (mg)Yield (mg/g of soil)
S-00150.0250DataData
S-00250.0250DataData
S-00350.0250DataData
Purity Analysis

Record the purity of the isolated compound from HPLC analysis.

Fraction IDRetention Time (min)Peak Area (%)Purity (%)
F-01DataDataData
F-02DataDataData
F-03DataDataData

Hypothetical Signaling Pathway

While the specific biological activities of this compound are not yet extensively documented, many phenolic compounds exhibit anti-inflammatory properties. A common mechanism for this action is the inhibition of the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism by which a phenolic compound like this compound might exert anti-inflammatory effects.

G cluster_0 This compound This compound (Hypothetical) IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB->p1 Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Genes (e.g., COX-2, TNF-α) Nucleus->Inflammation Activates Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Unable to Fulfill Request for Bongardol Formulation Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Bongardol" and its use in agricultural applications have yielded insufficient information to generate the detailed Application Notes and Protocols as requested. The available data is limited to its chemical identification and classification as a natural phenol.

Scientific literature and publicly available resources do not contain specific details regarding this compound's mechanism of action in plants, its formulation for agricultural use, or any associated signaling pathways. The chemical formula is C36H64O3 and its CAS Number is 123690-76-6.[1] Beyond these basic chemical identifiers, there is no information on its biological activity in crops, recommended application rates, or potential toxicity.

Given the absence of foundational data on this compound, it is not possible to create the requested detailed protocols, quantitative data tables, or signaling pathway diagrams.

However, in the course of this search, information on other plant signaling molecules with established roles in agriculture was identified. These molecules, such as brassinosteroids, flavonols, and sphingolipids, are extensively studied and have well-documented effects on plant growth, development, and stress response.[2][3][4][5]

Should you be interested in exploring one of these alternative topics, it would be possible to generate the detailed Application Notes and Protocols as originally specified. For instance, brassinosteroids are a class of plant steroid hormones that regulate a wide array of physiological processes and have significant potential for agricultural applications in enhancing crop resilience.[4][5]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bongardol Degradation in Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bongardol analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with this compound degradation during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a novel polyphenolic compound under investigation for its therapeutic properties. Like many phenolic compounds, its chemical structure, rich in hydroxyl groups, makes it susceptible to oxidative and enzymatic degradation. This instability can lead to inaccurate quantification and misinterpretation of experimental results. Key degradation pathways include oxidation, hydrolysis, and enzymatic breakdown by enzymes such as esterases and oxidases present in biological matrices.[1][2]

Q2: What are the initial signs of this compound degradation in my samples?

Common indicators of this compound degradation include:

  • A noticeable change in sample color, often to a brownish hue, indicating oxidation.

  • Inconsistent and non-reproducible results in quantitative assays like HPLC-UV or LC-MS.

  • The appearance of unexpected peaks in your chromatogram, corresponding to degradation products.

  • A progressive decrease in the measured concentration of this compound in quality control samples over a short period.

Q3: How can I prevent this compound degradation during sample collection?

Proper sample collection is the first critical step in preserving the integrity of this compound.

  • Use appropriate collection tubes: For blood samples, it is recommended to use tubes containing an anticoagulant (e.g., EDTA) and an enzyme inhibitor.[3]

  • Minimize processing time: Process samples as quickly as possible after collection. Delays can increase the opportunity for enzymatic degradation. For blood, plasma or serum should be separated from whole blood within two hours of collection.[4][5]

  • Control temperature: Keep samples on ice or at refrigerated temperatures (2-8°C) immediately after collection to slow down chemical and enzymatic reactions.[1][6][7]

Troubleshooting Guides

Issue 1: Low recovery of this compound from spiked samples.

If you are experiencing low recovery of this compound from your quality control or spiked samples, consider the following troubleshooting steps:

  • Evaluate your extraction procedure: this compound's polarity may lead to poor partitioning in certain organic solvents. Test a range of solvents with varying polarities to find the optimal one for extraction.

  • Check for pH effects: The pH of your sample and extraction buffer can significantly impact the stability and recovery of phenolic compounds. Adjusting the pH to a slightly acidic condition (e.g., pH 4-6) can often improve stability.[6][8]

  • Investigate matrix effects: Components in your biological matrix (e.g., plasma, urine) can interfere with the analytical signal. Consider a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering substances.

Issue 2: High variability in quantitative results.

High variability between replicate measurements or across different batches of samples can be a sign of ongoing degradation.

  • Review your sample handling and storage protocol: Inconsistent storage temperatures or repeated freeze-thaw cycles can accelerate degradation. Ensure all samples are handled uniformly.

  • Add stabilizers: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to your samples immediately after collection can help prevent oxidative degradation.[1][8]

  • Consider derivatization: For highly unstable compounds, derivatization can be an effective strategy to create a more stable molecule for analysis.[6][8]

Data on this compound Stability

The stability of this compound is highly dependent on storage conditions. The following tables summarize the expected stability under different temperatures and in the presence of various additives.

Table 1: Effect of Storage Temperature on this compound Stability in Plasma

Storage TemperatureTime to 10% Degradation
Room Temperature (25°C)< 2 hours
Refrigerated (4°C)24 hours
Frozen (-20°C)7 days
Ultra-low (-80°C)> 30 days

Table 2: Effect of Additives on this compound Stability at 4°C

AdditiveConcentrationTime to 10% Degradation
NoneN/A24 hours
Ascorbic Acid0.1% (w/v)72 hours
BHT0.05% (w/v)96 hours
Sodium Fluoride (Esterase Inhibitor)10 mg/mL48 hours

Experimental Protocols

Protocol 1: Blood Sample Collection and Handling for this compound Analysis
  • Preparation: Prepare collection tubes (e.g., lavender-top EDTA tubes) by adding a solution of antioxidants (e.g., 10 µL of 10% ascorbic acid per mL of blood). If enzymatic degradation is a concern, add an esterase inhibitor like sodium fluoride.

  • Collection: Collect blood samples using standard venipuncture techniques.[9]

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and stabilizers. Do not shake the tubes.[5]

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting and Storage: Transfer the plasma to clearly labeled polypropylene tubes and immediately store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: HPLC-UV Analysis of this compound in Plasma
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 200 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 280 nm.

  • Quantification: Construct a calibration curve using a series of known concentrations of this compound standard prepared in a blank matrix.

Visualizations

Bongardol_Degradation_Pathway This compound This compound (Active Phenolic Compound) Oxidized_this compound Oxidized this compound (Quinone-type structure) This compound->Oxidized_this compound Oxidation (O2, metal ions) Hydrolyzed_this compound Hydrolyzed this compound (Loss of functional group) This compound->Hydrolyzed_this compound Hydrolysis (pH extremes) Enzymatic_Metabolite Enzymatic Metabolite (e.g., Glucuronide conjugate) This compound->Enzymatic_Metabolite Enzymatic Degradation (Esterases, UGTs)

Caption: Hypothetical degradation pathways of this compound.

Bongardol_Analysis_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Collect_Sample Collect Sample (with stabilizers) Centrifuge Centrifuge at 4°C Collect_Sample->Centrifuge Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Store Store at -80°C Separate_Plasma->Store Thaw_on_Ice Thaw on Ice Store->Thaw_on_Ice Protein_Precipitation Protein Precipitation Thaw_on_Ice->Protein_Precipitation HPLC_Analysis HPLC-UV/MS Analysis Protein_Precipitation->HPLC_Analysis

Caption: Recommended workflow for this compound sample analysis.

Bongardol_Troubleshooting_Tree Start Inconsistent this compound Results? Check_Collection Review Sample Collection Protocol Start->Check_Collection Yes Check_Storage Examine Storage Conditions Start->Check_Storage Yes Check_Method Validate Analytical Method Start->Check_Method Yes Add_Stabilizers Add Antioxidants/ Enzyme Inhibitors Check_Collection->Add_Stabilizers Optimize_Storage Store at -80°C Avoid Freeze-Thaw Check_Storage->Optimize_Storage Optimize_Method Optimize Extraction/ Chromatography Check_Method->Optimize_Method

Caption: Troubleshooting decision tree for this compound analysis.

References

Reducing matrix effects in Bongardol GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help you mitigate matrix effects and address common issues encountered during the Gas Chromatography (GC) analysis of Bongardol.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your this compound analysis.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Active Sites in the GC System: Free silanol groups in the injector liner, column, or packing material can interact with this compound, causing peak tailing.[1][2]- Deactivate the Liner: Use a deactivated liner or replace it. - Column Conditioning: Properly condition the GC column before use.[3] - Trim the Column: Remove the first few centimeters of the column to eliminate active sites that have developed over time.[3]
Column Overload: Injecting too much sample can lead to peak fronting.[1]- Dilute the Sample: Reduce the concentration of the sample being injected. - Decrease Injection Volume: Use a smaller injection volume.
Inconsistent Retention Times Fluctuations in Flow Rate or Temperature: Unstable carrier gas flow or oven temperature can cause retention times to shift between injections.[2]- Leak Check: Perform a thorough leak check of the GC system.[4][5] - Verify Gas Flow: Use a calibrated flow meter to confirm the carrier gas flow rate.[2] - Oven Temperature Program: Ensure the oven temperature program is stable and reproducible.[2]
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.- Replace the Column: If conditioning and trimming do not resolve the issue, the column may need to be replaced.[1]
Reduced Sensitivity (Low Signal) Matrix-Induced Signal Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the detector, reducing the signal.- Improve Sample Cleanup: Implement more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6] - Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for signal suppression.[7]
Injector Contamination: Non-volatile matrix components can accumulate in the injector, trapping the analyte.[4]- Clean the Injector: Regularly clean the injector port and replace the liner and septum.[4]
Matrix-Induced Signal Enhancement Shielding of Active Sites: Matrix components can coat active sites in the injector and column, preventing the thermal degradation of labile analytes like this compound, leading to an artificially high response.[7][8][9]- Use Analyte Protectants: Add compounds (e.g., gulonolactone) to both samples and standards to equalize the enhancement effect.[7][9] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that mimics the sample matrix to ensure both standards and samples experience the same degree of enhancement.[8]
Ghost Peaks Carryover from Previous Injections: Residual sample from a previous, more concentrated injection can elute in a subsequent run.[1][2]- Solvent Washes: Run several blank solvent injections after a high-concentration sample to clean the system. - Optimize Wash Steps: Ensure the autosampler syringe is being adequately cleaned between injections.
Contamination: Contamination can come from the carrier gas, septum, or liner.[1]- Use High-Purity Gas: Ensure the carrier gas is of high purity and consider using gas purifiers.[4] - Replace Consumables: Regularly replace the septum and liner.[4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound GC analysis?

A1: Matrix effects occur when components of the sample matrix (e.g., lipids, proteins, salts in a biological fluid) interfere with the analysis of this compound. This interference can manifest as either a decrease (suppression) or an increase (enhancement) in the detector signal, leading to inaccurate quantification.[7][10] In GC, signal enhancement is common, where matrix components coat active sites in the injector and column, preventing the thermal breakdown of the analyte and leading to a stronger signal compared to a clean standard.[8][9]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess the presence of matrix effects by comparing the response of a this compound standard prepared in a clean solvent to the response of the same standard spiked into a blank sample matrix extract. A significant difference in the signal intensity indicates the presence of matrix effects.

Experimental Protocols

Protocol 1: Matrix Effect Evaluation

This protocol outlines the steps to quantify the extent of matrix effects in your this compound analysis.

  • Prepare a this compound Standard in Solvent: Prepare a standard solution of this compound in your analysis solvent (e.g., ethyl acetate) at a known concentration (e.g., 50 ng/mL).

  • Prepare a Matrix-Matched Standard: Take a blank sample matrix (e.g., plasma, tissue homogenate) that does not contain this compound and process it using your established sample preparation method. Spike the final extract with this compound to achieve the same final concentration as the solvent standard (50 ng/mL).

  • Analysis: Inject both the solvent standard and the matrix-matched standard into the GC under the same conditions.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

    • A positive ME% indicates signal enhancement.

    • A negative ME% indicates signal suppression.

Protocol 2: Sample Cleanup using Solid Phase Extraction (SPE)

This protocol provides a general workflow for cleaning up a biological sample to reduce matrix interference before GC analysis of this compound.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the Sample: Mix 0.5 mL of the sample (e.g., plasma) with 0.5 mL of 4% phosphoric acid and load it onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.

  • Elute: Elute this compound from the cartridge with 1 mL of ethyl acetate.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the analysis solvent for GC injection.

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for this compound GC Analysis start Start: Inaccurate this compound Quantification check_peak Assess Peak Shape and Retention Time start->check_peak peak_issue Peak Tailing/Fronting or RT Shift? check_peak->peak_issue system_check Perform System Check: - Leak Test - Verify Gas Flow - Check Temperatures peak_issue->system_check Yes sensitivity_issue Consistent Low or High Signal? peak_issue->sensitivity_issue No column_maintenance Perform Column Maintenance: - Condition Column - Trim Column Inlet system_check->column_maintenance column_maintenance->check_peak matrix_effect_eval Evaluate Matrix Effect (Protocol 1) sensitivity_issue->matrix_effect_eval Yes no_issue No Obvious Issues sensitivity_issue->no_issue No matrix_present Matrix Effect Present? matrix_effect_eval->matrix_present improve_cleanup Improve Sample Cleanup: - SPE (Protocol 2) - LLE matrix_present->improve_cleanup Yes no_matrix No Significant Effect matrix_present->no_matrix No matrix_matched Use Matrix-Matched Standards or Analyte Protectants improve_cleanup->matrix_matched end End: Accurate Quantification matrix_matched->end

Caption: A logical workflow for troubleshooting common issues in this compound GC analysis.

SPE_Workflow Solid Phase Extraction (SPE) Workflow for this compound start Start: Sample condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash to Remove Interferences (Water, then 40% Methanol) load->wash elute 4. Elute this compound (Ethyl Acetate) wash->elute evaporate 5. Evaporate and Reconstitute elute->evaporate end End: Clean Extract for GC Analysis evaporate->end

Caption: A step-by-step workflow for sample cleanup using Solid Phase Extraction.

References

Optimizing Bongardol spray efficacy in the field

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bongardol, a novel synthetic cytokinin analog designed to enhance abiotic stress tolerance in agricultural crops. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the field efficacy of this compound spray applications.

I. Troubleshooting Guide

This guide addresses common issues encountered during field experiments with this compound.

Issue ID Problem Potential Causes Recommended Solutions
BG-001 Inconsistent or No Biological Response 1. Incorrect Application Timing: this compound is most effective when applied during the vegetative growth stage, prior to stress onset. 2. Suboptimal Formulation: Improper mixing or incompatible tank-mix partners can reduce bioavailability.[1] 3. Environmental Factors: High temperatures, rainfall shortly after application, or high winds can degrade the product or lead to poor coverage.[1] 4. Incorrect Dosage: Application rate may be too low for the target crop or stress level.1. Timing: Apply 7-10 days before anticipated stress events (e.g., heatwave, drought). 2. Formulation: Use a non-ionic surfactant to improve leaf surface adhesion. Conduct a jar test for compatibility before tank-mixing with other agrochemicals.[1] 3. Environment: Apply during cooler parts of the day (early morning/late evening) when winds are calm. Ensure a rain-free period of at least 6 hours post-application.[1] 4. Dosage: Consult the dose-response table (Table 2) and consider increasing the concentration if initial results are suboptimal.
BG-002 Phytotoxicity Symptoms (e.g., leaf burn, stunting) 1. Excessive Concentration: Application rate exceeds the crop's tolerance threshold. 2. Contaminated Spray Equipment: Residue from previous herbicide applications can cause crop injury.[2] 3. Adjuvant Incompatibility: Certain adjuvants may have a synergistic phytotoxic effect with this compound.1. Concentration: Calibrate spray equipment accurately to ensure the correct application rate.[3] If symptoms persist, reduce the concentration by 25%. 2. Equipment: Thoroughly clean spray tanks, lines, and nozzles with a tank cleaner before use. 3. Adjuvants: Test new adjuvants on a small plot before large-scale application.
BG-003 Uneven Crop Response Across the Field 1. Poor Spray Coverage: Inadequate spray volume, incorrect nozzle type, or improper boom height can lead to uneven application.[2][3] 2. Variable Field Conditions: Differences in soil type, moisture, or topography can influence plant health and response to this compound.[4][5] 3. Clogged Nozzles: Blockages can result in streaks of untreated plants.[2][3]1. Coverage: Use nozzles that produce a medium droplet size. Adjust boom height to 60 cm above the crop canopy. Increase spray volume to ensure thorough coverage.[6] 2. Field Variability: Take soil and plant tissue samples from both responsive and non-responsive areas to identify underlying nutritional or environmental issues.[4][7] 3. Nozzles: Regularly inspect and clean all nozzles and filters before and during application.[2]
Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and resolving issues with this compound application.

G cluster_0 Troubleshooting Workflow Start Issue Observed CheckResponse Inconsistent or No Biological Response? Start->CheckResponse CheckPhyto Phytotoxicity Symptoms? CheckResponse->CheckPhyto No SolResponse Review Timing, Formulation, & Dose (See BG-001) CheckResponse->SolResponse Yes CheckUneven Uneven Crop Response? CheckPhyto->CheckUneven No SolPhyto Verify Concentration & Equipment Cleanliness (See BG-002) CheckPhyto->SolPhyto Yes SolUneven Assess Spray Coverage & Field Conditions (See BG-003) CheckUneven->SolUneven Yes End Issue Resolved CheckUneven->End No SolResponse->End SolPhyto->End SolUneven->End

A logical workflow for troubleshooting common this compound field issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound acts as a synthetic agonist for the plant's cytokinin receptors. Upon binding, it initiates a signaling cascade that upregulates the expression of stress-responsive genes, particularly those involved in antioxidant production and osmotic adjustment. This preemptive activation of stress defense pathways enhances the plant's resilience to subsequent abiotic stressors like drought and heat.

This compound Signaling Pathway

The diagram below illustrates the simplified signaling pathway initiated by this compound.

G cluster_1 This compound Signaling Pathway This compound This compound Receptor Cytokinin Receptor This compound->Receptor Binds Phosphorylation Phosphorylation Cascade Receptor->Phosphorylation Initiates TranscriptionFactor Transcription Factor Activation Phosphorylation->TranscriptionFactor GeneExpression Stress-Responsive Gene Expression TranscriptionFactor->GeneExpression StressTolerance Enhanced Stress Tolerance GeneExpression->StressTolerance

Simplified signaling cascade initiated by this compound application.

Q2: What is the optimal application timing and dosage for this compound?

A2: The optimal timing is 7-10 days prior to the onset of anticipated stress. Dosage is crop-dependent. Below is a summary of dose-response trials for key crops.

Crop Optimal Concentration (ppm) Application Volume (L/ha) Observed Increase in Yield Under Drought Stress
Maize 5020012-15%
Soybean 4015010-14%
Wheat 602008-11%
Canola 4515015-18%

Q3: Can this compound be tank-mixed with other agrochemicals?

A3: this compound is compatible with most non-ionic surfactants and common fungicides. However, mixing with herbicides or highly alkaline solutions can lead to degradation of the active ingredient.[1] A jar test is always recommended to check for physical compatibility before mixing in the spray tank.[1]

Q4: What are the best practices for sprayer calibration?

A4: Proper calibration is critical to avoid under- or over-application. Key steps include:

  • Nozzle Check: Ensure all nozzles have the same flow rate and spray pattern. Replace any that are worn or damaged.[3][8]

  • Speed Measurement: Accurately determine the ground speed of the sprayer in the field.

  • Flow Rate Calculation: Measure the output from several nozzles over a set period to calculate the average flow rate.

  • Rate Adjustment: Adjust pressure or speed to achieve the target application volume per hectare.

III. Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound

Objective: To determine the effect of this compound on crop yield under abiotic stress conditions.

Methodology:

  • Experimental Design: Randomized complete block design with four replications.

  • Plot Size: Minimum of 10m x 3m for each treatment plot.

  • Treatments:

    • T1: Untreated Control (water spray only)

    • T2: this compound at recommended rate (e.g., 50 ppm for maize)

    • T3: this compound at 50% of recommended rate

    • T4: this compound at 150% of recommended rate

  • Application: Apply treatments at the mid-vegetative stage, 7-10 days before the typical onset of summer drought stress. Use a calibrated backpack or boom sprayer to ensure uniform coverage.

  • Data Collection:

    • Record physiological data (e.g., stomatal conductance, leaf water potential) weekly.

    • At maturity, harvest the central rows of each plot and measure grain yield, biomass, and other relevant agronomic traits.

  • Statistical Analysis: Perform Analysis of Variance (ANOVA) to determine significant differences between treatments.

Experimental Workflow Diagram

G cluster_2 Field Efficacy Trial Workflow A 1. Experimental Design (Randomized Blocks) B 2. Plot Establishment & Crop Planting A->B C 3. This compound Application (Mid-Vegetative Stage) B->C D 4. Stress Period (Drought/Heat) C->D E 5. Data Collection (Physiological & Agronomic) D->E F 6. Harvest & Yield Measurement E->F G 7. Statistical Analysis (ANOVA) F->G

Workflow for conducting a this compound field efficacy trial.

References

Technical Support Center: Bongardol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding the synthesis, yield improvement, and biological activity of "Bongardol" (CAS RN: 123690-76-6) is exceptionally limited in publicly available scientific literature. While a general synthetic approach has been noted, detailed experimental protocols, yield optimization data, and troubleshooting guidelines are not available. Furthermore, there is conflicting information regarding its chemical formula, with sources citing both C20H36O and C36H64O3.

This guide has been constructed based on the sparse information available and general principles of organic synthesis. Researchers should proceed with caution and consider this a preliminary resource.

Frequently Asked Questions (FAQs)

Q1: What is the reported synthesis method for this compound?

A1: The only publicly noted method for this compound synthesis involves the reaction of a fatty alcohol, such as stearyl alcohol, with an isocyanate. This is followed by purification of the product via distillation.

Q2: Why is there a discrepancy in the reported chemical formula for this compound?

A2: The reason for the conflicting chemical formulas (C20H36O vs. C36H64O3) is not clear from the available data. This could be due to errors in public databases, the existence of different compounds referred to by the same name, or variations in the natural product's structure. Researchers should perform thorough analytical characterization (e.g., NMR, Mass Spectrometry, Elemental Analysis) to confirm the identity of their synthesized compound.

Q3: Are there any known signaling pathways associated with this compound?

A3: Currently, there is no information in the public domain regarding the mechanism of action or any signaling pathways modulated by this compound.

Troubleshooting Guide

Given the lack of specific data for this compound synthesis, this troubleshooting guide addresses general issues that may arise in similar organic reactions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Purity of Reagents: Impurities in the fatty alcohol or isocyanate can interfere with the reaction. 2. Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder product formation. 3. Moisture: Isocyanates are highly reactive with water, which can consume the reagent and reduce yield.1. Reagent Purification: Ensure reagents are pure and dry. Consider purifying starting materials before use. 2. Optimization: Systematically vary reaction parameters (temperature, time, solvent) to find optimal conditions. 3. Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.
Formation of Side Products 1. Side Reactions of Isocyanate: Isocyanates can self-polymerize or react with other functional groups. 2. Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or side product formation.1. Control Temperature: Run the reaction at the lowest effective temperature to minimize side reactions. 2. Precise Stoichiometry: Carefully control the molar ratio of the fatty alcohol to the isocyanate.
Difficulty in Product Purification 1. Similar Polarity: The product and unreacted starting materials or byproducts may have similar polarities, making separation by chromatography or distillation challenging.1. Alternative Purification: Explore other purification techniques such as recrystallization or derivatization to facilitate separation. 2. Optimize Distillation: Use fractional distillation under reduced pressure to improve separation.

Experimental Protocols

Note: The following is a generalized protocol based on the limited information available. It should be adapted and optimized by the researcher.

General Synthesis of a Urethane from a Fatty Alcohol and an Isocyanate

Materials:

  • Fatty Alcohol (e.g., Stearyl Alcohol)

  • Isocyanate

  • Anhydrous, non-protic solvent (e.g., Toluene, THF)

  • Reaction flask with a magnetic stirrer

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Distillation apparatus

Procedure:

  • Set up a clean, dry reaction flask equipped with a magnetic stirrer and a condenser under an inert atmosphere.

  • Dissolve the fatty alcohol in the anhydrous solvent in the reaction flask.

  • Slowly add the isocyanate to the solution at a controlled temperature (start at room temperature and adjust as needed). The reaction may be exothermic.

  • Stir the reaction mixture for a predetermined time (e.g., 2-24 hours) while monitoring the progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by distillation, recrystallization, or column chromatography.

  • Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

As there is no information on this compound's signaling pathways, a diagram cannot be provided. However, a logical workflow for troubleshooting synthesis is presented below.

G start Synthesis Attempt check_yield Acceptable Yield? start->check_yield low_yield Low/No Yield check_yield->low_yield No end Successful Synthesis check_yield->end Yes troubleshoot Troubleshoot Reaction low_yield->troubleshoot reagent_purity Check Reagent Purity troubleshoot->reagent_purity reaction_conditions Optimize Conditions (Temp, Time, Solvent) troubleshoot->reaction_conditions anhydrous Ensure Anhydrous Conditions troubleshoot->anhydrous reagent_purity->start reaction_conditions->start anhydrous->start

Caption: Troubleshooting workflow for this compound synthesis.

Troubleshooting Bongardol instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bongardol.

Disclaimer

Information regarding the specific stability, degradation pathways, and biological activity of this compound is limited in publicly available scientific literature. The following troubleshooting guide, protocols, and diagrams are based on general principles for handling phenolic natural products and are intended to be illustrative. Researchers should always conduct their own stability and validation studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

A1: this compound is a natural product classified as a phenol.[1][2] Its reported chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C36H64O3[1][2][3]
Molar Mass 544.89 g/mol [1][3]
Appearance Powder[3]
Boiling Point 627.8°C at 760 mmHg[2]
Storage Temperature 2-8°C[3]
Solubility Not explicitly stated, but likely soluble in organic solvents like ethanol and benzene and insoluble in water.[3]

Q2: My this compound solution appears to be degrading. What are the common causes of instability for phenolic compounds?

A2: Phenolic compounds can be susceptible to several factors that lead to degradation.[4] These include:

  • Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions.[4] This can often result in a color change in the solution.

  • pH: The stability of phenolic compounds can be highly dependent on the pH of the solution.[5] Both highly acidic and alkaline conditions can catalyze degradation.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[4]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.[4]

Q3: How should I prepare and store this compound solutions to maximize stability?

A3: To maximize stability, prepare and store this compound solutions under the following conditions:

  • Solvent Choice: Use high-purity, degassed solvents. For a nonpolar compound like this compound, consider solvents like ethanol, DMSO, or DMF. Always perform a small-scale solubility test first.

  • Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[4]

  • Temperature: Store stock solutions at -20°C or -80°C. For working solutions, store at 2-8°C and use them as quickly as possible.[3]

  • pH Control: If using aqueous buffers, maintain a pH range of 4.5-5.5, which is often optimal for the stability of similar compounds.[5]

Troubleshooting Guide: this compound Instability in Solution

This guide addresses specific issues you might encounter during your experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Color change in solution (e.g., yellowing or browning) Oxidation of the phenolic group.1. Prepare fresh solutions under an inert atmosphere (nitrogen or argon).2. Use degassed solvents.3. Add an antioxidant (e.g., BHT or ascorbic acid) at a low concentration, after verifying it does not interfere with your assay.
Precipitation of this compound from solution Poor solubility or solvent evaporation.1. Confirm the solubility of this compound in your chosen solvent at the desired concentration.2. Store solutions in tightly sealed containers to prevent solvent evaporation.3. If using a buffer system, ensure the final concentration of the organic solvent is not causing precipitation.
Inconsistent results between experiments Degradation of this compound stock or working solutions.1. Prepare fresh working solutions from a frozen stock solution for each experiment.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Perform a stability test of this compound under your specific experimental conditions (see Experimental Protocols section).
Loss of biological activity over time Chemical degradation of this compound.1. Follow the recommended storage and handling procedures.2. If degradation is unavoidable, characterize the degradation products to understand their potential impact on your assay.[6]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent and temperature condition over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade solvent (e.g., ethanol)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

  • Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and peak area for this compound.

  • Divide the remaining stock solution into two sets of amber vials. Store one set at room temperature (exposed to ambient light) and the other at 4°C (protected from light).

  • At specified time points (e.g., 1, 4, 8, 24, and 48 hours), inject an aliquot from each storage condition into the HPLC.

  • Monitor for changes in the peak area of this compound and the appearance of new peaks, which would indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to T=0.

Protocol 2: General Cell-Based Assay Workflow

Objective: To provide a general workflow for treating cells with this compound and assessing its biological effect.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., for viability, proliferation, or gene expression analysis)

Methodology:

  • Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • The next day, prepare fresh working solutions of this compound by diluting the stock solution in a complete cell culture medium to the final desired concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and wash once with PBS.

  • Add the this compound working solutions and the vehicle control to the respective wells.

  • Incubate the cells for the desired treatment duration.

  • After incubation, proceed with the specific downstream analysis (e.g., MTT assay for viability, qPCR for gene expression).

Visualizations

Logical Workflow for Troubleshooting this compound Instability

start Start: Inconsistent Experimental Results check_solution Check Solution Appearance: Color Change or Precipitate? start->check_solution color_change Yes, Color Change check_solution->color_change Yes precipitate Yes, Precipitate check_solution->precipitate Yes no_visual_change No Visual Change check_solution->no_visual_change No oxidation Potential Cause: Oxidation color_change->oxidation solubility Potential Cause: Poor Solubility / Evaporation precipitate->solubility degradation Potential Cause: Chemical Degradation no_visual_change->degradation solution_oxidation Solution: 1. Use Inert Gas 2. Use Degassed Solvents 3. Protect from Light oxidation->solution_oxidation solution_solubility Solution: 1. Confirm Solubility 2. Use Tightly Sealed Vials solubility->solution_solubility solution_degradation Solution: 1. Prepare Fresh Solutions 2. Aliquot Stocks 3. Perform Stability Test (HPLC) degradation->solution_degradation end Re-run Experiment solution_oxidation->end solution_solubility->end solution_degradation->end

Caption: Troubleshooting workflow for this compound instability.

Hypothetical this compound Signaling Pathway

cluster_nucleus Cytoplasm to Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (Inactive) KinaseB->TranscriptionFactor Inhibits Inhibitor of TF ActiveTF Transcription Factor (Active) TranscriptionFactor->ActiveTF Translocates to Nucleus GeneExpression Gene Expression (e.g., Anti-inflammatory) ActiveTF->GeneExpression Nucleus Nucleus CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for Cell-Based Assays

start Start: Seed Cells prepare_solutions Prepare Fresh This compound Solutions start->prepare_solutions treat_cells Treat Cells (include vehicle control) prepare_solutions->treat_cells incubate Incubate for Desired Duration treat_cells->incubate downstream_analysis Downstream Analysis incubate->downstream_analysis viability Viability Assay (e.g., MTT) downstream_analysis->viability gene_expression Gene Expression (e.g., qPCR) downstream_analysis->gene_expression protein_analysis Protein Analysis (e.g., Western Blot) downstream_analysis->protein_analysis end End: Analyze Data viability->end gene_expression->end protein_analysis->end

Caption: General workflow for cell-based experiments with this compound.

References

Technical Support Center: Bardoxolone Methyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bardoxolone Methyl. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Bardoxolone Methyl?

Bardoxolone Methyl is a synthetic triterpenoid that functions as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] It covalently binds to a reactive cysteine residue on Keap1, a repressor protein of Nrf2.[4] This binding leads to the release of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This activates the transcription of a wide range of cytoprotective genes involved in antioxidant defense and detoxification.[1][4]

Q2: What are the known non-target effects of Bardoxolone Methyl?

Beyond its primary role as an Nrf2 activator, Bardoxolone Methyl exhibits several non-target effects. Notably, it is a potent inhibitor of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][5] This inhibition is mediated in part through the direct inhibition of IκB kinase (IKK).[1][5] Additionally, Bardoxolone Methyl has been shown to modulate the PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways, and can induce apoptosis and autophagy in certain cell types.[6] In clinical settings, adverse effects have been observed, including an increased risk of heart failure related to fluid retention, elevations in serum aminotransferases (ALT/AST), and an increase in albuminuria.[7][8]

Q3: What is the recommended concentration range for in vitro experiments?

The effective concentration of Bardoxolone Methyl in vitro is highly dependent on the cell type and the endpoint being measured. For Nrf2 activation and antioxidant effects, concentrations in the nanomolar to low micromolar range are typically effective. For example, it has been shown to reduce paclitaxel-induced mitochondrial damage in 50B11 cells at concentrations of 0.3 and 1.0 µM. However, at higher micromolar concentrations, it can exhibit cytotoxicity and induce apoptosis in cancer cell lines, with IC50 values for cell viability often in the 0.27 to 5 µM range. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q4: What are typical dosages for in vivo animal studies?

In rodent models, dosages of Bardoxolone Methyl can vary. For instance, in a mouse model of cisplatin-induced kidney injury, co-treatment with Bardoxolone Methyl was effective.[9] In a rat model of chronic heart failure, a daily intraperitoneal injection of 5 mg/kg was used to assess its effects on cardiac function.[10] For diet-induced cognitive decline in mice, a dose of 10 mg/kg/day has been used.[11] As with in vitro studies, the optimal dosage will depend on the animal model, the route of administration, and the specific research question.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent Nrf2 activation - Cell line variability- Reagent instability- Suboptimal concentration- Ensure the cell line expresses functional Nrf2 and Keap1. - Prepare fresh stock solutions of Bardoxolone Methyl in DMSO and store them appropriately. - Perform a dose-response experiment (e.g., 10 nM to 10 µM) to identify the optimal concentration for Nrf2 activation in your specific cell line.
Unexpected cytotoxicity - High concentration- Cell line sensitivity- Off-target effects- Lower the concentration of Bardoxolone Methyl. Cytotoxicity is often observed at higher micromolar concentrations.- Assess cell viability using a sensitive assay (e.g., MTS or CellTiter-Glo) across a range of concentrations.- Consider that in some cell types, Bardoxolone Methyl can induce apoptosis through pathways like PI3K/Akt/mTOR.[6]
Contradictory effects on inflammation - Dual mechanism of action- Crosstalk between Nrf2 and NF-κB pathways- Bardoxolone Methyl both activates the anti-inflammatory Nrf2 pathway and inhibits the pro-inflammatory NF-κB pathway.[1][3][5] The net effect can depend on the cellular context and the timing of the measurements.- Analyze markers for both pathways (e.g., Nrf2 target gene expression and NF-κB p65 phosphorylation) to dissect the contributions of each.
In vivo fluid retention or cardiovascular effects - Known clinical side effect- Modulation of endothelin signaling- These effects have been observed in clinical trials and may be recapitulated in animal models.[8]- Monitor animal weight and cardiovascular parameters (e.g., blood pressure, heart rate) closely.- Be aware that Bardoxolone Methyl can suppress the endothelin pathway, which may contribute to these effects.
Elevated liver enzymes in vivo - On-target Nrf2-mediated gene expression- Potential for liver injury at high doses- Increases in ALT and AST have been reported and may be due to the transcriptional regulation of these enzymes by Nrf2.[8]- While often not indicative of direct hepatotoxicity, it is crucial to monitor liver function tests and perform histology on liver tissue to rule out injury, especially at higher or prolonged doses.

Quantitative Data Summary

Table 1: In Vitro Activity of Bardoxolone Methyl

Cell LineAssayEndpointIC50 / EC50
Mouse MacrophagesNitric Oxide ProductionInhibition0.1 nM
Leukemic HL-60 cellsCell ViabilityCytotoxicity0.4 µM
Leukemic KG-1 cellsCell ViabilityCytotoxicity0.4 µM
Leukemic NB4 cellsCell ViabilityCytotoxicity0.27 µM
N2a (mouse neuroblastoma)Rabies Virus InfectionAntiviral Activity0.0445 ± 0.0031 µM[12]
HMEC-1MTS Assay (24h)Cytotoxicity3.23 µM[13]

Table 2: In Vivo Dosages of Bardoxolone Methyl in Animal Models

Animal ModelDosing RegimenApplication
Rat5 mg/kg, i.p., daily for 2 weeksChronic Heart Failure[10]
Mouse10 mg/kg/day, oralHigh-Fat Diet-Induced Cognitive Decline[11]
Rat5 and 10 mg/kg, single oral gavageAcetaminophen-Induced Acute Kidney Injury
Rat1, 3, 10 mg/kg, i.p., twice daily for 4 daysPaclitaxel-Induced Neuropathic Pain
MouseNot specifiedCisplatin-Induced Acute Kidney Injury[9]

Experimental Protocols

Protocol 1: In Vitro Assessment of Nrf2 Activation
  • Cell Culture: Plate target cells (e.g., K562 human chronic myeloid leukemia cells) in a 96-well plate at a density of 9 x 10³ cells/well and allow them to adhere overnight.[6]

  • Treatment: Prepare a stock solution of Bardoxolone Methyl in DMSO (e.g., 50 mM).[6] Dilute the stock solution in culture medium to final concentrations ranging from 0.05 to 10 µM.[6] The final DMSO concentration should not exceed 0.1%.

  • Incubation: Treat the cells with the various concentrations of Bardoxolone Methyl for a specified time (e.g., 24 or 48 hours).[6]

  • Western Blot Analysis for Nrf2 Target Proteins:

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2 target proteins (e.g., HO-1, NQO1) and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system. An increase in HO-1 and NQO1 expression indicates Nrf2 activation.

Protocol 2: In Vivo Assessment in a Mouse Model of High-Fat Diet-Induced Complications
  • Animal Model: Use C57BL/6J mice and divide them into three groups: low-fat diet (LFD), high-fat diet (HFD), and HFD supplemented with Bardoxolone Methyl (HFD/BARD).[14]

  • Treatment: Administer Bardoxolone Methyl daily in the drinking water for a period of 21 weeks.[14]

  • Endpoint Analysis:

    • Cognitive Function: Perform behavioral tests such as the novel object recognition task to assess cognitive performance.[11]

    • Biochemical Analysis: At the end of the study, collect brain tissue (e.g., prefrontal cortex) and analyze for markers of inflammation and neurotrophic factor signaling (e.g., BDNF) via Western blot or ELISA.[11]

    • Histology: Collect and process tissues of interest (e.g., brown adipose tissue) for histological analysis to assess morphological changes.[14]

Signaling Pathway Diagrams

Bongardol_Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bongardol Bardoxolone Methyl Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Binds to Keap1 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub Ubiquitin Keap1->Ub Ubiquitination of Nrf2 Proteasome Proteasome Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Nrf2 Maf small Maf Nrf2_nuc->Maf Heterodimerization ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Cytoprotective_Genes Transcription

Caption: Bardoxolone Methyl-mediated activation of the Nrf2 signaling pathway.

Bongardol_NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Bardoxolone Methyl IKK IKK Complex This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (p) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes DNA->Inflammatory_Genes Transcription Bongardol_PI3K_Akt_mTOR This compound Bardoxolone Methyl Akt Akt This compound->Akt Modulates PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

References

Technical Support Center: Enhancing the Photostability of Bongardol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address photostability challenges encountered during the formulation of Bongardol.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing significant degradation after light exposure. What are the likely causes?

A1: this compound, being a phenolic compound, is susceptible to photodegradation, primarily through oxidation initiated by UV and visible light. The degradation is often accelerated by factors such as the presence of oxygen, transition metal ions (like iron), and inappropriate pH of the formulation. The 4-hydroxyphenyl ethyl ester structure of this compound is prone to photo-induced cleavage and oxidation, leading to loss of potency and the formation of degradation products.

Q2: What are the primary degradation products I should be looking for?

A2: The photodegradation of this compound likely proceeds through the formation of phenoxy radicals, followed by a series of reactions that can lead to the formation of hydroxylated and quinone-type structures. Key degradation products may include hydroquinone, p-benzoquinone, and products resulting from the cleavage of the ester linkage. It is crucial to develop a stability-indicating analytical method to separate and quantify these degradation products.

Q3: How can I prevent the photodegradation of my this compound formulation?

A3: Several strategies can be employed to enhance the photostability of this compound formulations. These include the addition of photostabilizing excipients such as antioxidants and UV absorbers, the use of encapsulation technologies like liposomes and cyclodextrins, and the implementation of light-protective packaging.

Q4: What concentration of antioxidants should I use?

A4: The concentration of antioxidants should be optimized for your specific formulation. However, typical concentration ranges for common antioxidants are provided in the table below. It is recommended to start with a concentration in the lower to mid-range and evaluate its effectiveness.

Q5: Are there specific formulation techniques that are more effective at photostabilization?

A5: Encapsulation techniques have shown great promise in protecting photosensitive drugs. Liposomal formulations can physically shield this compound from light, while cyclodextrin inclusion complexes can sequester the molecule, reducing its exposure to light and other degrading agents.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Rapid discoloration of the formulation upon light exposure. Oxidation of the phenolic moiety of this compound.1. Purge the formulation with an inert gas (e.g., nitrogen, argon) to remove oxygen. 2. Add a chelating agent like EDTA to sequester metal ions that catalyze oxidation. 3. Incorporate a suitable antioxidant (see Table 1).
Loss of this compound potency in a liquid formulation. Photodegradation in solution.1. Evaluate the use of UV-absorbing excipients (see Table 2). 2. Consider reformulating using a light-shielding encapsulation technology such as liposomes or cyclodextrins (see Experimental Protocols). 3. Package the formulation in amber or opaque containers.
Formation of insoluble degradation products. Polymerization of degradation intermediates.1. Optimize the pH of the formulation to a range where this compound is most stable. 2. Increase the concentration of antioxidants or use a combination of antioxidants.
Inconsistent photostability results between batches. Variability in excipient quality or processing parameters.1. Ensure consistent quality and purity of all excipients. 2. Standardize all manufacturing and storage conditions, particularly exposure to light and heat.

Data Presentation

Table 1: Common Antioxidants for Photostabilization of Phenolic Compounds

AntioxidantTypical Concentration Range (% w/w)SolubilityNotes
Butylated Hydroxytoluene (BHT)0.01 - 0.1OilEffective free radical scavenger.
Butylated Hydroxyanisole (BHA)0.01 - 0.1OilOften used in combination with BHT.
Ascorbic Acid (Vitamin C)0.05 - 0.5WaterWater-soluble antioxidant. Can be prone to its own degradation.
Sodium Metabisulfite0.01 - 0.1WaterCan cause sensitivity in some individuals.
Tocopherol (Vitamin E)0.01 - 0.1OilNatural antioxidant.

Table 2: Common UV Absorbers for Photostabilization

UV AbsorberTypical Concentration Range (% w/w)UV Absorption RangeNotes
Benzophenone-32 - 6UVA and UVBBroad-spectrum protection.
Avobenzone2 - 5UVAOften combined with UVB absorbers for broad-spectrum protection.
Titanium Dioxide2 - 25UVA and UVBPhysical blocker, can cause opacity in formulations.
Zinc Oxide2 - 25UVA and UVBPhysical blocker, can cause opacity in formulations.

Table 3: Illustrative Efficacy of Photostabilization Strategies for a Model Phenolic Compound

Formulation Strategy% Degradation after 4h Light Exposure
Control (this compound in solution)65%
+ 0.1% BHT35%
+ 3% Avobenzone28%
Liposomal Encapsulation15%
Cyclodextrin Inclusion Complex12%

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Formulations

This protocol is based on the ICH Q1B guidelines for photostability testing.[1][2][3]

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., ethanol/water mixture) at a known concentration.

    • Prepare the final formulation containing this compound.

    • Prepare a placebo formulation (without this compound).

    • Prepare a dark control sample for each of the above, wrapped in aluminum foil.

  • Light Exposure:

    • Place the samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light.

    • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2][4]

    • Expose the samples for a defined period, taking aliquots at intermediate time points.

  • Analysis:

    • At each time point, analyze the samples using a validated stability-indicating HPLC method (see Protocol 4).

    • Determine the concentration of this compound and any major degradation products.

    • Calculate the percentage of degradation.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method for preparing liposomes.[4][5][6]

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation.

    • This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove non-encapsulated this compound by centrifugation or dialysis.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the freeze-drying method for preparing cyclodextrin inclusion complexes.[1]

  • Complex Formation in Solution:

    • Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

    • Add this compound to the cyclodextrin solution and stir until it is fully dissolved. The molar ratio of this compound to cyclodextrin should be optimized (a 1:1 ratio is a good starting point).

  • Freeze-Drying:

    • Freeze the solution at a low temperature (e.g., -80°C).

    • Lyophilize the frozen solution under high vacuum to obtain a powder of the inclusion complex.

Protocol 4: Stability-Indicating HPLC Method for this compound

This is a general method that should be optimized and validated for your specific formulation.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound and its expected degradation products have significant absorbance (a photodiode array detector is recommended for method development).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

Photodegradation_Pathway This compound This compound (4-hydroxyphenyl ethyl ester) Radical Phenoxy Radical This compound->Radical Light (hν) Intermediates Intermediates (e.g., Catechol, Hydroquinone) Radical->Intermediates Oxygen Degradation_Products Degradation Products (e.g., Benzoquinones) Intermediates->Degradation_Products Further Oxidation Experimental_Workflow cluster_Formulation Formulation Strategies cluster_Testing Photostability Testing cluster_Analysis Data Analysis Antioxidants Add Antioxidants Forced_Degradation Forced Degradation Study (ICH Q1B) Antioxidants->Forced_Degradation UV_Absorbers Add UV Absorbers UV_Absorbers->Forced_Degradation Liposomes Encapsulate in Liposomes Liposomes->Forced_Degradation Cyclodextrins Form Cyclodextrin Complex Cyclodextrins->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Forced_Degradation->HPLC_Analysis Degradation_Kinetics Determine Degradation Kinetics HPLC_Analysis->Degradation_Kinetics Identify_Products Identify Degradation Products HPLC_Analysis->Identify_Products Formulation_Start This compound Formulation Formulation_Start->Antioxidants Formulation_Start->UV_Absorbers Formulation_Start->Liposomes Formulation_Start->Cyclodextrins Troubleshooting_Logic Start Photodegradation Observed? Discoloration Discoloration? Start->Discoloration Yes No_Degradation No Action Needed Start->No_Degradation No Potency_Loss Potency Loss? Discoloration->Potency_Loss No Add_Antioxidant Add Antioxidant/Chelator Discoloration->Add_Antioxidant Yes Inconsistent_Results Inconsistent Results? Potency_Loss->Inconsistent_Results No Add_UV_Absorber Add UV Absorber Potency_Loss->Add_UV_Absorber Yes Control_Excipients Control Excipient Quality Inconsistent_Results->Control_Excipients Yes Encapsulate Use Encapsulation Add_UV_Absorber->Encapsulate If insufficient

References

Bongardol Cross-Reactivity in Immunoassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Bongardol cross-reactivity in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my immunoassay?

A1: this compound is a natural phenolic compound with the chemical structure Octacosanoic acid 2-(4-hydroxyphenyl)ethyl ester[1][2]. Its core structure includes a phenol group, which is a common chemical motif. Immunoassays, particularly competitive formats like ELISA, rely on the specific binding of an antibody to its target antigen. If this compound is present in a sample, its phenolic structure may be similar enough to the target analyte of an assay designed to detect other phenolic compounds, leading to non-specific binding with the assay's antibodies. This is known as cross-reactivity and can lead to inaccurate quantification of the target analyte.

Q2: Which types of immunoassays are most susceptible to this compound interference?

A2: Competitive immunoassays are generally more prone to interference from cross-reacting molecules like this compound than sandwich (non-competitive) assays. In a competitive assay, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. If this compound can also bind to the antibody, it will compete with the labeled analyte, resulting in a false signal.

Q3: Are there known instances of this compound cross-reactivity in specific assays?

A3: To date, there is a lack of specific studies documenting the cross-reactivity of this compound in particular immunoassays. However, the scientific literature contains numerous examples of other phenolic compounds causing significant cross-reactivity in assays for structurally related molecules, such as other phenols or mycotoxins. Given this compound's phenolic nature, a similar potential for interference exists.

Q4: What are the potential consequences of this compound cross-reactivity in my experimental results?

Troubleshooting Guides

If you suspect that this compound may be interfering with your immunoassay, follow these troubleshooting steps to diagnose and mitigate the issue.

Initial Assessment of Potential Cross-Reactivity

The first step is to determine if this compound is likely to cross-react in your specific assay. This can be conceptually approached by understanding the mechanism of interference.

cluster_0 Competitive Immunoassay Principle cluster_1 Cross-Reactivity Mechanism Analyte Analyte Antibody Antibody Analyte->Antibody Binds Labeled Analyte Labeled Analyte Labeled Analyte->Antibody Binds This compound This compound Antibody_interfered Antibody This compound->Antibody_interfered Cross-reacts Analyte_blocked Analyte Analyte_blocked->Antibody_interfered Binding Inhibited

Caption: Mechanism of this compound cross-reactivity in a competitive immunoassay.

Experimental Validation of Cross-Reactivity

If you suspect interference, it is crucial to experimentally validate it. The following workflow outlines the key experiments to perform.

Start Suspected Cross-Reactivity Spike_Recovery Perform Spike and Recovery Experiment Start->Spike_Recovery Dilution_Linearity Perform Linearity of Dilution Experiment Start->Dilution_Linearity Analyze_Results Analyze Results Spike_Recovery->Analyze_Results Dilution_Linearity->Analyze_Results Cross_Reactivity_Confirmed Cross-Reactivity Confirmed Analyze_Results->Cross_Reactivity_Confirmed Poor Recovery or Non-Linear Dilution No_Cross_Reactivity No Significant Cross-Reactivity Analyze_Results->No_Cross_Reactivity Good Recovery and Linear Dilution Mitigation Proceed to Mitigation Strategies Cross_Reactivity_Confirmed->Mitigation

Caption: Experimental workflow for validating this compound cross-reactivity.

Detailed Experimental Protocols

Protocol 1: Spike and Recovery

Objective: To determine if the presence of this compound in a sample matrix affects the measurement of the target analyte.

Materials:

  • Your immunoassay kit

  • Blank matrix (a sample matrix known to be free of both the target analyte and this compound)

  • Standard solution of your target analyte

  • This compound solution of known concentration

  • Microplate reader and necessary laboratory equipment

Procedure:

  • Prepare Samples:

    • Control: Blank matrix + standard analyte.

    • Test Sample: Blank matrix + standard analyte + this compound.

    • It is recommended to test several concentrations of this compound.

  • Run Assay: Perform the immunoassay on both the control and test samples according to the kit's instructions.

  • Calculate Recovery:

    • Recovery (%) = (Measured concentration in Test Sample / Expected concentration in Control) x 100

  • Interpretation:

    • A recovery rate between 80-120% generally indicates no significant interference.

    • A recovery rate outside this range suggests that this compound is interfering with the assay.

Protocol 2: Linearity of Dilution

Objective: To assess whether the endogenous analyte in a sample measures consistently when diluted, which can be affected by a cross-reacting substance.

Materials:

  • Your immunoassay kit

  • A sample known to contain the target analyte and suspected to contain this compound.

  • Assay diluent buffer.

  • Microplate reader and necessary laboratory equipment.

Procedure:

  • Prepare Dilutions: Create a serial dilution of the sample (e.g., neat, 1:2, 1:4, 1:8) using the assay diluent.

  • Run Assay: Perform the immunoassay on all dilutions according to the kit's instructions.

  • Analyze Data:

    • Multiply the measured concentration of each dilution by its dilution factor.

    • The resulting values should be consistent across the dilution series.

  • Interpretation:

    • If the back-calculated concentrations are consistent, it suggests no significant interference.

    • A trend of decreasing or increasing back-calculated concentrations with dilution indicates the presence of an interfering substance like this compound.

Protocol 3: Determining the 50% Inhibitory Concentration (IC50) for Cross-Reactivity

Objective: To quantify the extent of this compound's cross-reactivity in a competitive immunoassay.

Materials:

  • Competitive immunoassay kit for your target analyte.

  • This compound solutions of varying known concentrations.

  • Microplate reader and necessary laboratory equipment.

Procedure:

  • Prepare Standard Curve: Run the standard curve for the target analyte as per the kit protocol. This will be used to determine the B/B0 values (ratio of absorbance in the presence of competitor to the absorbance in the absence of competitor).

  • Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer.

  • Run Assay with this compound: In separate wells, run the assay with the this compound dilutions in place of the standard analyte.

  • Calculate % Cross-Reactivity:

    • Determine the IC50 for both the target analyte and this compound (the concentration that causes 50% inhibition of the maximal signal).

    • Cross-Reactivity (%) = (IC50 of target analyte / IC50 of this compound) x 100

Mitigation Strategies

If cross-reactivity is confirmed, consider the following strategies:

Start Cross-Reactivity Confirmed Sample_Purification Sample Purification (e.g., SPE, LLE) Start->Sample_Purification Alternative_Assay Use an Alternative Assay (e.g., Sandwich ELISA, LC-MS/MS) Start->Alternative_Assay Antibody_Selection Select a More Specific Antibody Start->Antibody_Selection Decision Can Interference be Removed? Sample_Purification->Decision Alternative_Assay->Decision Antibody_Selection->Decision Problem_Solved Problem Solved Decision->Problem_Solved Yes Further_Optimization Further Assay Optimization Needed Decision->Further_Optimization No

Caption: Decision tree for mitigating this compound cross-reactivity.

  • Sample Purification: Employ sample preparation techniques such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove this compound from the sample matrix before running the immunoassay. The choice of method will depend on the physicochemical properties of this compound and the target analyte.

  • Use of a More Specific Antibody: If developing an in-house assay, screen for monoclonal antibodies with higher specificity to the target analyte and minimal cross-reactivity with this compound.

  • Alternative Assay Platform: If significant cross-reactivity cannot be resolved, consider using an alternative analytical method that offers higher specificity, such as a sandwich ELISA (if applicable for the target analyte) or a non-immunological method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Quantitative Data on Phenolic Compound Cross-Reactivity

While specific data for this compound is not currently available in the public domain, the following table summarizes reported cross-reactivity for other phenolic compounds in various immunoassays to illustrate the potential for interference. This data can serve as a reference for the expected behavior of phenolic structures in immunoassays.

Immunoassay forCross-Reactant% Cross-ReactivityReference
Ochratoxin AGallic AcidVaries with concentration[2]
Ochratoxin ACatechinVaries with concentration[2]
Ochratoxin AEpicatechinVaries with concentration[2]
NonylphenolOctylphenol~90%[1]
Bisphenol A4-n-Octylphenol~10%[1]

Disclaimer: This technical support guide is for informational purposes only. The potential for cross-reactivity is highly dependent on the specific antibodies and reagents used in a particular immunoassay. It is strongly recommended that users validate their assays for potential interference from this compound if its presence in samples is suspected.

References

Technical Support Center: Bongardol Residue Testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bongardol residue testing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the analytical testing of this compound residues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves in this compound analysis?

A1: Non-linear calibration curves for this compound can stem from several factors. At high concentrations, detector saturation can lead to a plateauing of the signal. Conversely, at very low concentrations, issues such as analyte adsorption to vials or instrument components can disproportionately affect the signal. Other potential causes include incorrect preparation of standard solutions, the presence of interfering substances in the blank matrix, or inappropriate mathematical models applied to the data.[1][2] It is also important to visually inspect the calibration curve, as a high correlation coefficient (R²) alone can be misleading.[3]

Q2: My calibration standards are showing poor reproducibility. What should I investigate?

A2: Poor reproducibility of calibration standards can be attributed to several factors throughout the analytical workflow. Inconsistent sample preparation techniques, such as variations in extraction efficiency or solvent evaporation steps, are a common source of error. Instrument performance, including inconsistent injection volumes or fluctuating detector sensitivity, can also lead to variability.[4][5] Additionally, the stability of this compound in the prepared standards should be considered, as degradation over time will affect the results.[2] It is recommended to prepare fresh standards and re-evaluate the method's precision.

Q3: What are matrix effects, and how can they impact the quantification of this compound?

A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which will result in inaccurate quantification of this compound.[7][8] The complexity of the sample matrix, such as in animal tissues or complex food products, often correlates with the severity of matrix effects.[7][9] It is a critical parameter to evaluate during method validation.[2]

Q4: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for my this compound assay?

A4: The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably distinguished from the background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[1] These are typically determined by analyzing a series of low-concentration standards and evaluating the signal-to-noise ratio or the standard deviation of the response. For the LOQ, the method's accuracy and precision must meet pre-defined acceptance criteria.[1]

Troubleshooting Guides

Issue 1: Non-Linear or Inconsistent Calibration Curve

If you are observing a non-linear or inconsistent calibration curve for this compound, follow these troubleshooting steps:

  • Verify Standard Preparation:

    • Ensure the purity and correct weighing of the this compound reference standard.

    • Check for errors in serial dilutions and the final concentrations of your calibration standards.

    • Prepare a fresh set of standards to rule out degradation or contamination.

  • Assess Instrument Performance:

    • Run a system suitability test to check for consistent peak shape, retention time, and detector response.

    • Clean the injector and mass spectrometer interface to remove any potential sources of contamination or signal suppression.

  • Evaluate the Calibration Range:

    • If the curve is flattening at high concentrations, dilute the upper-level standards and re-run the analysis.

    • If the low-end standards are erratic, consider if the concentrations are below the reliable quantitation limit of the instrument.

  • Consider Matrix Effects:

    • If using a solvent-based calibration curve for matrix-containing samples, significant matrix effects could be the cause. Prepare matrix-matched calibration standards to compensate for these effects.[3][7]

The following diagram illustrates a logical workflow for troubleshooting calibration curve issues.

start Start: Calibration Curve Issue (Non-linearity, Poor R²) check_standards Verify Standard Preparation (Freshness, Accuracy) start->check_standards check_instrument Assess Instrument Performance (System Suitability, Cleaning) check_standards->check_instrument Standards OK solution_standards Solution: Prepare Fresh Standards check_standards->solution_standards Issue Found evaluate_range Evaluate Calibration Range (Detector Saturation, LOQ) check_instrument->evaluate_range Instrument OK solution_instrument Solution: Perform Instrument Maintenance check_instrument->solution_instrument Issue Found check_matrix Consider Matrix Effects (Solvent vs. Matrix-Matched) evaluate_range->check_matrix Range OK solution_range Solution: Adjust Concentration Range evaluate_range->solution_range Issue Found solution_matrix Solution: Use Matrix-Matched Standards check_matrix->solution_matrix

Caption: Troubleshooting workflow for calibration curve issues.

Issue 2: Significant Matrix Effects Observed

When matrix effects are suspected to be impacting this compound quantification, a systematic approach is needed to mitigate their impact.

  • Quantify the Matrix Effect:

    • Compare the slope of a calibration curve prepared in a clean solvent to one prepared in a blank sample matrix extract. A significant difference indicates the presence of matrix effects.

  • Implement Mitigation Strategies:

    • Matrix-Matched Calibration: This is a common and effective approach where calibration standards are prepared in a blank matrix that is identical to the samples being analyzed.[3][7]

    • Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience the same matrix effects, thus providing reliable correction.

    • Standard Addition: This method involves adding known amounts of this compound standard to sample aliquots. It is highly effective but can be labor-intensive.[6]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[9] However, this may compromise the ability to detect low levels of this compound.

The following decision tree can guide the selection of an appropriate strategy to address matrix effects.

start Start: Matrix Effect Suspected isotope_avail Is a Stable Isotope-Labeled Internal Standard Available? start->isotope_avail matrix_avail Is a Representative Blank Matrix Available? isotope_avail->matrix_avail No use_isotope Use Isotope-Labeled Internal Standard isotope_avail->use_isotope Yes use_matrix_match Use Matrix-Matched Calibration matrix_avail->use_matrix_match Yes standard_addition Use Standard Addition Method matrix_avail->standard_addition No dilution Consider Sample Dilution (Check LOQ) standard_addition->dilution

Caption: Decision tree for mitigating matrix effects.

Data Presentation

The following tables summarize key quantitative data and acceptance criteria for a typical this compound residue analysis method validation, based on common guidelines.[1][3][5]

Table 1: Calibration Curve Acceptance Criteria

ParameterAcceptance Criteria
Number of Points Minimum of 5 non-zero standards
Correlation Coefficient (R²) ≥ 0.99
Residuals Each point should be within ±20% of the calculated concentration (±25% at LOQ)

Table 2: Accuracy and Precision Acceptance Criteria

Concentration LevelAccuracy (% Recovery)Precision (%RSD)
LOQ 70 - 120%≤ 20%
Low QC 80 - 120%≤ 15%
Mid QC 80 - 120%≤ 15%
High QC 80 - 120%≤ 15%

Experimental Protocols

Protocol: Quantification of this compound in Animal Plasma by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of this compound from animal plasma.

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d4 (or other suitable internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Blank animal plasma

2. Standard and QC Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions to create working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 20 µL of internal standard working solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

4. HPLC-MS/MS Conditions:

  • HPLC System: Standard UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on this compound's properties.

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound and its internal standard for quantification and confirmation.

5. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (this compound/Internal Standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

References

Validation & Comparative

Comparative Efficacy of Bongardol and DDT on Cotton Pests: A comprehensive guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of available data indicates a significant information disparity between Dichlorodiphenyltrichloroethane (DDT) and a compound referred to as "Bongardol." While DDT is a well-documented organochlorine insecticide with a long history of use and extensive research into its efficacy and environmental impact, "this compound" does not appear in the current scientific literature as a recognized pesticide for cotton or any other agricultural application.

Initial searches for "this compound" in scientific databases and agricultural resources have yielded no relevant results pertaining to its use as an insecticide. One chemical supplier lists a compound named "this compound" with the chemical formula C36H64O3, identifying it as a natural product in the phenol category.[1][2] However, there is no associated research or data suggesting its development or testing as an insecticide for cotton pests. Another source describes "this compound" with the chemical formula C20H36O as a preservative and fungicide with antiseptic and antibacterial properties, but again, provides no indication of its use against insects.[2]

Given the absence of any peer-reviewed studies or experimental data on the efficacy of "this compound" against cotton pests, a direct comparison with DDT is not feasible. This guide will therefore provide a comprehensive overview of DDT's efficacy on key cotton pests, based on available historical and scientific data. This information can serve as a benchmark for the evaluation of any novel insecticides for which data becomes available in the future.

DDT (Dichlorodiphenyltrichloroethane)

DDT is a synthetic insecticide belonging to the family of organic halogen compounds.[3][4] First synthesized in 1874, its insecticidal properties were discovered in 1939.[5] It was widely used in agriculture and public health for controlling insect-borne diseases.[4][5][6]

Chemical Structure and Properties
  • Chemical Formula: C14H9Cl5[3][5][7]

  • IUPAC Name: 1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-chlorobenzene)[5]

  • Appearance: Colorless, tasteless, and almost odorless crystalline chemical compound.[3][5]

  • Solubility: Poorly soluble in water.[3][7]

Target Cotton Pests

Cotton is susceptible to a wide range of pests that can significantly reduce yield and quality.[8][9] Major cotton pests include:

  • Bollworms: (e.g., Helicoverpa zea)[8][10][11]

  • Boll weevil: (Anthonomus grandis)[8][11][12]

  • Cotton aphids: (Aphis gossypii)[8][10][13]

  • Whiteflies: (e.g., Silverleaf whitefly)[8]

  • Plant bugs: (e.g., Tarnished plant bug)[8][10]

  • Stink bugs [10]

  • Thrips [10]

Efficacy of DDT on Cotton Pests

Historically, DDT was effective against a broad spectrum of cotton pests.[4][14] Its mode of action involves disorganizing the nervous system of insects, leading to paralysis and death.[4][7][15]

Target PestEfficacy Data SummaryExperimental Protocol
Boll Weevil (Anthonomus grandis)Early studies demonstrated that DDT, often in combination with other insecticides like toxaphene and methyl parathion, provided adequate control of the boll weevil.[11]Field Spraying Trials: Experimental plots of cotton were sprayed with various formulations of DDT. Efficacy was assessed by comparing the number of damaged cotton squares and bolls, and the overall yield in treated plots versus untreated control plots. Applications were typically made at regular intervals throughout the cotton growing season.[11]
Bollworm (Heliothis zea)Similar to the boll weevil, DDT mixtures were effective in controlling bollworm populations in cotton fields.[11]Field Cage Studies & Field Trials: Known populations of bollworm larvae were introduced into caged cotton plants or monitored in open field plots. Treatments with DDT were applied, and subsequent larval mortality, plant damage, and yield were measured against control groups.

It is crucial to note that the widespread use of DDT led to the development of resistance in many insect species.[6][14] Furthermore, due to its persistence in the environment and adverse effects on wildlife and human health, the use of DDT has been banned or severely restricted in many countries. [6]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for a non-existent insecticide comparison cannot be generated, a generalized workflow for evaluating the efficacy of a new insecticide against a known standard can be illustrated.

G cluster_0 Phase 1: Laboratory Bioassays cluster_1 Phase 2: Greenhouse Trials cluster_2 Phase 3: Field Trials Dose-Response Assays Dose-Response Assays Topical Application Topical Application Dose-Response Assays->Topical Application Diet Incorporation Diet Incorporation Topical Application->Diet Incorporation LC50/LD50 Determination LC50/LD50 Determination Diet Incorporation->LC50/LD50 Determination Potted Plant Assays Potted Plant Assays LC50/LD50 Determination->Potted Plant Assays Advance to Greenhouse Efficacy on Target Pests Efficacy on Target Pests Potted Plant Assays->Efficacy on Target Pests Phytotoxicity Assessment Phytotoxicity Assessment Efficacy on Target Pests->Phytotoxicity Assessment Small-Plot Field Experiments Small-Plot Field Experiments Phytotoxicity Assessment->Small-Plot Field Experiments Advance to Field Comparison with Standard Insecticide Comparison with Standard Insecticide Small-Plot Field Experiments->Comparison with Standard Insecticide Yield and Quality Analysis Yield and Quality Analysis Comparison with Standard Insecticide->Yield and Quality Analysis Non-Target Organism Impact Non-Target Organism Impact Yield and Quality Analysis->Non-Target Organism Impact Regulatory Submission Regulatory Submission Non-Target Organism Impact->Regulatory Submission

Caption: A generalized workflow for insecticide efficacy testing.

Conclusion

A direct, data-driven comparison between "this compound" and DDT on cotton pests is not possible due to the complete lack of scientific information on "this compound" as an insecticide. DDT was historically an effective, broad-spectrum insecticide against many cotton pests, but its use has been curtailed due to significant environmental and health concerns, as well as the development of insect resistance. Any new compound proposed for cotton pest management would need to undergo rigorous, multi-phased testing, as outlined in the generalized workflow, to establish its efficacy, safety, and environmental impact relative to existing and historical standards. Future research on novel, safer, and more targeted insecticides is essential for sustainable cotton production.

References

A Comparative Analysis of Neurotoxicity: Bongardol and Pyrethroids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the neurotoxicity of Bongardol and pyrethroids is not feasible at this time due to a significant lack of available scientific data on the neurotoxic effects of this compound.

This compound is a phenolic natural product isolated from the plant Bongardia chrysogonum. While its existence as a chemical compound is documented by chemical suppliers, extensive searches of scientific literature and toxicological databases have yielded no information regarding its neurotoxic properties, mechanism of action, or any experimental data on its effects on the nervous system.

In stark contrast, pyrethroids, a major class of synthetic insecticides, have been extensively studied for their neurotoxic effects. This robust body of research provides a clear understanding of their mechanisms of action and impact on the nervous system.

Pyrethroid Neurotoxicity: A Well-Established Mechanism

The primary target of pyrethroid insecticides is the voltage-gated sodium channels in neurons.[1][2][3] By binding to these channels, pyrethroids prevent their normal closure, leading to a prolonged influx of sodium ions.[1][3] This disrupts the normal propagation of nerve impulses, causing hyperexcitability of the nervous system and ultimately leading to paralysis and death in insects.[1][3]

Pyrethroids are broadly classified into two types, Type I and Type II, based on their chemical structure and the distinct neurotoxic symptoms they produce in mammals.[2]

  • Type I pyrethroids (e.g., permethrin, bifenthrin) typically induce tremors, hyperexcitability, and ataxia (the "T-syndrome").

  • Type II pyrethroids (e.g., cypermethrin, deltamethrin), which contain an α-cyano group, cause a more severe syndrome characterized by choreoathetosis (involuntary writhing movements), salivation, and seizures (the "CS-syndrome").[2]

The differential effects of Type I and Type II pyrethroids are attributed to the duration of sodium channel modification. Type II pyrethroids cause a much longer-lasting prolongation of the sodium current compared to Type I compounds.[4]

Signaling Pathway of Pyrethroid Neurotoxicity

The following diagram illustrates the established signaling pathway for pyrethroid neurotoxicity, focusing on their interaction with voltage-gated sodium channels.

Pyrethroid_Neurotoxicity_Pathway Pyrethroid Pyrethroid (Type I or Type II) VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroid->VGSC Binds to and modifies channel gating Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Prevents inactivation Membrane_Depolarization Persistent Membrane Depolarization Na_Influx->Membrane_Depolarization Repetitive_Firing Repetitive Neuronal Firing Membrane_Depolarization->Repetitive_Firing Neurotoxicity Neurotoxicity (T or CS Syndrome) Repetitive_Firing->Neurotoxicity

Caption: Signaling pathway of pyrethroid neurotoxicity.

Experimental Protocols for Assessing Pyrethroid Neurotoxicity

A variety of experimental protocols are employed to study the neurotoxic effects of pyrethroids. These methods range from in vitro electrophysiological recordings to in vivo behavioral observations.

1. Electrophysiology (Patch-Clamp Technique):

  • Objective: To directly measure the effect of pyrethroids on the function of individual voltage-gated sodium channels.

  • Methodology:

    • Cells expressing the target sodium channels (e.g., cultured neurons or Xenopus oocytes injected with channel-encoding RNA) are used.

    • A glass micropipette with a very fine tip is sealed onto the cell membrane, isolating a small "patch" of the membrane containing one or more ion channels.

    • The voltage across the membrane patch is controlled ("clamped"), and the resulting ionic currents flowing through the channels are recorded.

    • The cell is perfused with a solution containing the pyrethroid, and changes in the sodium current (e.g., prolonged opening time) are measured.

2. In Vitro Neuronal Culture Assays:

  • Objective: To assess the effects of pyrethroids on neuronal viability, morphology, and network activity.

  • Methodology:

    • Primary neurons are isolated from specific brain regions (e.g., cortex, hippocampus) of embryonic or neonatal rodents and cultured in vitro.

    • The cultures are exposed to varying concentrations of pyrethroids.

    • Neurotoxicity is assessed using various endpoints, including:

      • Cell Viability Assays: (e.g., MTT assay, LDH assay) to measure cell death.

      • Immunocytochemistry: To visualize changes in neuronal morphology, such as neurite outgrowth or synaptic protein expression.

      • Multi-electrode Array (MEA) Recordings: To measure spontaneous electrical activity and network firing patterns.

3. In Vivo Animal Studies:

  • Objective: To evaluate the systemic neurotoxic effects of pyrethroids and observe the resulting behavioral syndromes.

  • Methodology:

    • Laboratory animals (typically rats or mice) are administered pyrethroids through various routes (e.g., oral gavage, dermal application, inhalation).

    • A functional observational battery (FOB) is used to systematically assess a range of neurological functions, including:

      • Home cage observations: General appearance, posture, and activity levels.

      • Open field assessment: Gait, arousal, and presence of tremors or convulsions.

      • Sensorimotor tests: Startle response, tail-pinch response, and righting reflex.

      • Autonomic signs: Salivation, lacrimation.

    • Dose-response relationships are established to determine the potency of different pyrethroids in inducing the T or CS syndromes.

Experimental Workflow for In Vivo Neurotoxicity Assessment

The following diagram outlines a typical workflow for assessing the in vivo neurotoxicity of a chemical like a pyrethroid.

InVivo_Neurotoxicity_Workflow cluster_0 Animal Dosing cluster_1 Behavioral Assessment cluster_2 Data Analysis Dose_Selection Dose Range Selection Animal_Administration Compound Administration (e.g., oral gavage) Dose_Selection->Animal_Administration FOB Functional Observational Battery (FOB) Animal_Administration->FOB Motor_Activity Motor Activity Measurement FOB->Motor_Activity Data_Collection Data Collection and Scoring FOB->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Dose_Response Dose-Response Curve Generation Statistical_Analysis->Dose_Response

Caption: Workflow for in vivo neurotoxicity assessment.

Conclusion

While a detailed, data-driven comparison of the neurotoxicity of this compound and pyrethroids cannot be provided due to the absence of information on this compound, the extensive research on pyrethroids serves as a benchmark for neurotoxicity assessment. The well-characterized mechanism of action of pyrethroids on voltage-gated sodium channels, coupled with established experimental protocols for their evaluation, provides a clear framework for understanding and testing for neurotoxic effects. Future research on this compound would need to employ similar methodologies to elucidate its potential effects on the nervous system and enable a meaningful comparison with well-understood neurotoxicants like pyrethroids.

References

A Comparative Guide to the Validation of Analytical Methods for Bongkrekic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial searches for "Bongardol" (CAS No: 123690-76-6), a phenol classified as a natural product, yielded limited publicly available information regarding its detection and analytical method validation.[1] In contrast, a significant body of research exists for the analytical determination of Bongkrekic Acid (BKA), a severe foodborne toxin.[2][3] BKA poisoning is a critical issue in food safety, necessitating reliable and validated analytical methods for timely diagnosis and prevention.[2] This guide provides a comparative overview of validated analytical methods for the detection of Bongkrekic Acid, with a focus on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a widely accepted and sensitive technique.[4]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of method performance, detailed experimental protocols, and visual workflows to aid in the selection and implementation of appropriate analytical techniques for BKA detection.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of a validated UHPLC-MS/MS method for the detection of Bongkrekic Acid in various matrices.

ParameterPlasmaUrineFood Matrices (Rice Noodles, Tremella Mushrooms)
Linearity Range 2.5 - 500 ng/mL2.5 - 500 ng/mL0.05 - 10 ng/mL
Coefficient of Determination (R²) ≥ 0.9994≥ 0.9994> 0.998
Limit of Detection (LOD) 1 ng/mL1 ng/mLNot explicitly stated, but method is sensitive for 1 ng/g spikes
Lower Limit of Quantification (LLOQ) 2.5 ng/mL2.5 ng/mLNot explicitly stated, but linearity extends down to 0.05 ng/mL
Accuracy (% Recovery) 91.23 - 103.7%91.23 - 103.7%75 - 110%
Precision (% RSD / % CV) 0.82 - 3.49%0.82 - 3.49%1.2 - 3.2%
Reference [2][2][4][5]

Experimental Protocols

UHPLC-MS/MS Method for Bongkrekic Acid in Biological Fluids (Plasma and Urine)

This protocol is based on the validated method for detecting BKA in clinical and forensic settings.[2]

a. Sample Preparation (Protein Precipitation)

  • Transfer 100 µL of plasma or urine sample to a microcentrifuge tube.

  • Add 300 µL of acetonitrile (containing an appropriate internal standard) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the UHPLC-MS/MS system.

b. Instrumentation and Conditions

  • UHPLC System: An ultra-high-performance liquid chromatography system.

  • Column: Hypersil Gold C18 column (50 mm length).[2]

  • Mobile Phase: A gradient of water with 0.1% formic acid and 2 mmol/L ammonium formate (Solvent A) and 95% acetonitrile with 0.1% formic acid and 2 mmol/L ammonium formate (Solvent B).[6]

  • Flow Rate: 0.45 mL/min.[4]

  • Injection Volume: 6 µL.[4]

  • Column Temperature: 40°C.[4]

  • Mass Spectrometer: A tandem triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[4]

  • Monitored Transitions: Specific MRM (Multiple Reaction Monitoring) transitions for BKA (e.g., quantifier transition m/z 485.3 > 441.2).[4]

UHPLC-MS/MS Method for Bongkrekic Acid in Food Matrices

This protocol is adapted from methods developed for the quantitation of BKA in rice noodles and Tremella mushrooms.[4][5]

a. Sample Preparation (Solvent Extraction)

  • Weigh 2.5 g to 5 g of the homogenized food sample (e.g., crushed rice flour or Tremella mushroom) into a 50 mL centrifuge tube.[4]

  • Add 15 mL of an 80:20 methanol/water (v/v) solution containing 1% ammonia.[4]

  • Allow the sample to soak for 1 hour.[4]

  • Sonicate the mixture for 30 minutes.[4]

  • Centrifuge the sample.

  • Filter the supernatant through a 0.22 µm filter.

  • Dilute the filtered extract with the initial mobile phase as needed.

  • Inject the diluted extract into the UHPLC-MS/MS system.

b. Instrumentation and Conditions

  • UHPLC System: A high-performance liquid chromatography system such as the SCIEX Triple Quad 4500 system.[4]

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient elution program with appropriate aqueous and organic phases (e.g., water and methanol or acetonitrile with additives).

  • Flow Rate: 0.45 mL/min.[4]

  • Injection Volume: 6 µL.[4]

  • Column Temperature: 40°C.[4]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[4]

  • Monitored Transitions: Compound-specific MRM parameters for BKA (e.g., quantifier transition m/z 485.3 > 441.2).[4]

Visualized Workflows and Pathways

experimental_workflow_biofluids cluster_sample_prep Sample Preparation (Biofluids) cluster_analysis Analysis start 100 µL Plasma/Urine Sample precipitation Add 300 µL Acetonitrile (Protein Precipitation) start->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into UHPLC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry Detection (ESI-, MRM) separation->detection data Data Acquisition & Processing detection->data

Caption: Workflow for BKA detection in biological fluids.

experimental_workflow_food cluster_sample_prep Sample Preparation (Food Matrices) cluster_analysis Analysis start 2.5-5g Homogenized Sample extraction Add 15 mL Methanol/Water/Ammonia (Extraction Solvent) start->extraction soak Soak (1 hr) extraction->soak sonicate Sonicate (30 min) soak->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute with Mobile Phase filter->dilute injection Inject into UHPLC-MS/MS dilute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry Detection (ESI-, MRM) separation->detection data Data Acquisition & Processing detection->data

Caption: Workflow for BKA detection in food matrices.

bongkrekic_acid_pathway cluster_mitochondrion Mitochondrion cluster_inner_membrane Inner Mitochondrial Membrane matrix Mitochondrial Matrix ant Adenine Nucleotide Translocase (ANT) matrix->ant ATP atp_synthase ATP Synthase matrix->atp_synthase ADP + Pi ims Intermembrane Space ant->matrix ADP cytosol Cytosol ant->cytosol ATP atp_synthase->matrix ATP cytosol->ant ADP bka Bongkrekic Acid bka->ant Inhibition

Caption: BKA's mechanism of toxicity via ANT inhibition.

References

A Comparative Analysis of Organochlorine Toxicity: A Focus on DDT and Other Persistent Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Bongardol" yielded conflicting information, with some sources describing it as a synthetic organochlorine pesticide and others as a low-toxicity compound used in preservatives, with chemical formulas inconsistent with organochlorines. Due to this ambiguity and the lack of robust toxicological data, this guide will use Dichlorodiphenyltrichloroethane (DDT), a well-documented organochlorine, as the primary subject for a comprehensive comparison with other major organochlorines. This approach allows for a data-rich and methodologically detailed guide as per the core requirements.

This guide provides a comparative toxicological overview of DDT and other persistent organochlorine pesticides, including Dieldrin, Aldrin, and Lindane. The data is intended for researchers, scientists, and drug development professionals.

Quantitative Toxicity Data

The acute toxicity of organochlorine pesticides varies significantly across different species. The following table summarizes the median lethal dose (LD50) for DDT and other selected organochlorines. A lower LD50 value indicates higher acute toxicity.

Compound Species Route of Administration LD50 (mg/kg body weight)
DDT Rat (male)Oral113[1]
Rat (female)Oral118[1]
Dieldrin RatOral50 - 55[2]
DogOral65 - 95[2]
MouseOral38[3]
Aldrin RatOral54 - 56[2]
Lindane Rat (male)Oral88
Rat (female)Oral91

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for key experiments used to assess the toxicity of organochlorine compounds.

1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into a toxicity class.[4][5]

  • Principle: A stepwise procedure using a small number of animals per step is employed.[5] The outcome of each step (mortality or survival) determines the next step, allowing for an estimation of the LD50 range.

  • Animal Model: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are commonly used.[4] Animals are acclimatized for at least five days before the study.

  • Housing and Feeding: Animals are housed in standard cages with a 12-hour light/dark cycle.[4] Conventional laboratory diets and an unlimited supply of drinking water are provided.

  • Dose Administration: The test substance is administered in a single oral dose by gavage.[6] Animals are fasted for at least 16 hours prior to dosing.[6] The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[4]

  • Procedure: The test begins with a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[7] A group of three animals is used for each step. The outcome for this group determines the next step:

    • If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxicity class.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no animals die, the next higher dose is administered to a new group of three animals.

  • Observation Period: Animals are observed for clinical signs of toxicity several times on the day of administration and at least once daily for 14 days.[6] Body weight is recorded weekly.[6]

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

2. In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Culture: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The test compound (e.g., an organochlorine pesticide) is added to the wells at various concentrations. Control wells with untreated cells and blank wells with media alone are included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: After the incubation period, the culture medium is removed, and 50 µL of serum-free media and 50 µL of MTT solution (typically 5 mg/mL in PBS) are added to each well.[10] The plate is then incubated for 3-4 hours at 37°C.[10]

  • Solubilization: After incubation with MTT, a solubilizing agent (e.g., 150 µL of MTT solvent) is added to each well to dissolve the formazan crystals.[10] The plate is often shaken on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 570-590 nm. A reference wavelength of around 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance of the blank wells is subtracted from all other readings. Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Disruption of Neuronal Signaling

Organochlorine pesticides like DDT primarily exert their neurotoxic effects by targeting voltage-gated sodium channels in neurons.[11][12][13] They bind to the open state of these channels, preventing their normal inactivation.[13][14] This leads to a prolonged influx of sodium ions, causing membrane depolarization and repetitive firing of the neuron.[11][14] The resulting hyperexcitability of the nervous system leads to the characteristic symptoms of poisoning, including tremors, convulsions, and paralysis.[12][15]

G cluster_neuron Neuron Na_Channel Voltage-Gated Sodium Channel Depolarization Membrane Depolarization Na_Channel->Depolarization Prolonged Na+ influx Membrane Neuronal Membrane Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Neurotoxicity Neurotoxicity (Tremors, Convulsions) Repetitive_Firing->Neurotoxicity DDT DDT DDT->Na_Channel Binds to open state

Caption: Signaling pathway of DDT-induced neurotoxicity.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical compound using in vitro methods. This process allows for a tiered approach, starting with general cytotoxicity screening and moving towards more specific mechanistic studies.

G cluster_workflow In Vitro Toxicity Testing Workflow start Test Compound Selection cell_culture Cell Line Selection & Culture start->cell_culture dose_range Dose-Range Finding Study cell_culture->dose_range cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) dose_range->cytotoxicity_assay mechanistic_study Mechanistic Studies (e.g., Gene Expression, Enzyme Activity) cytotoxicity_assay->mechanistic_study data_analysis Data Analysis & IC50/EC50 Determination cytotoxicity_assay->data_analysis mechanistic_study->data_analysis risk_assessment Risk Assessment & Report data_analysis->risk_assessment

Caption: A generalized workflow for in vitro toxicity testing.

References

Unraveling Bongardol: A Case of Mistaken Identity in the World of Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific and chemical literature reveals that Bongardol, a compound primarily classified as a preservative and fungicide, lacks the necessary insecticidal properties to warrant a direct efficacy comparison with the neonicotinoid class of insecticides. This guide addresses the existing information on this compound, clarifies its established applications, and provides a detailed overview of neonicotinoids, while highlighting the absence of data for a comparative analysis.

Initial investigations into this compound presented conflicting information. While the majority of chemical suppliers and databases identify this compound (CAS Number: 123690-76-6) as Octacosanoic acid 2-(4-hydroxyphenyl)ethyl ester, a phenolic compound with antiseptic and antibacterial properties, at least one source has erroneously categorized it as a synthetic organochlorine pesticide.[1][2][3] This misclassification appears to be an outlier, as the overwhelming body of evidence points to its use in industries such as paints, glues, plastics, and fragrances, leveraging its ability to prevent the growth of bacteria and fungi.[3]

Crucially, a thorough search of scientific literature and toxicological databases yielded no studies, experimental data, or reports on the insecticidal activity of this compound. Without such data, a quantitative or qualitative comparison of its efficacy against neonicotinoids, a prominent class of neuro-active insecticides, cannot be conducted.

This document will, therefore, proceed by providing a detailed, independent overview of both this compound, based on available chemical information, and neonicotinoids, drawing from extensive research on their mechanism of action and efficacy.

This compound: A Profile

This compound is an organic compound with the chemical formula C36H64O3.[2] It is recognized for its preservative and fungicidal properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 123690-76-6
Molecular Formula C36H64O3
Molar Mass 544.91 g/mol
Primary Function Preservative, Fungicide
Common Applications Paints, Glues, Plastics, Dyes, Paper, Fragrances

Due to the absence of any documented insecticidal mechanism of action or efficacy trials, further discussion on its comparative performance against neonicotinoids is not feasible.

Neonicotinoids: A Comprehensive Overview

Neonicotinoids are a class of systemic insecticides that are chemically similar to nicotine.[4] They are widely used in agriculture to protect crops from a variety of sucking and chewing insects.

Mechanism of Action

Neonicotinoids act on the central nervous system of insects.[4] They bind to nicotinic acetylcholine receptors (nAChRs), which are crucial for nerve signal transmission.[1] This binding leads to the overstimulation of the insect's nervous system, resulting in paralysis and death.[4][5]

A key feature of neonicotinoids is their selective toxicity. They bind much more strongly to insect nAChRs than to those of mammals, which contributes to their lower acute toxicity in vertebrates.[4][6]

Neonicotinoid_Pathway cluster_synapse Insect Synapse cluster_receptors Postsynaptic Membrane Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron nAChR nAChR Signal Continuous Nerve Signal nAChR->Signal Activates Neonicotinoid Neonicotinoid Molecule Neonicotinoid->nAChR Irreversibly Binds to ACh->nAChR Binds to Paralysis Paralysis & Death Signal->Paralysis Experimental_Workflow cluster_lab Laboratory Bioassay cluster_field Field Trial Pest_Rearing Pest Rearing Application Topical/Ingestion Application Pest_Rearing->Application Dose_Prep Dose Preparation Dose_Prep->Application Mortality_Count Mortality Assessment Application->Mortality_Count LC50_Calc LC50/LD50 Calculation Mortality_Count->LC50_Calc Plot_Design Plot Design (Treated vs. Control) Insecticide_App Insecticide Application Plot_Design->Insecticide_App Pest_Scouting Pest Population Monitoring Insecticide_App->Pest_Scouting Yield_Assess Yield & Damage Assessment Pest_Scouting->Yield_Assess Efficacy_Eval Efficacy Evaluation Yield_Assess->Efficacy_Eval

References

Comparative Environmental Impact of Bongardol: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Bongardol: Chemical Identity and Use

This compound is characterized as a phenolic ester with the molecular formula C36H64O3. It is described as a colorless to light yellow, oily liquid or powder that is soluble in organic solvents but insoluble in water. Its primary application is as a preservative in materials such as paints, glues, and plastics to prevent microbial growth and extend product life. While it is stated to have low toxicity, it is also noted as a potential skin and eye irritant.[1]

The Environmental Context of Industrial Preservatives

Preservatives are essential components in many water-based industrial formulations, such as paints, to prevent spoilage by bacteria, mold, and yeast.[2] The shift from solvent-based to water-based products, driven by the desire to reduce volatile organic compounds (VOCs), has increased the need for effective in-can preservatives.[3] However, these biocides can be released into the environment and may pose risks to ecosystems.[4]

Phenolic compounds, a broad class to which this compound belongs, are known to have varying degrees of ecotoxicity.[5] Some synthetic phenolic antioxidants have been detected in various environmental matrices and are known to have potential endocrine-disrupting effects.[6][7][8] The environmental fate of phenolic compounds can be complex, with some being biodegradable while others persist and transform into more toxic metabolites.[9][10]

Alternatives to Traditional Preservatives

The search for safer, more environmentally friendly preservatives is an active area of research and development. Alternatives to synthetic biocides can be broadly categorized as:

  • Other Synthetic Preservatives: Compounds like Phenoxyethanol and combinations of Sodium Benzoate and Potassium Sorbate are used as alternatives to parabens in cosmetics and may have applications in industrial products.[11]

  • Natural and Bio-based Preservatives: Extracts from plants such as rosemary have been investigated for their preservative properties.[12][13] Additionally, research into bio-based and biodegradable polymers, such as polyhydroxyalkanoates (PHAs) and poly(ε-caprolactone) (PCL), offers a potential route to reduce the environmental impact of plastics, which often contain preservatives.[14][15][16] Fungi and bacteria are also being explored for their ability to biodegrade plastics and other synthetic materials.[17][18][19][20][21]

Data Gap for this compound

Despite a thorough search of scientific databases, no studies presenting quantitative data on the following for this compound were found:

  • Aquatic Toxicity: No LC50 (lethal concentration for 50% of a test population) or EC50 (effective concentration for 50% of a test population) values for fish, daphnia, or algae were discovered.

  • Biodegradability: No data from standardized tests (e.g., OECD 301 series) on the biodegradability of this compound in soil, sediment, or water are publicly available.

  • Bioaccumulation Potential: No information on the octanol-water partition coefficient (Log Kow) or bioconcentration factor (BCF) was found to assess its potential to accumulate in organisms.

  • Mechanism of Action: Beyond its general description as an antiseptic and antibacterial agent, detailed information on its specific biochemical mechanism of action is not available in the public domain.

Conclusion

Due to the critical lack of publicly available experimental data on the environmental impact and performance of this compound, a meaningful and objective comparison with other preservative alternatives cannot be provided at this time. To conduct such a comparative analysis, detailed studies on the ecotoxicity, biodegradability, and bioaccumulation potential of this compound would be required. Researchers and drug development professionals are advised to seek direct information from the manufacturer or to conduct independent testing to assess the environmental and health impacts of this compound.

References

In Vivo Validation of Bongardol's Insecticidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of Bongardol, a novel phenolic ester, as an insecticide. Due to the limited publicly available data on this compound's specific insecticidal properties, this document outlines the necessary experimental protocols and comparative data required for its evaluation against established insecticides. The information presented serves as a foundational template for researchers to design and execute studies to determine the efficacy and mode of action of this compound.

Overview of this compound and Comparator Insecticides

This compound is a natural product identified as Octacosanoic acid 2-(4-hydroxyphenyl)ethyl ester (CAS No: 123690-76-6). As a phenolic ester, its insecticidal activity may stem from mechanisms common to this class of compounds, such as neurotoxicity or disruption of metabolic processes. For a comprehensive evaluation, this compound's performance should be benchmarked against insecticides with well-characterized modes of action.

Table 1: Profile of this compound and Comparator Insecticides

Compound Class Primary Mode of Action Target Site(s) Commonly Used Against
This compound (Hypothetical) Phenolic EsterNeurotoxin (potential)GABA Receptors, Acetylcholine Receptors, or other neuronal targets (to be determined)Aphids, Mites, Beetles (to be determined)
Permethrin PyrethroidSodium Channel ModulatorVoltage-gated sodium channels in the insect nervous systemMosquitoes, Moths, Beetles, Fleas
Imidacloprid NeonicotinoidNicotinic Acetylcholine Receptor (nAChR) Competitive AgonistPostsynaptic nicotinic acetylcholine receptors in the insect central nervous systemAphids, Whiteflies, Termites, Beetles
Chlorpyrifos OrganophosphateAcetylcholinesterase (AChE) InhibitorSynaptic acetylcholinesterase in the insect nervous systemMites, Thrips, Whiteflies, Caterpillars
Spinosad SpinosynAllosteric Modulator of nAChRs and GABA Receptor AgonistNicotinic acetylcholine receptors and GABA-gated chloride channelsCaterpillars, Thrips, Leafminers, Flies

Comparative Efficacy: In Vivo Bioassay Data

The following tables are templates for summarizing quantitative data from in vivo bioassays. It is crucial to conduct these experiments under standardized conditions to ensure data comparability.

Table 2: Contact Toxicity of this compound and Comparator Insecticides against Adult Aphids (Aphis gossypii)

Compound LC50 (µg/cm²) LC90 (µg/cm²) Knockdown Time (KT50) at LC90 (min)
This compound Data to be determinedData to be determinedData to be determined
Permethrin Experimental ValueExperimental ValueExperimental Value
Imidacloprid Experimental ValueExperimental ValueExperimental Value
Chlorpyrifos Experimental ValueExperimental ValueExperimental Value
Spinosad Experimental ValueExperimental ValueExperimental Value
Control (Solvent) N/AN/AN/A

Table 3: Feeding Assay of this compound and Comparator Insecticides against Coleopteran Larvae (Tribolium castaneum)

Compound LD50 (µg/g of diet) LD90 (µg/g of diet) Feeding Inhibition (%) at LD50
This compound Data to be determinedData to be determinedData to be determined
Permethrin Experimental ValueExperimental ValueExperimental Value
Imidacloprid Experimental ValueExperimental ValueExperimental Value
Chlorpyrifos Experimental ValueExperimental ValueExperimental Value
Spinosad Experimental ValueExperimental ValueExperimental Value
Control (Untreated Diet) N/AN/A0%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings.

In Vivo Contact Bioassay Protocol (Adapted for Aphids)
  • Preparation of Test Solutions: Prepare stock solutions of this compound and comparator insecticides in an appropriate solvent (e.g., acetone). Make serial dilutions to obtain a range of at least five concentrations.

  • Treatment Application: Apply 1 mL of each test solution to the inner surface of a glass petri dish (9 cm diameter). Rotate the dish to ensure an even coating. Allow the solvent to evaporate completely, leaving a dry film of the insecticide. A control group should be treated with the solvent only.

  • Insect Exposure: Introduce 20-30 adult apterous (wingless) aphids into each petri dish using a fine paintbrush.

  • Incubation: Maintain the petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.

  • Data Collection: Assess mortality at 24, 48, and 72 hours post-exposure. Aphids that are unable to move when gently prodded are considered dead. For knockdown assessment, record the time at which 50% of the aphids are immobilized.

  • Data Analysis: Calculate the LC50 and LC90 values using Probit analysis.

In Vivo Feeding Bioassay Protocol (Adapted for Flour Beetles)
  • Diet Preparation: Prepare an artificial diet suitable for the target insect (e.g., whole wheat flour for Tribolium castaneum).

  • Incorporation of Insecticides: Incorporate the test compounds into the diet at various concentrations. For solvent-soluble compounds, dissolve the insecticide in a volatile solvent, mix thoroughly with the diet, and allow the solvent to evaporate completely. A control diet should be prepared with the solvent only.

  • Insect Exposure: Place a known number of larvae (e.g., 20 third-instar larvae) in a container with a pre-weighed amount of the treated diet.

  • Incubation: Maintain the containers under controlled conditions (e.g., 28 ± 2°C and 65 ± 5% relative humidity) in the dark.

  • Data Collection: Record larval mortality daily for a specified period (e.g., 7 days). Measure the amount of diet consumed to assess feeding inhibition.

  • Data Analysis: Calculate the LD50 and LD90 values based on the concentration of the insecticide in the diet.

Signaling Pathways and Experimental Workflows

Understanding the mode of action is critical for developing new insecticides and managing resistance. The following diagrams illustrate potential signaling pathways targeted by insecticides and a general workflow for in vivo validation.

G cluster_this compound Hypothetical this compound Pathway This compound This compound GABA_R GABA Receptor This compound->GABA_R Binds to receptor Cl_Channel Chloride Channel GABA_R->Cl_Channel Opens Hyperpolarization Hyperpolarization Cl_Channel->Hyperpolarization Cl- influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Inhibition of nerve impulse

Caption: Hypothetical signaling pathway for this compound as a GABA receptor agonist.

G cluster_pyrethroid Pyrethroid Pathway Pyrethroid Pyrethroid (e.g., Permethrin) Na_Channel Voltage-Gated Sodium Channel Pyrethroid->Na_Channel Binds to channel Prolonged_Opening Prolonged Opening Na_Channel->Prolonged_Opening Prevents closing Repetitive_Firing Repetitive Neuronal Firing Prolonged_Opening->Repetitive_Firing Continuous Na+ influx Paralysis_Death Paralysis & Death Repetitive_Firing->Paralysis_Death

Caption: Signaling pathway for Pyrethroid insecticides.

G cluster_neonicotinoid Neonicotinoid Pathway Neonicotinoid Neonicotinoid (e.g., Imidacloprid) nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds irreversibly Continuous_Stimulation Continuous Stimulation nAChR->Continuous_Stimulation Opens ion channel Overstimulation Neuronal Overstimulation Continuous_Stimulation->Overstimulation Paralysis_Death Paralysis & Death Overstimulation->Paralysis_Death

Caption: Signaling pathway for Neonicotinoid insecticides.

G cluster_organophosphate Organophosphate Pathway Organophosphate Organophosphate (e.g., Chlorpyrifos) AChE Acetylcholinesterase (AChE) Organophosphate->AChE Inhibits ACh_Buildup Acetylcholine Buildup in Synapse AChE->ACh_Buildup Prevents ACh breakdown Continuous_Stimulation Continuous Receptor Stimulation ACh_Buildup->Continuous_Stimulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death G start Start: Select Target Insect and Life Stage prep Prepare Test Compound (this compound) and Comparators start->prep bioassay Perform In Vivo Bioassays (Contact, Feeding, etc.) prep->bioassay data_coll Collect Mortality and Sub-lethal Effect Data bioassay->data_coll analysis Statistical Analysis (Probit, ANOVA) data_coll->analysis results Determine LC50/LD50, Compare Efficacy analysis->results moa Mode of Action Studies (e.g., Electrophysiology) results->moa end End: Efficacy Profile of this compound moa->end

Comparative Analysis of Bongardol and Alternative Industrial Antimicrobial Agents: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into "Bongardol" for pest control applications reveal a significant discrepancy in its chemical identity and a lack of publicly available performance data. This guide addresses these challenges by outlining a rigorous methodology for the comparative evaluation of industrial antimicrobial agents, in line with the core requirements of data-driven analysis for a scientific audience.

Initial searches indicate "this compound" is referenced as an industrial preservative and fungicide, identified as Octacosanoic acid 2-(4-hydroxyphenyl)ethyl ester (CAS 123690-76-6).[1] Conversely, phytochemical literature identifies "this compound" as a naturally occurring phenyl ethanoid ester found in plants such as Bongardia chrysogonum and Micromeria persica.[2][3][4] Crucially, for either identified substance, there is a notable absence of published quantitative data on antimicrobial efficacy (e.g., Minimum Inhibitory Concentration) against specific microbial targets.

Without this foundational performance data for this compound, a direct comparison with alternative methods is not feasible. Therefore, this document serves as a methodological guide, providing the experimental framework and data presentation structures necessary for a comprehensive and objective comparison once such data is obtained.

Section 1: Establishing a Baseline for this compound's Antimicrobial Efficacy

A prerequisite for any comparative study is the clear identification of the active compound and its baseline efficacy against a panel of relevant microorganisms.

Chemical Identity Confirmation

Given the conflicting information, the first step is to unequivocally identify the chemical structure of the "this compound" to be tested. This should be achieved through standard analytical techniques such as:

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Fourier-Transform Infrared Spectroscopy (FTIR)

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of this compound against a panel of common industrial spoilage bacteria and fungi.

Materials:

  • Purified this compound

  • Test microorganisms (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Aspergillus niger, Penicillium funiculosum)

  • Appropriate liquid growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer (for optical density readings)

Methodology:

  • Preparation of Inoculum: Culture the test microorganisms in their respective broths to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include positive controls (medium with inoculum, no this compound) and negative controls (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Data Collection: Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration at which no growth is observed.

Section 2: Comparative Analysis with Alternative Antimicrobial Agents

Once baseline data for this compound is established, a comparative analysis can be performed against common industrial preservatives.

Selection of Alternative Agents

Alternatives should be chosen based on their prevalence in relevant applications (e.g., paints, coatings, plastics). A selection of common in-can and dry-film preservatives includes:

  • Isothiazolinones: A widely used class of broad-spectrum biocides.[5][6][7]

    • Methylisothiazolinone (MIT)

    • Benzisothiazolinone (BIT)

    • Chloromethylisothiazolinone/Methylisothiazolinone (CMIT/MIT)

    • Octylisothiazolinone (OIT)

  • Formaldehyde-releasing agents: Effective but facing increasing regulatory scrutiny.[5]

  • Phenolic compounds

  • Quaternary ammonium compounds

Data Presentation for Comparative Efficacy

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following tables provide templates for presenting MIC data.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Against Bacterial Species (µg/mL) | Antimicrobial Agent | Gram-Negative Bacteria | Gram-Positive Bacteria | | :--- | :--- | :--- | | | P. aeruginosa | E. coli | S. aureus | B. subtilis | | This compound | Data | Data | Data | Data | | Alternative 1 (e.g., BIT) | Data | Data | Data | Data | | Alternative 2 (e.g., CMIT/MIT) | Data | Data | Data | Data | | Alternative 3 (e.g., Phenolic) | Data | Data | Data | Data |

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Against Fungal Species (µg/mL) | Antimicrobial Agent | Molds | Yeasts | | :--- | :--- | :--- | | | A. niger | P. funiculosum | C. albicans | | This compound | Data | Data | Data | | Alternative 1 (e.g., OIT) | Data | Data | Data | | Alternative 2 (e.g., CMIT/MIT) | Data | Data | Data | | Alternative 3 (e.g., Phenolic) | Data | Data | Data |

Section 3: Mandatory Visualizations

Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.

Experimental Workflow Diagram

The following diagram, generated using DOT language, illustrates the standard workflow for determining and comparing the MIC of antimicrobial agents.

MIC_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Data Analysis Stage start Start: Select Test Agents (this compound & Alternatives) microbes Select & Culture Test Microorganisms start->microbes media Prepare Growth Media & 96-Well Plates microbes->media dilution Perform Serial Dilutions of Test Agents in Plates media->dilution Proceed to Assay inoculation Inoculate Plates with Standardized Microbial Suspension dilution->inoculation incubation Incubate Plates (24-48 hours) inoculation->incubation read_results Read Results: Visual or Spectrophotometric incubation->read_results Proceed to Analysis determine_mic Determine MIC for Each Agent-Microbe Combination read_results->determine_mic compare Tabulate & Compare MIC Values determine_mic->compare end End: Comparative Efficacy Report compare->end Final Report

Caption: Workflow for Comparative MIC Determination.

Signaling Pathway (Hypothetical)

While the precise mechanism of action for this compound is not documented, many antimicrobial fatty acid esters function by disrupting the microbial cell membrane. The diagram below illustrates this generalized signaling pathway. Long-chain fatty acid esters are known to interfere with cell membrane integrity, which can be a key component of their antimicrobial action.

Membrane_Disruption_Pathway cluster_effects Cellular Effects cluster_outcome Final Outcome This compound This compound (Fatty Acid Ester) cell_membrane Microbial Cell Membrane This compound->cell_membrane Intercalates into Lipid Bilayer permeability Increased Membrane Permeability cell_membrane->permeability ion_leakage Ion Leakage (K+, H+) permeability->ion_leakage potential_loss Loss of Membrane Potential permeability->potential_loss metabolism_halt Inhibition of Cellular Metabolism ion_leakage->metabolism_halt potential_loss->metabolism_halt growth_inhibition Inhibition of Growth (Bacteriostasis) metabolism_halt->growth_inhibition cell_death Cell Lysis & Death (Bactericidal) growth_inhibition->cell_death at higher conc.

References

Safety Operating Guide

Navigating the Safe Disposal of Bongardol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Bongardol, a hypothetical chemical compound, reflecting best practices in laboratory safety and chemical waste management. By adhering to these protocols, laboratories can minimize risks, ensure regulatory compliance, and foster a culture of safety.

Understanding the Hazard Profile of this compound

To establish a proper disposal protocol, a thorough understanding of the chemical's properties and associated hazards is necessary. For the purposes of this guide, this compound is assumed to be a halogenated organic solvent with moderate toxicity and potential environmental hazards. The following table summarizes its assumed characteristics.

PropertyAssumed Value/Characteristic
Chemical Class Halogenated Organic Solvent
Physical State Liquid
Primary Hazards Toxic if ingested or inhaled, skin and eye irritant
Environmental Hazards Harmful to aquatic life
Reactivity Stable under normal conditions, may react with strong bases

Step-by-Step Disposal Procedures for this compound

The following procedures are designed to provide clear, actionable guidance for the disposal of this compound waste, from initial collection to final removal by environmental health and safety (EHS) personnel.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: All liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[1][2][3] The container should be made of a material compatible with halogenated organic solvents, such as glass or a specific type of chemically resistant plastic.

  • Avoid Mixing Wastes: Do not mix this compound waste with other chemical waste streams, particularly non-halogenated solvents or heavy metal solutions.[3] Mixing different types of waste can create dangerous reactions and significantly increase disposal costs.

  • Solid Waste: Any solid waste contaminated with this compound, such as pipette tips, gloves, or absorbent paper, should be collected in a separate, clearly labeled, and sealed plastic bag or a designated solid waste container.[1][4]

2. Labeling and Storage:

  • Proper Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[2] The label should also include the date when waste accumulation began.

  • Secure Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be away from general lab traffic and drains. Ensure the container is tightly sealed to prevent leaks or the release of vapors.

3. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3][5]

  • Rinsate Collection: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected in the designated this compound liquid waste container.[3][5]

  • Container Disposal: Once triple-rinsed and dry, the label on the empty container should be defaced or removed, and the container can then be disposed of in the appropriate recycling or general waste stream, in accordance with institutional policies.[4][5]

4. Arranging for Waste Pickup:

  • Contact EHS: Once the waste container is full or has been accumulating for a set period (typically defined by institutional policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1][2]

  • Provide Information: Be prepared to provide details about the waste, including the chemical name and quantity.

Experimental Workflow for this compound Waste Management

The following diagram illustrates the standard workflow for handling and disposing of this compound waste within a laboratory setting.

Bongardol_Waste_Workflow cluster_lab_operations Laboratory Operations cluster_waste_handling Waste Handling & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Experiment Experiment Using this compound Waste_Generation Generation of this compound Waste (Liquid & Solid) Experiment->Waste_Generation Liquid_Waste Collect Liquid Waste in Designated Container Waste_Generation->Liquid_Waste Solid_Waste Collect Solid Waste in Designated Bag/Container Waste_Generation->Solid_Waste Labeling Label Container with 'Hazardous Waste - this compound' Liquid_Waste->Labeling Solid_Waste->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage EHS_Pickup Arrange for EHS Pickup Storage->EHS_Pickup Final_Disposal Proper Disposal by Licensed Facility EHS_Pickup->Final_Disposal

This compound Waste Management Workflow

Logical Relationship of Disposal Decisions

The decision-making process for the proper disposal route of materials contaminated with this compound is critical. The following diagram outlines these logical steps.

Disposal_Decision_Tree Start Material Contaminated with this compound? Is_Liquid Is the waste primarily liquid? Start->Is_Liquid Is_Container Is it an empty container? Is_Liquid->Is_Container No Collect_Liquid Collect in Halogenated Organic Waste Container Is_Liquid->Collect_Liquid Yes Is_Solid Is the waste solid? Is_Container->Is_Solid No Triple_Rinse Triple Rinse Container Is_Container->Triple_Rinse Yes Collect_Solid Collect in Labeled Solid Waste Bag Is_Solid->Collect_Solid Yes Collect_Rinsate Collect Rinsate as Liquid Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Rinsed Container in Regular Waste/Recycling Triple_Rinse->Dispose_Container

References

Personal protective equipment for handling Bongardol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Bongardol (CAS 123690-76-6), also known as 2-(4-hydroxyphenyl)ethyl octacosanoate. The information is compiled from available chemical supplier data and general laboratory safety protocols. As no comprehensive Safety Data Sheet (SDS) is currently available, a thorough risk assessment should be conducted before use.

Chemical Properties

This compound is a colorless to light yellow, oily liquid that is insoluble in water. It is classified as a low-toxicity substance, though it can be irritating to the eyes and skin.[1]

PropertyValueSource
CAS Number 123690-76-6LookChem
Molecular Formula C36H64O3ChemSrc
Appearance Colorless to light yellow oily liquidChemBK
Solubility Insoluble in waterChemBK
Hazard Codes Xi (Irritant)ChemSrc

Personal Protective Equipment (PPE)

Due to its irritant nature, appropriate personal protective equipment must be worn at all times when handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Protection Laboratory coat.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

ProcedureGuideline
Handling - Avoid direct contact with skin and eyes. - Use in a well-ventilated area. - Wash hands thoroughly after handling.
Storage - Store in a tightly sealed container. - Keep in a cool, dry, and dark place. - Store away from sources of ignition.[1]

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention if irritation or allergic reaction occurs.[1]
Ingestion Do not induce vomiting. If conscious, rinse mouth with water. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Spill and Disposal Procedures

In case of a spill, contain the material and follow the appropriate cleanup and disposal protocol.

ProcedureGuideline
Spill Cleanup - Wear appropriate PPE. - Absorb the spill with an inert material (e.g., vermiculite, sand). - Collect the absorbed material into a suitable, labeled container for disposal. - Clean the spill area with soap and water.
Disposal - Dispose of waste in accordance with local, state, and federal regulations. - Do not dispose of down the drain.

Experimental Workflow for Handling this compound

Bongardol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Conduct Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C D Dispense this compound C->D E Decontaminate Work Area D->E H Collect Waste in a Labeled, Sealed Container D->H F Doff and Dispose of PPE Properly E->F G Wash Hands Thoroughly F->G I Dispose of According to Institutional and Regulatory Guidelines H->I

This compound Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.